molecular formula C10H11N3O3S B10753813 Sulfamethoxazole CAS No. 144993-89-5

Sulfamethoxazole

货号: B10753813
CAS 编号: 144993-89-5
分子量: 253.28 g/mol
InChI 键: JLKIGFTWXXRPMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sulfamethoxazole is a sulfonamide antibiotic with extensive application in microbiological and biochemical research. Its primary research value lies in its well-characterized mechanism of action, where it acts as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase . This action blocks the synthesis of dihydrofolic acid, a key precursor in the bacterial folate pathway . When studied in combination with trimethoprim, which targets the subsequent step (dihydrofolate reductase), the pair provides a synergistic, sequential blockade of folate synthesis, making it a valuable model for investigating anti-folate strategies and bacterial growth inhibition . This combination is a critical tool for studying opportunistic infections in immunocompromised research models . Researchers utilize this compound to explore the mechanisms of antimicrobial resistance and the biochemistry of essential nucleotide synthesis in prokaryotes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage at room temperature, protected from light and moisture, is recommended .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
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InChI Key

JLKIGFTWXXRPMT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C10H11N3O3S
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DSSTOX Substance ID

DTXSID8026064
Record name Sulfamethoxazole
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Molecular Weight

253.28 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Solid
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Solubility

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L
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Impurities

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide
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Color/Form

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder

CAS No.

723-46-6, 144930-01-8, 144993-89-5
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Melting Point

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfamethoxazole on Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. It has been a cornerstone in the treatment of bacterial infections, particularly those caused by gram-negative bacteria, for decades.[1][2] Its primary mechanism of action involves the competitive inhibition of a crucial enzyme in the bacterial folic acid synthesis pathway, dihydropteroate (B1496061) synthase (DHPS).[1][3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, with a focus on gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria, unlike mammals, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1][5] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][6] this compound's efficacy lies in its ability to disrupt this vital metabolic pathway.

The Folic Acid Synthesis Pathway

The bacterial synthesis of folic acid is a multi-step enzymatic process. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][7]

Competitive Inhibition by this compound

This compound is a structural analog of PABA.[1][4] This structural similarity allows it to bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from binding.[3][4] By blocking this step, this compound effectively halts the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid.[1][3] This leads to a bacteriostatic effect, where bacterial growth and replication are inhibited.[3]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine_precursor Pteridine Precursor DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Pteridine_precursor->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Metabolites Purines, Thymidine, Amino Acids Tetrahydrofolate->Metabolites SMX This compound SMX->DHPS Inhibition Competitive Inhibition

Diagram 1: this compound's inhibition of the folic acid synthesis pathway.

Quantitative Data: In Vitro Susceptibility of Gram-Negative Bacteria

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize representative MIC data for key gram-negative pathogens. It is important to note that MIC values can vary significantly based on the geographic location, the source of the isolate (e.g., clinical vs. environmental), and the presence of resistance mechanisms.

Table 1: this compound MIC Distribution for Escherichia coli

MIC Range (µg/mL)Percentage of Isolates (%)Reference
≤0.125/2.37550 (MIC₅₀)[8]
>128/243290 (MIC₉₀)[8]
0.03 - 0.25Wild-type Population[9]
>64Resistant Population[9]

Note: Values are often presented for the combination of trimethoprim-sulfamethoxazole (in a 1:19 ratio).

Table 2: this compound MIC Distribution for Klebsiella pneumoniae

SusceptibilityPercentage of Isolates (%)Reference
Susceptible75.9[10]
Resistant24.1[10]
Resistant64.58[11]

Table 3: this compound MIC Distribution for Pseudomonas aeruginosa

MIC (µg/mL)Percentage of Isolates Inhibited (%)Reference
≤5018[3]
≤10043[3]
≤20063[3]

Note: P. aeruginosa is often intrinsically resistant to trimethoprim-sulfamethoxazole.[5]

Table 4: this compound MIC Distribution for Acinetobacter baumannii

MIC Range (µg/mL)InterpretationReference
0.25 - 1Susceptible[4]
>128Resistant (for colistin-resistant isolate)[12]

Experimental Protocols

Accurate determination of this compound's MIC is crucial for both clinical diagnostics and research. The following are detailed methodologies for two common susceptibility testing methods.

Broth Microdilution Method

This method determines the MIC in a liquid medium.

1. Materials:

  • Mueller-Hinton Broth (MHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH to dissolve, then dilute in sterile distilled water) to a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except for a sterility control well containing only MHB).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Etest (Epsilometer Test)

The Etest is a gradient diffusion method.

1. Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Etest strips impregnated with a gradient of this compound

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

  • Etest Strip Application: Using sterile forceps, apply the Etest strip to the agar surface with the MIC scale facing upwards. Ensure the strip is in full contact with the agar.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_drug Prepare this compound Serial Dilutions (Broth) or Agar Plate (Etest) start->prep_drug inoculate Inoculate Plates/Wells with Bacteria prep_inoculum->inoculate prep_drug->inoculate apply_drug Apply Etest Strip (Etest Method) inoculate->apply_drug Etest only incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate apply_drug->incubate read_results Read Results: - Visual Inspection (Broth) - Zone of Inhibition (Etest) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Diagram 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanisms of Resistance in Gram-Negative Bacteria

The clinical utility of this compound has been challenged by the emergence and spread of resistance. The primary mechanisms of resistance in gram-negative bacteria are:

  • Target Site Modification: Chromosomal mutations in the folP gene, which encodes for DHPS, can lead to alterations in the enzyme's structure.[13] These alterations reduce the binding affinity of this compound to DHPS, while still allowing the enzyme to bind to its natural substrate, PABA.[13]

  • Acquisition of Resistance Genes: The most common mechanism of high-level resistance is the acquisition of mobile genetic elements, such as plasmids and transposons, that carry sulfonamide resistance genes (sul1, sul2, and sul3).[13][14] These genes encode for alternative, drug-resistant forms of DHPS that are not effectively inhibited by this compound.[13][14]

  • Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete this compound for binding to DHPS, thereby overcoming the inhibitory effect of the drug.

  • Reduced Drug Permeability/Efflux: Gram-negative bacteria possess an outer membrane that can limit the influx of antibiotics. Additionally, the expression of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms SMX This compound Target DHPS Enzyme SMX->Target Inhibition Bacterial_Cell Gram-Negative Bacterial Cell Target_Mod Target Site Modification (mutation in folP gene) Target_Mod->Target Alters binding site Gene_Acq Acquisition of Resistance Genes (sul1, sul2, sul3) Gene_Acq->Target Provides alternative resistant enzyme PABA_Over Increased PABA Production PABA_Over->Target Outcompetes SMX Efflux Reduced Permeability & Efflux Pumps Efflux->SMX Removes from cell

Diagram 3: Key mechanisms of this compound resistance in gram-negative bacteria.

Conclusion

This compound remains a clinically relevant antibiotic, particularly in combination with trimethoprim, for the treatment of infections caused by susceptible gram-negative bacteria. Its well-defined mechanism of action, targeting the essential folic acid synthesis pathway, provides a clear rationale for its use. However, the continued evolution and dissemination of resistance mechanisms necessitate ongoing surveillance of susceptibility patterns and a thorough understanding of the molecular basis of resistance to guide appropriate clinical use and the development of novel therapeutic strategies. This guide provides a foundational technical resource for professionals engaged in the study and development of antimicrobial agents.

References

In-depth Technical Guide to the Crystal Structure of Sulfamethoxazole and its Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) is a widely used sulfonamide antibiotic, frequently administered in combination with trimethoprim. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development and manufacturing, as they can significantly influence bioavailability, stability, and processability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor to consider. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, methods of preparation, and characterization techniques.

Polymorphic Forms of this compound

This compound is known to exist in at least three polymorphic forms: Form I, Form II, and Form III (a hemihydrate). Recent computational studies have suggested the existence of other potential polymorphs, but Forms I, II, and III are the most well-characterized and experimentally confirmed.[1]

Crystallographic Data

The crystallographic data for the three primary polymorphs of this compound are summarized in the table below. This information has been compiled from entries in the Cambridge Crystallographic Data Centre (CCDC) database.

ParameterForm IForm IIForm III (Hemihydrate)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/n
a (Å) 8.63 - 8.6813.01 - 13.0412.63 - 12.65
b (Å) 12.93 - 12.965.86 - 5.8810.18 - 10.20
c (Å) 10.28 - 10.3115.22 - 15.2513.36 - 13.38
α (°) 909090
β (°) 96.8 - 97.0108.8 - 109.0113.4 - 113.6
γ (°) 909090
Volume (ų) 1135 - 11451098 - 11051570 - 1575
Z 444
Density (g/cm³) 1.48 - 1.501.52 - 1.541.40 - 1.42
CCDC Number(s) 1260679, 1260681, 930472, 19794171260680, 1260682270106

Note: The ranges in unit cell parameters reflect data from different crystallographic studies.

Thermodynamic Relationship and Stability

The relationship between Form I and Form II of this compound is enantiotropic, meaning that their relative stability inverts at a specific transition temperature.[1] Below this transition temperature, one form is more stable, while above it, the other form becomes the stable polymorph. Form I is generally considered the more stable form at room temperature. Form III, being a hydrate, has its stability dependent on the surrounding humidity levels.

Polymorph_Stability cluster_0 Thermodynamic Landscape Form_I Form I (More stable at RT) Form_II Form II (Metastable at RT) Form_I->Form_II High Temperature Form_III Form III (Hemihydrate) Form_I->Form_III Hydration Form_III->Form_I Dehydration

Caption: Thermodynamic relationship of this compound polymorphs.

Experimental Protocols

Preparation of Polymorphs

Form I: The commercially available form of this compound is typically Form I. It can also be obtained by slow evaporation from a variety of organic solvents, such as ethanol (B145695) or acetone, at room temperature.

  • Dissolve this compound in a minimal amount of ethanol at room temperature to create a saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent.

  • Crystals of Form I will form over a period of several days.

  • Collect the crystals by filtration and dry them under vacuum.

Form II: Form II can be obtained through rapid precipitation or by crystallization from the melt.

  • Melt Crystallization:

    • Heat Form I of this compound to just above its melting point (approximately 167-170 °C).

    • Hold the molten sample at this temperature for a short period.

    • Rapidly cool the melt to room temperature. Form II will crystallize.

  • Spray Drying:

    • Dissolve this compound in a suitable solvent system.

    • Spray-dry the solution using appropriate parameters (e.g., inlet temperature, feed rate) to induce the formation of Form II.[2]

Form III (Hemihydrate): Form III is a hemihydrate and can be prepared by crystallization from a solvent system containing water.

  • Dissolve this compound in a mixture of an organic solvent (e.g., ethanol) and water.

  • Allow the solution to slowly evaporate at room temperature.

  • Crystals of Form III will form as the solvent evaporates.

  • Collect the crystals and store them in a controlled humidity environment to prevent dehydration.

Polymorph_Preparation cluster_prep Polymorph Preparation Workflow cluster_form1 Form I cluster_form2 Form II cluster_form3 Form III Start This compound (API) Slow_Evap Slow Evaporation (e.g., Ethanol) Start->Slow_Evap Dissolve Melt_Cool Melt & Rapid Cool Start->Melt_Cool Heat Spray_Dry Spray Drying Start->Spray_Dry Dissolve Aq_Solvent_Evap Aqueous Solvent Evaporation Start->Aq_Solvent_Evap Dissolve

Caption: Experimental workflows for preparing this compound polymorphs.

Characterization Methods

The different polymorphic forms of this compound can be distinguished using a variety of analytical techniques.

Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice.

  • Protocol:

    • A small amount of the powdered sample is placed on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffractogram is compared to reference patterns for each polymorph.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and to observe solid-solid phase transitions.

  • Protocol:

    • A small, accurately weighed amount of the sample is sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The difference in heat flow is recorded, and the resulting thermogram shows endothermic (melting) and exothermic (crystallization) events.

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Differences in the intermolecular interactions within the crystal lattice of different polymorphs lead to distinct shifts in the vibrational frequencies and changes in peak intensities.

  • FTIR Protocol:

    • The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • The sample is irradiated with infrared radiation.

    • The absorbance of infrared radiation at different wavenumbers is measured.

  • Raman Protocol:

    • The sample is placed under a microscope objective and irradiated with a monochromatic laser.

    • The scattered light is collected and analyzed.

    • The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

Characterization_Workflow cluster_char Polymorph Characterization Workflow Sample Unknown this compound Polymorph PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD DSC Differential Scanning Calorimetry (DSC) Sample->DSC Spectroscopy Vibrational Spectroscopy (FTIR/Raman) Sample->Spectroscopy PXRD_Result Unique Diffraction Pattern PXRD->PXRD_Result DSC_Result Melting Point & Phase Transitions DSC->DSC_Result Spectroscopy_Result Distinct Vibrational Spectra Spectroscopy->Spectroscopy_Result

Caption: Workflow for the characterization of this compound polymorphs.

Conclusion

A thorough understanding and control of the polymorphic forms of this compound are essential for the development of safe, effective, and stable pharmaceutical products. This guide has provided a detailed overview of the crystal structures, preparation methods, and characterization techniques for the known polymorphs of this compound. By applying this knowledge, researchers and drug development professionals can better navigate the challenges associated with polymorphism and ensure the quality and consistency of their drug products.

References

Navigating the Solubility Landscape of Sulfamethoxazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sulfamethoxazole (B1682508) in various organic solvents, a critical parameter for drug development, formulation, and manufacturing processes. This document collates quantitative solubility data, details established experimental protocols for its determination, and presents visual workflows to aid in understanding the methodologies.

Quantitative Solubility Data

The solubility of this compound, a sulfonamide antibiotic, exhibits significant variation across different organic solvents and is influenced by temperature. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection and process optimization.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

Organic SolventTemperature (K)Mole Fraction (10^3 x)
Methanol293.151.85
298.152.21
303.152.63
308.153.12
313.153.68
318.154.33
323.155.09
Ethanol293.151.12
298.151.35
303.151.62
308.151.94
313.152.30
318.152.73
323.153.22
1-Propanol293.150.89
298.151.08
303.151.30
308.151.56
313.151.86
318.152.22
323.152.63
2-Propanol293.150.75
298.150.91
303.151.10
308.151.32
313.151.58
318.151.88
323.152.24
Chloroform (B151607)293.150.45
298.150.55
303.150.67
308.150.81
313.150.98
318.151.17
323.151.40

Data for Table 1 is based on the study by Zhang et al., which determined the solubility of this compound in methanol, ethanol, 1-propanol, 2-propanol, and chloroform at temperatures ranging from 293.15 K to 323.15 K.[1][2][3]

Table 2: Solubility of this compound in Other Organic Solvents

Organic SolventSolubilityNotes
AcetoneFreely solubleQualitative data.[4]
Dimethylformamide (DMF)~50 mg/mLSpecific temperature not provided.[5]
Dimethyl sulfoxide (B87167) (DMSO)~50 mg/mLSpecific temperature not provided.[5]
BenzeneSlightly solubleQualitative data.[4]

Experimental Protocols

The determination of this compound solubility is typically performed using the static equilibrium (shake-flask) method, which is considered the gold standard for generating reliable thermodynamic solubility data. The concentration of the dissolved this compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent.

Materials and Equipment:

  • This compound (pure, solid form)

  • Organic solvent of interest (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the organic solvent, expressed in units such as mg/mL, g/L, or mole fraction.

Analytical Protocol: HPLC-UV Method for this compound Quantification

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. The exact composition should be optimized for good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: 270 nm.[3]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Analytical Protocol: UV-Vis Spectrophotometric Method for this compound Quantification

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Vis spectrophotometer capable of scanning in the UV range.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

  • Wavelength of Maximum Absorbance (λmax): Approximately 264 nm in many organic solvents.[1]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility study.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax and construct a calibration curve by plotting absorbance against concentration.

  • Sample Analysis: Measure the absorbance of the diluted, filtered samples from the solubility experiment.

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the calibration curve.

Visualizations

To further clarify the experimental and logical processes involved in determining the solubility of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_smx Add excess this compound to vials start->add_smx add_solvent Add known volume of organic solvent add_smx->add_solvent seal_vials Seal vials add_solvent->seal_vials agitate Agitate at constant temperature (24-72h) seal_vials->agitate sediment Allow solid to sediment agitate->sediment collect_supernatant Collect supernatant sediment->collect_supernatant filter_sample Filter sample (0.45 µm) collect_supernatant->filter_sample dilute_sample Dilute filtered sample filter_sample->dilute_sample analyze Analyze by HPLC-UV or UV-Vis dilute_sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining this compound solubility.

logical_relationship substance This compound Physicochemical Properties: - Molecular Structure - Polarity - Crystal Form solubility {Solubility | - Equilibrium Concentration - Thermodynamic Parameters (Enthalpy, Entropy) } substance->solubility influences solvent Organic Solvent Physicochemical Properties: - Polarity (Dielectric Constant) - Hydrogen Bonding Capacity - Molecular Size solvent->solubility influences conditions Experimental Conditions - Temperature - Pressure conditions->solubility influences

Caption: Factors influencing this compound solubility in organic solvents.

References

An In-depth Technical Guide to the Photodegradation Pathway of Sulfamethoxazole in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of Sulfamethoxazole (B1682508) (SMX) in aqueous environments. SMX, a widely used sulfonamide antibiotic, is frequently detected in surface waters, wastewater effluents, and even drinking water, raising concerns about its ecotoxicological effects and the development of antibiotic resistance. Understanding its fate and transformation under solar irradiation is crucial for assessing its environmental risk and developing effective remediation strategies.

This guide details the primary photodegradation pathways of SMX, including direct and indirect photolysis, the role of reactive oxygen species (ROS), and the influence of key environmental factors. It also provides detailed experimental protocols for studying SMX photodegradation and summarizes key quantitative data from the scientific literature.

Core Photodegradation Pathways

The photodegradation of this compound in water proceeds through two main mechanisms: direct photolysis, where the SMX molecule directly absorbs light, and indirect photolysis, which is mediated by reactive species present in the water.

Direct Photolysis

Direct photolysis is a significant degradation pathway for SMX, particularly for the neutral species of the molecule. This process is initiated by the absorption of ultraviolet (UV) radiation, primarily in the UV-B and UV-A range, leading to the excitation of the SMX molecule and subsequent chemical transformations. The efficiency of direct photolysis is pH-dependent, with faster degradation rates observed in acidic to neutral conditions where the neutral form of SMX predominates.

Two major reactions in the direct photolysis of SMX are:

  • Cleavage of the Sulfonamide Bond: The bond between the sulfur atom and the nitrogen of the aniline (B41778) group is susceptible to cleavage, leading to the formation of sulfanilic acid and 3-amino-5-methylisoxazole.

  • Photoisomerization: Rearrangement of the isoxazole (B147169) ring is another key transformation, resulting in the formation of a more stable isomer of SMX.[1]

Indirect Photolysis

Indirect photolysis involves the degradation of SMX by reactive oxygen species (ROS) generated from other photosensitized substances in the water, such as dissolved organic matter (DOM) and nitrate (B79036) ions. The primary ROS involved in SMX degradation are hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•).

  • Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can attack the SMX molecule at various sites. The reaction with •OH can lead to the hydroxylation of the aniline ring and the isoxazole ring, as well as the opening of the aromatic ring.[2] The overall rate constant for the reaction of SMX with •OH has been reported to be in the order of 10⁸ to 10⁹ M⁻¹s⁻¹.[2]

  • Singlet Oxygen (¹O₂): This species is also involved in the degradation process, although its contribution may be less significant than that of hydroxyl radicals.

  • Superoxide Radicals (O₂⁻•): These radicals can also contribute to the overall degradation of SMX.

The presence of nitrate and dissolved organic matter in natural waters can enhance the indirect photodegradation of SMX by producing these reactive species upon irradiation.

Key Degradation Products

The photodegradation of SMX leads to the formation of numerous transformation products (TPs). The identification of these TPs is crucial for understanding the degradation mechanism and assessing the potential toxicity of the irradiated solution. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used for this purpose.

Some of the major identified photodegradation products of SMX include:

  • Sulfanilic acid: Formed by the cleavage of the S-N bond.

  • 3-Amino-5-methylisoxazole: Also a product of S-N bond cleavage.

  • SMX Isomer (ISO): A photoisomer resulting from the rearrangement of the isoxazole ring.[3]

  • Hydroxylated SMX derivatives: Formed through the attack of hydroxyl radicals on the aromatic rings.[4]

  • Products of isoxazole ring opening: Resulting from the breakdown of the heterocyclic ring.

Factors Influencing Photodegradation

Several environmental factors can significantly influence the rate and pathway of SMX photodegradation:

  • pH: The pH of the aqueous solution is a critical factor as it determines the speciation of SMX (pKa1 ≈ 1.7, pKa2 ≈ 5.7). The neutral form of SMX, prevalent at pH values between pKa1 and pKa2, generally exhibits a higher photodegradation rate compared to the anionic form, which is dominant at higher pH.[3] The degradation rate constants of SMX can decrease by almost 10 times as the pH increases from 3.0 to 10.0.[3]

  • Dissolved Organic Matter (DOM): DOM can have a dual effect. It can act as a photosensitizer, generating ROS that promote indirect photolysis. Conversely, DOM can also act as a light screen, absorbing photons that would otherwise be available for direct photolysis of SMX, and it can quench reactive species, thereby inhibiting degradation.

  • Nitrate Ions: Nitrate ions can absorb UV light and generate hydroxyl radicals, thus enhancing the indirect photodegradation of SMX.

  • Salinity: The presence of salts, such as in seawater, can decrease the photodegradation rate of SMX.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the photodegradation of this compound from various studies.

ParameterConditionValueReference
Degradation Rate Constant (k) Direct Photolysis, pH 3.222.3 ± 1.86 h⁻¹[2]
Sunlight Simulator, pH ~7t½ = 50 min[3]
UV-C (254 nm)0.235 min⁻¹[5]
Simulated Solar Light0.024 min⁻¹[5]
Quantum Yield (Φ) Neutral SMX (ΦN)0.15 ± 0.01[6]
Anionic SMX (ΦA)0.03 ± 0.001[6]
Reaction Rate Constant with •OH (5.8 ± 0.2) × 10⁹ M⁻¹s⁻¹[2]
1.28 × 10⁸ M⁻¹s⁻¹[2]

Table 1: Summary of Kinetic Data for this compound Photodegradation.

Photodegradation Productm/zProposed Structure
Sulfanilic acid174C₆H₇NO₃S
3-Amino-5-methylisoxazole99C₄H₆N₂O
SMX Isomer (ISO)254C₁₀H₁₁N₃O₃S
Hydroxylated SMX270C₁₀H₁₁N₃O₄S
Ring-opened product216-

Table 2: Major Photodegradation Products of this compound.

Experimental Protocols

This section outlines typical methodologies for conducting photodegradation studies of this compound.

Irradiation Experiments
  • Light Sources:

    • Solar Simulators: Xenon arc lamps (e.g., 1500 W) equipped with filters to mimic the solar spectrum (290-800 nm) are commonly used to simulate environmental conditions.[3]

    • Mercury Lamps: Low-pressure (emitting primarily at 254 nm) and medium- or high-pressure mercury lamps (emitting a broader range of UV and visible light) are used for mechanistic studies and to assess the impact of specific wavelength regions.[7]

  • Reactor: Experiments are typically conducted in quartz tubes or vessels to allow for the transmission of UV light. The temperature of the solution is often controlled using a water bath.

  • Sample Preparation: Stock solutions of SMX are prepared in a suitable solvent (e.g., methanol) and then diluted to the desired concentration in the aqueous matrix of interest (e.g., ultrapure water, buffered solutions, or natural water samples).

  • Procedure: The SMX solution is placed in the photoreactor and irradiated for a specific duration. Aliquots are withdrawn at regular intervals for analysis.

Analytical Methods
  • Quantification of SMX:

    • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a standard method for quantifying the parent SMX compound.

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

      • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% formic acid). A common starting point is an isocratic elution with Acetonitrile:Water (35:65 v/v) adjusted to a pH of ~3.0.[8]

      • Flow Rate: Typically 1.0 mL/min.[8]

      • Detection: UV detection at a wavelength where SMX has maximum absorbance, typically around 265-270 nm.[8]

  • Identification of Degradation Products:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are essential for the identification and structural elucidation of the transformation products. High-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap) is often employed for accurate mass measurements to determine the elemental composition of the products.[1][9]

Visualizations

The following diagrams illustrate the key photodegradation pathways and a typical experimental workflow.

Photodegradation_Pathways cluster_direct Direct Photolysis cluster_indirect Indirect Photolysis SMX This compound (SMX) Excited_SMX Excited SMX* SMX->Excited_SMX hν (UV-A, UV-B) SMX_indirect This compound (SMX) Cleavage_Products Sulfanilic Acid + 3-Amino-5-methylisoxazole Excited_SMX->Cleavage_Products S-N Bond Cleavage Isomer SMX Isomer (ISO) Excited_SMX->Isomer Isomerization Sensitizers Sensitizers (DOM, NO3⁻) ROS Reactive Oxygen Species (•OH, ¹O₂, O₂⁻•) Sensitizers->ROS Hydroxylated_Products Hydroxylated Products Ring_Opening_Products Ring Opening Products SMX_indirect->Hydroxylated_Products + •OH SMX_indirect->Ring_Opening_Products + •OH

Caption: Primary photodegradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_data Data Processing Prep_SMX Prepare SMX Solution (Aqueous Matrix) Irradiation Irradiate in Photoreactor (Solar Simulator / UV Lamp) Prep_SMX->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling HPLC Quantify SMX (HPLC-UV) Sampling->HPLC LCMS Identify Degradation Products (LC-MS/MS) Sampling->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Elucidate Degradation Pathway LCMS->Pathway

Caption: General experimental workflow for SMX photodegradation studies.

References

The In Vivo Journey of Sulfamethoxazole: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the critical pathways governing the drug's disposition in the human body.

Executive Summary

This compound is a bacteriostatic antibiotic that functions by inhibiting the synthesis of dihydrofolic acid in bacteria. Its clinical efficacy and potential for adverse reactions are intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME). This guide delves into these processes, offering a granular look at the metabolic fate of this compound and the analytical methods used to study it. The primary metabolic routes are N-acetylation, mediated by N-acetyltransferase 2 (NAT2), and oxidation via the cytochrome P450 enzyme CYP2C9. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug exposure and response.

Pharmacokinetic Profile of this compound

This compound is readily absorbed orally and distributes to various body tissues. It is primarily cleared by the liver through metabolism, with subsequent renal excretion of both the parent drug and its metabolites.

Absorption and Distribution

Following oral administration, this compound is well-absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 4 hours.[1] It exhibits protein binding of approximately 70%.[1]

Metabolism

The metabolism of this compound is extensive and occurs primarily in the liver, involving two major pathways.[2]

  • N-acetylation: This is a major route, catalyzed by arylamine N-acetyltransferase 2 (NAT2), leading to the formation of N4-acetyl-sulfamethoxazole.[2] Individuals can be classified as slow, intermediate, or rapid acetylators based on their NAT2 genotype, which can influence the metabolic rate and potential for adverse effects.[3][4]

  • Oxidation: Mediated by the cytochrome P450 enzyme CYP2C9, this pathway leads to the formation of the reactive metabolite, this compound hydroxylamine.[2][5] This metabolite is implicated in hypersensitivity reactions.[2]

Excretion

Both this compound and its metabolites are primarily excreted in the urine. A smaller portion of the drug is eliminated unchanged.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in adult humans from various studies.

ParameterValuePopulation/Study DetailsReference
Peak Plasma Concentration (Cmax) 40 - 60 µg/mLHealthy adults, single 800 mg oral dose.[6]
~40 µg/mLPatients with normal renal function (CrCl > 60 ml/min), single 800 mg oral dose.[7]
41.4 - 62.5 µg/mLHealthy adults, single 800 mg oral dose.[8]
Time to Peak Concentration (Tmax) 2 - 4 hoursHealthy adults, single 800 mg oral dose.[6]
1 - 4 hoursAdults, following oral administration.[1]
2 - 4 hoursHealthy adults, single 800 mg oral dose.[8]
Elimination Half-life (t½) ~8 hours (active fraction)Healthy adults, single 800 mg oral dose.[6]
~10 hours (total sulfonamide)Healthy adults, single 800 mg oral dose.[6]
7 hours (active SMZ)Patients with normal renal function.[7]
12 hours (total SMZ)Patients with normal renal function.[7]
7.7 - 10.6 hoursHealthy adults, single 800 mg oral dose.[8]
Volume of Distribution (Vd) ~11 LHealthy adults, assuming total absorption.[6]
0.43 L/kgAdults, oral administration.[1]
10.2 - 16.0 LHealthy adults, single 800 mg oral dose.[8]
0.30 ± 0.05 L/kg lean body massTB patients, 960 mg co-trimoxazole (B1683656) once daily.[9]
Metabolic Clearance (CLm) 1.57 ± 3.71 L/hTB patients, 960 mg co-trimoxazole once daily.[9]
Free Fraction 0.3 (range: 0.2 - 0.4)TB patients.[9]

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection are the most common analytical techniques.

Quantification of this compound and N4-acetyl-sulfamethoxazole in Human Plasma by LC-MS/MS

This protocol provides a representative method for the simultaneous determination of this compound and its primary metabolite, N4-acetyl-sulfamethoxazole.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitating agent such as methanol (B129727) or 1M trichloroacetic acid.[10]

  • Vortex the mixture vigorously for 1 minute.[10]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean HPLC vial.[10]

2. HPLC-MS/MS Analysis:

  • HPLC System: An HPLC system coupled to a tandem mass spectrometer.[11]

  • Column: A C8 or C18 reverse-phase column (e.g., Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm).[11]

  • Mobile Phase: A gradient mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid is typically used.[11]

  • Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

  • Injection Volume: 20-50 µL.[10]

  • Detection: Mass spectrometry detection is performed using electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for specific quantification of the parent drug and its metabolite.

3. In Vivo Pharmacokinetic Study Protocol (Human):

  • Study Design: A single-dose, open-label study in healthy adult volunteers.

  • Dosing: Administer a single oral dose of 800 mg this compound.[6]

  • Blood Sampling: Collect serial blood samples into heparinized tubes at pre-dose (0 h) and at various time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 8, and 24 hours).[9]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma, which is then stored at -40°C or lower until analysis.[6]

  • Data Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method (as described in 4.1). Pharmacokinetic parameters are then calculated using non-compartmental or compartmental analysis.

Visualizations

Metabolic Pathways of this compound

This compound Metabolism Major Metabolic Pathways of this compound SMX This compound AC_SMX N4-acetyl-sulfamethoxazole (Inactive Metabolite) SMX->AC_SMX N-acetylation SMX_OH This compound Hydroxylamine (Reactive Metabolite) SMX->SMX_OH Oxidation NAT2 NAT2 NAT2->SMX:e CYP2C9 CYP2C9 CYP2C9->SMX:e

Caption: Major metabolic pathways of this compound in the liver.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Pharmacokinetic Workflow Experimental Workflow for In Vivo Pharmacokinetic Analysis start Study Population (e.g., Healthy Volunteers) dosing Oral Administration of this compound start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (≤ -40°C) processing->storage extraction Sample Preparation (Protein Precipitation) storage->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Acquisition (Concentration vs. Time) analysis->data pk_analysis Pharmacokinetic Modeling and Parameter Calculation data->pk_analysis end Report Generation pk_analysis->end

Caption: A typical workflow for an in vivo pharmacokinetic study.

References

Degradation of Sulfamethoxazole by Advanced Oxidation Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the antibiotic sulfamethoxazole (B1682508) (SMX) using various advanced oxidation processes (AOPs). The widespread use and persistence of SMX in the environment necessitate effective remediation strategies. AOPs, characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), have demonstrated significant efficacy in degrading this recalcitrant pollutant. This document details the core principles, experimental methodologies, and degradation kinetics of key AOPs applied to SMX, presenting quantitative data in a structured format for comparative analysis.

Introduction to Advanced Oxidation Processes for this compound Degradation

This compound (C₁₀H₁₁N₃O₃S) is a sulfonamide antibiotic frequently detected in wastewater effluents and surface waters.[1] Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. AOPs offer a promising solution by mineralizing SMX into less harmful compounds, such as carbon dioxide, water, and inorganic ions. The primary mechanism involves the attack of highly reactive radicals on the SMX molecule, leading to the cleavage of its chemical bonds.[2]

The main AOPs covered in this guide include:

  • Fenton and Photo-Fenton Processes: These processes utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical generation through UV irradiation.[3][4]

  • Ozonation: Ozone (O₃) can directly react with SMX or decompose to form hydroxyl radicals, particularly at higher pH values.[5][6]

  • Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species.[7][8]

  • Persulfate-Based AOPs: Persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) can be activated by heat, UV radiation, or transition metals to produce powerful sulfate radicals.[9][10]

Comparative Degradation Efficiency and Kinetics

The efficiency of SMX degradation is highly dependent on the specific AOP and the operational parameters. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of these processes.

Table 1: Fenton and Photo-Fenton Processes for SMX Degradation

ProcessInitial SMX Conc. (mg/L)[Fe²⁺] (mg/L)[H₂O₂] (mM)pHUV SourceDegradation Efficiency (%)Time (min)Kinetic ModelRate Constant (k)Reference
Fenton200.81 mmol/L4.41 mmol/L5->9090--[4]
Photo-Fenton500.53.03.0150 W UV~10010Pseudo-first-order-[2][3]
Photo-Fenton502.02.03.0150 W UV~100<10Pseudo-first-order-[2]
Photo-Fenton505.02.03.0150 W UV~100~5Pseudo-first-order-[2]
Solar Photo-Fenton-2.6 - 10.4up to 120 mg/L-Sunlight----[11]

Table 2: Ozonation Processes for SMX Degradation

ProcessInitial SMX Conc. (mg/L)Ozone DosepHDegradation Efficiency (%)Time (min)TOC Removal (%)Reference
Ozonation---100105 - 60[5]
Ozonation---10012<15[12]
Ozonation + Radiation---100-65.7[12]
Ultrasound/Ozone--Neutral/Alkaline---[6]

Table 3: Photocatalytic Degradation of SMX

CatalystInitial SMX Conc. (mg/L)Catalyst Loading (g/L)pHUV SourceDegradation Efficiency (%)Time (min)Reference
TiO₂/BC-5-300300.02 g in solution3UV89-[7]
TiO₂5000.54UV100420[13][14]
Co-CuS@TiO₂---Simulated Solar--[15]
TiO₂10--UV-C86-[8]

Table 4: Persulfate-Based AOPs for SMX Degradation

Activation MethodInitial SMX Conc. (mg/L)Persulfate Conc.Activator Conc.pHDegradation Efficiency (%)Time (min)Reference
Heat-Varies-VariesIncreases with temp & PS-[9]
Fe²⁺-VariesVaries3.3100240[16]
La₀.₈Sr₀.₂CoO₃-δ0.125 - 0.5100 - 500 mg/L100 - 500 mg/L-100Short[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a template for researchers to design their own studies.

Photo-Fenton Degradation of this compound[4]
  • Reactor Setup: A photocatalytic reactor equipped with a medium-pressure mercury lamp (e.g., 150 W) is used. The reactor temperature is maintained at a constant temperature (e.g., 25-30 °C) using a recirculating cooling bath.

  • Solution Preparation: An aqueous solution of this compound (e.g., 50.0 mg/L) is prepared in ultrapure water.

  • Reaction Initiation: The SMX solution is introduced into the reactor. The pH is adjusted to the desired value (typically around 3.0) using dilute acids (e.g., H₂SO₄). A predetermined amount of a ferrous iron salt (e.g., FeSO₄·7H₂O) is added to achieve the target Fe(II) concentration (e.g., 0.5 - 5.0 mg/L). The reaction is initiated by adding a specific concentration of hydrogen peroxide (e.g., 2.0 mM) and turning on the UV lamp.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals. The reaction is quenched immediately (e.g., by adding a scavenger like methanol (B129727) or sodium sulfite). The concentration of SMX is determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of phosphate (B84403) buffer and methanol).[4] Total Organic Carbon (TOC) analysis can be performed to assess mineralization.

Photocatalytic Degradation using TiO₂[9][14]
  • Catalyst Preparation: A composite photocatalyst, for instance, TiO₂ on biochar (TiO₂/BC), can be prepared using a sol-gel method.[7]

  • Reactor Setup: A photoreactor with a UV light source is used. The solution is typically stirred to ensure a homogenous suspension of the photocatalyst.

  • Solution Preparation: A solution of SMX with a known initial concentration (e.g., 30 mg/L) is prepared.

  • Reaction Conditions: The prepared photocatalyst (e.g., 0.02 g of TiO₂/BC) is added to the SMX solution. The pH of the solution is adjusted to the optimal value (e.g., pH 3) as determined by preliminary experiments.[7]

  • Initiation and Monitoring: The suspension is irradiated with UV light to initiate the photocatalytic degradation. Samples are collected at different time intervals, filtered to remove the catalyst, and analyzed for the remaining SMX concentration using HPLC.

Heat-Activated Persulfate Oxidation[2]
  • Experimental Setup: The experiments are conducted in a temperature-controlled reactor (e.g., a water bath).

  • Reagent Preparation: Stock solutions of this compound and sodium persulfate (Na₂S₂O₈) are prepared.

  • Reaction Procedure: A specific volume of the SMX solution is placed in the reactor and allowed to reach the desired temperature. The reaction is initiated by adding a predetermined amount of the persulfate stock solution. The initial pH of the reaction mixture can be adjusted as needed.

  • Analysis: Samples are taken at various time points, and the reaction is quenched (e.g., with methanol). The concentration of SMX is then measured by HPLC.

Degradation Pathways and Mechanisms

The degradation of SMX by AOPs proceeds through a series of complex reactions initiated by radical attack. The primary sites of attack on the SMX molecule are the aniline (B41778) moiety, the sulfonamide group, and the isoxazole (B147169) ring.

SMX_Degradation_Pathway Radicals Radicals Attack Attack Radicals->Attack

The initial attack by hydroxyl or sulfate radicals can lead to hydroxylation of the aromatic ring, cleavage of the S-N bond, or transformation of the aniline group.[18] This results in the formation of various transformation products. For instance, the cleavage of the S-N bond yields 3-amino-5-methylisoxazole (B124983) and sulfanilic acid.[18] Further oxidation of these intermediates leads to the opening of the aromatic and heterocyclic rings, ultimately resulting in mineralization.[3]

In ozonation, the degradation can occur through direct reaction with molecular ozone or via indirect reaction with hydroxyl radicals. The direct attack of ozone often targets the electron-rich sites of the SMX molecule, such as the aniline group and the double bonds in the aromatic ring.[5][19]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare SMX Solution (Known Concentration) Params Set Experimental Parameters (pH, Temp, Catalyst/Reagent Conc.) Prep->Params Reactor Introduce Solution to Reactor Params->Reactor Initiate Initiate AOP (e.g., Add H₂O₂, Turn on UV) Reactor->Initiate Sample Collect Samples at Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze SMX Concentration (e.g., HPLC) Quench->Analyze Data Analyze Data (Kinetics, Efficiency) Analyze->Data

Toxicity of Transformation Products

A critical aspect of SMX degradation is the toxicity of the generated intermediates. While AOPs can effectively remove the parent compound, some transformation products may exhibit higher toxicity than SMX itself.[20][21] Therefore, a complete assessment of any AOP for water treatment should include not only the degradation of the primary pollutant but also the evolution of the overall toxicity of the solution. Bioassays, such as those using Vibrio fischeri or Daphnia magna, are often employed to evaluate the toxicity of the treated water.[11] In some cases, complete mineralization is necessary to ensure the detoxification of the water.[1]

Conclusion

Advanced oxidation processes have proven to be highly effective in the degradation of this compound from aqueous solutions. The choice of the most suitable AOP depends on various factors, including the initial concentration of SMX, the water matrix, and economic considerations. The photo-Fenton process and ozonation generally exhibit very fast degradation kinetics. Photocatalysis with TiO₂ offers a reusable catalyst system, while persulfate-based AOPs provide a versatile alternative with different activation methods.

For researchers and drug development professionals, understanding the degradation pathways and the potential formation of toxic intermediates is crucial for developing environmentally benign pharmaceutical products and effective wastewater treatment strategies. Future research should focus on optimizing these processes for real wastewater matrices, exploring novel and more efficient catalysts, and conducting comprehensive toxicity assessments to ensure the environmental safety of the treated effluents.

References

The Environmental Odyssey of Sulfamethoxazole in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, is a contaminant of emerging concern due to its persistent presence in the terrestrial environment. This technical guide provides a comprehensive overview of the environmental fate and transport of SMX in soil ecosystems. It delves into the core processes of sorption, degradation (both biotic and abiotic), and leaching, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows. This document is intended to serve as a critical resource for researchers, environmental scientists, and pharmaceutical professionals engaged in the study and risk assessment of veterinary and human drugs in the environment.

Introduction

The extensive use of this compound in human and veterinary medicine has led to its continuous release into the environment.[1] Incomplete metabolism in treated organisms results in the excretion of the active compound and its metabolites, which then enter terrestrial systems primarily through the application of manure and biosolids as agricultural fertilizers. The persistence and mobility of SMX in soil raise concerns about potential groundwater contamination, the development of antibiotic resistance, and ecotoxicological effects. Understanding the complex interplay of physical, chemical, and biological processes that govern its fate is paramount for developing effective risk mitigation strategies.

Core Processes Governing the Environmental Fate of this compound in Soil

The environmental behavior of SMX in soil is predominantly controlled by three interconnected processes: sorption, degradation, and transport (leaching).

Sorption

Sorption, the partitioning of a substance between the solid and aqueous phases of the soil, is a critical factor influencing the mobility and bioavailability of SMX. The primary soil components contributing to SMX sorption are organic matter and clay minerals.

Factors Influencing Sorption:

  • Soil pH: The speciation of SMX is highly pH-dependent due to its amphoteric nature, with two pKa values (pKa1 ≈ 1.7 and pKa2 ≈ 5.7). At typical soil pH values (5-8), SMX exists as a mixture of neutral and anionic species. Sorption is generally higher at lower pH when the neutral species predominates, as it can engage in hydrophobic interactions with soil organic matter. As the pH increases above the second pKa, the anionic form becomes dominant, leading to electrostatic repulsion from negatively charged soil surfaces and reduced sorption.

  • Organic Matter Content: Soil organic matter (SOM) is a key sorbent for SMX. Hydrophobic interactions and hydrogen bonding between the SMX molecule and SOM are significant sorption mechanisms. Soils with higher organic carbon content generally exhibit greater sorption capacity for SMX.

  • Clay Content and Mineralogy: Clay minerals can contribute to SMX sorption through surface complexation and cation exchange, particularly at lower pH values where the cationic species of SMX may be present.

Quantitative Data on this compound Sorption:

The soil-water partition coefficient (Kd) is a key parameter used to quantify the extent of sorption. A summary of reported Kd values for SMX in various soil types is presented in Table 1.

Soil TypepHOrganic Carbon (%)Clay (%)Kd (L/kg)Reference(s)
Sandy Loam5.5 - 7.21.2 - 3.510 - 200.5 - 5.0[2]
Loam6.0 - 7.52.0 - 5.020 - 301.0 - 8.0[3]
Clay Loam6.5 - 7.82.5 - 4.530 - 402.0 - 10.0[2]
Silty Clay6.8 - 8.01.5 - 3.040 - 501.5 - 7.5

Table 1: Soil-Water Partition Coefficients (Kd) of this compound in Different Soil Types.

Degradation

Degradation is the breakdown of SMX into simpler molecules, which can occur through biological (biodegradation) and non-biological (abiotic) processes.

Microbial transformation is a significant pathway for the dissipation of SMX in soil. A diverse range of soil microorganisms, including bacteria and fungi, have been shown to degrade SMX. The rate of biodegradation is influenced by several factors:

  • Aerobic vs. Anaerobic Conditions: Biodegradation of SMX generally occurs more rapidly under aerobic conditions compared to anaerobic conditions.[1]

  • Temperature and Moisture: Microbial activity is optimal within specific temperature and moisture ranges, thus influencing the degradation rate of SMX.

  • Soil Properties: Soil pH, organic matter content, and nutrient availability affect the composition and activity of the microbial community, thereby impacting biodegradation.

Major Biodegradation Products:

The biodegradation of SMX can proceed through various pathways, leading to the formation of several transformation products. Common metabolites identified in soil include:

  • N4-acetyl-sulfamethoxazole (a major human metabolite that can also be formed in soil)[4]

  • 3-amino-5-methylisoxazole

  • Sulfanilic acid

  • Aniline

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of SMX in soil, although their significance is generally considered to be lower than biodegradation under most soil conditions.

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. The S-N bond in the sulfonamide group can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.

  • Photolysis: Degradation by sunlight. Direct photolysis of SMX on the soil surface can occur, but its contribution to overall degradation is limited due to light attenuation by soil particles.

Quantitative Data on this compound Degradation:

The persistence of SMX in soil is often expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate.

ConditionSoil TypeTemperature (°C)Half-life (DT50, days)Reference(s)
AerobicSandy Loam2015 - 40[5]
AerobicLoam2010 - 30[1]
AnaerobicClay Loam2030 - 90[1]
AerobicManure-amended soil255 - 20[6]

Table 2: Degradation Half-lives (DT50) of this compound in Soil under Various Conditions.

Transport and Leaching

The mobility of SMX in soil and its potential to leach into groundwater is a primary environmental concern. Leaching is influenced by the interplay of sorption, degradation, and soil hydraulic properties.

Factors Influencing Leaching:

  • Sorption: As previously discussed, stronger sorption of SMX to soil particles reduces its concentration in the soil solution and, consequently, its mobility and leaching potential.

  • Degradation: Faster degradation rates lead to a lower mass of SMX available for transport.

  • Soil Texture and Structure: Soils with higher permeability, such as sandy soils, facilitate more rapid water and solute movement, increasing the risk of leaching.

  • Rainfall and Irrigation: The amount and intensity of water input are major drivers of downward transport of SMX through the soil profile.

Breakthrough Curves in Soil Column Studies:

Leaching potential is often assessed in laboratory settings using soil column experiments. The resulting breakthrough curve (BTC) plots the concentration of the substance in the leachate over time. The shape and position of the BTC provide valuable information about the transport and retardation of the compound. A delayed breakthrough relative to a conservative tracer indicates retardation due to sorption.[7][8]

Experimental Protocols

Standardized methodologies are crucial for generating comparable data on the environmental fate of chemicals. The following sections provide detailed overviews of key experimental protocols based on internationally recognized guidelines.

Sorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This method is used to determine the adsorption/desorption of a substance on soil.[9][10][11][12][13]

Methodology:

  • Soil Preparation: Use characterized soils, typically sieved to < 2 mm.

  • Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and check for abiotic degradation or sorption to the test vessel.

  • Adsorption Phase:

    • Prepare solutions of this compound in a 0.01 M CaCl2 solution (to mimic soil solution ionic strength) at various concentrations.

    • Add a known mass of soil to each solution.

    • Agitate the suspensions at a constant temperature in the dark for the predetermined equilibration time.

    • Separate the solid and liquid phases by centrifugation.

    • Analyze the concentration of this compound in the aqueous phase.

  • Desorption Phase:

    • After the adsorption phase, remove the supernatant and replace it with a fresh 0.01 M CaCl2 solution.

    • Agitate for the same equilibration time.

    • Separate the phases and analyze the this compound concentration in the aqueous phase.

  • Data Analysis:

    • Calculate the amount of this compound sorbed to the soil.

    • Determine the sorption coefficient (Kd) and the Freundlich or Langmuir isotherm parameters.

OECD_106_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_analysis Data Analysis Soil_Prep Soil Preparation (<2mm sieve) Mix Mix Soil and SMX Solution Soil_Prep->Mix SMX_Sol Prepare SMX Solutions (0.01M CaCl2) SMX_Sol->Mix Agitate_Ads Agitate for Equilibration Time Mix->Agitate_Ads Separate_Ads Centrifuge to Separate Phases Agitate_Ads->Separate_Ads Analyze_Ads Analyze Aqueous Phase for [SMX] Separate_Ads->Analyze_Ads Replace_Sol Replace Supernatant with fresh CaCl2 Analyze_Ads->Replace_Sol Calculate Calculate Sorbed SMX Analyze_Ads->Calculate Agitate_Des Agitate for Equilibration Time Replace_Sol->Agitate_Des Separate_Des Centrifuge to Separate Phases Agitate_Des->Separate_Des Analyze_Des Analyze Aqueous Phase for [SMX] Separate_Des->Analyze_Des Analyze_Des->Calculate Determine Determine Kd and Isotherm Parameters Calculate->Determine

Workflow for OECD Guideline 106 Batch Equilibrium Method.
Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline is designed to evaluate the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.[14][15][16][17]

Methodology:

  • Soil and Test Substance: Use fresh, sieved soil with known microbial activity. Radiolabeled (¹⁴C) this compound is often used to facilitate mass balance determination.

  • Incubation Setup:

    • Aerobic: Treat soil with SMX and incubate in the dark at a constant temperature. Maintain aerobic conditions by passing humidified air through the incubation vessels. Trap evolved ¹⁴CO₂ and volatile organics.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging with an inert gas (e.g., nitrogen).

  • Sampling: At specified time intervals, sacrifice replicate incubation units.

  • Extraction and Analysis:

    • Extract the soil with appropriate solvents to recover the parent compound and transformation products.

    • Analyze the extracts using techniques like HPLC-MS/MS to identify and quantify SMX and its metabolites.[18][19]

    • Quantify the amount of ¹⁴CO₂ produced (mineralization) and the amount of non-extractable (bound) residues.

  • Data Analysis:

    • Determine the dissipation kinetics of this compound and the formation and decline of major transformation products.

    • Calculate the half-life (DT50) and establish a mass balance.

OECD_307_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Interpretation Soil_Prep Prepare Fresh Soil SMX_App Apply 14C-SMX Soil_Prep->SMX_App Aerobic Aerobic Incubation (with CO2 trap) SMX_App->Aerobic Anaerobic Anaerobic Incubation (N2 atmosphere) SMX_App->Anaerobic Sampling Sacrifice Replicates at Time Intervals Aerobic->Sampling Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction Quantify Quantify 14CO2 and Bound Residues Sampling->Quantify Analysis HPLC-MS/MS Analysis (SMX & Metabolites) Extraction->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics Mass_Balance Establish Mass Balance Quantify->Mass_Balance DT50 Calculate DT50 Kinetics->DT50

Workflow for OECD Guideline 307 Transformation Study.
Leaching in Soil Columns: OECD Guideline 312

This method assesses the mobility and potential for leaching of a substance and its transformation products through the soil profile.[20][21][22][23]

Methodology:

  • Column Preparation: Pack glass columns with sieved soil to a defined bulk density. Pre-condition the columns by saturating with a 0.01 M CaCl₂ solution.

  • Application: Apply this compound (often ¹⁴C-labeled) to the top of the soil column.

  • Leaching: Apply an artificial rainfall solution (0.01 M CaCl₂) at a constant flow rate.

  • Leachate Collection: Collect the leachate in fractions over the duration of the experiment.

  • Soil Sectioning: At the end of the experiment, extrude the soil core from the column and section it into segments.

  • Analysis:

    • Analyze the leachate fractions for the concentration of this compound and its transformation products.

    • Extract each soil segment and analyze for the vertical distribution of the applied substance and its metabolites.

  • Data Analysis:

    • Construct a breakthrough curve for the leachate.

    • Calculate a mass balance to account for the distribution of the applied radioactivity in the leachate, soil segments, and any volatile losses.

    • Determine retardation factors if a conservative tracer is used.

OECD_312_Workflow cluster_prep Column Preparation cluster_exp Leaching Experiment cluster_analysis Analysis cluster_data Data Interpretation Pack Pack Soil into Columns Saturate Saturate with 0.01M CaCl2 Pack->Saturate Apply Apply SMX to Column Surface Saturate->Apply Leach Apply Artificial Rain Apply->Leach Collect Collect Leachate in Fractions Leach->Collect Section Section Soil Core Leach->Section Analyze_Leachate Analyze Leachate Fractions Collect->Analyze_Leachate Analyze_Soil Analyze Soil Segments Section->Analyze_Soil BTC Construct Breakthrough Curve Analyze_Leachate->BTC Mass_Balance Calculate Mass Balance Analyze_Soil->Mass_Balance BTC->Mass_Balance

References

An In-depth Technical Guide to the Interaction of Sulfamethoxazole with Human Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfamethoxazole (B1682508) (SMZ), a widely used sulfonamide antibiotic, exhibits significant binding to human serum albumin (HSA), the primary transport protein in blood plasma. This interaction is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile, influencing its distribution, metabolism, and elimination. This guide provides a comprehensive technical overview of the binding mechanism between this compound and HSA, summarizing key quantitative data, detailing experimental methodologies, and illustrating the interaction dynamics through logical and workflow diagrams. The binding is characterized by a static quenching mechanism, primarily driven by hydrophobic forces and hydrogen bonds, with this compound localizing to Sudlow's site I in subdomain IIA of the albumin molecule.

Quantitative Binding and Thermodynamic Data

The interaction between this compound and HSA has been quantified by multiple research groups, yielding valuable data on binding affinity and the thermodynamic forces governing the complex formation. The data consistently show that the binding constant decreases with increasing temperature, indicative of a static quenching mechanism where a non-fluorescent ground-state complex is formed.[1][2]

Binding Constants and Stoichiometry

The affinity of this compound for HSA is typically characterized by the binding constant (Ka) and the number of binding sites (n). Studies indicate a single primary binding site for this compound on the HSA molecule.[2][3]

ParameterValueTemperature (K)Reference
Binding Constant (Ka) 2.25 x 104 L/mol288[1]
1.56 x 104 L/mol298[1]
0.85 x 104 L/mol308[1]
Number of Binding Sites (n) ~1298 - 310[2][3]
Thermodynamic Parameters

Thermodynamic analysis reveals the nature of the forces driving the interaction. The negative enthalpy (ΔH°) and entropy (ΔS°) changes in some studies suggest that hydrogen bonding and van der Waals forces are significant contributors.[1] Conversely, other findings of negative ΔH° and positive ΔS° suggest that electrostatic interactions are predominant.[2][3] This discrepancy may arise from different experimental conditions or data interpretation models. However, the consistently negative Gibbs free energy (ΔG°) confirms the spontaneous nature of the binding process.

ParameterValue (Study 1)Value (Study 2)Unit
Enthalpy Change (ΔH°) -36.0-16.40kJ/mol
Entropy Change (ΔS°) -41.3+32.33J/mol·K
Gibbs Free Energy (ΔG° at 298K) -23.7-26.04 (calculated)kJ/mol

References: Study 1[1], Study 2[2][3]

Binding Site and Conformational Changes

Primary Binding Site

Competitive displacement experiments and molecular docking studies have conclusively identified the primary binding location for this compound as Sudlow's site I , which is a hydrophobic pocket located in subdomain IIA of HSA.[1] This site is also the binding location for other drugs like warfarin. The displacement of this compound by warfarin, but not by site II probes like ibuprofen (B1674241) or digitoxin, confirms this localization.[1]

Impact on HSA Conformation

The binding of this compound induces conformational changes in the secondary structure of HSA. Circular Dichroism (CD) spectroscopy has shown that the interaction can lead to a change in the α-helical content of the protein. One study reported an increase in α-helix from 49.4% to 60.4%, while another observed a decrease from 55.37% to 41.97%.[1][2] These alterations in the protein's structure are a direct consequence of the drug accommodating itself within the binding pocket.

Experimental Protocols and Methodologies

The characterization of the this compound-HSA interaction relies on a suite of spectroscopic and computational techniques.

Spectroscopic Methods

4.1.1 Fluorescence Quenching Spectroscopy This is the primary technique used to study the binding interaction. It leverages the intrinsic fluorescence of HSA, which is mainly due to the tryptophan residue (Trp-214) located within the binding site I.[4] The binding of this compound quenches this fluorescence.

  • Objective: To determine the quenching mechanism, binding constants (Ka), and number of binding sites (n).

  • Protocol:

    • Prepare a stock solution of HSA (e.g., 1 x 10-5 M) in a physiological buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of this compound.

    • Titrate the HSA solution with successive additions of the this compound solution.

    • After each addition, allow the system to equilibrate.

    • Record the fluorescence emission spectra (e.g., 300-500 nm) with an excitation wavelength of 280 nm or 295 nm.

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the data using the Stern-Volmer equation to determine the quenching mechanism (static vs. dynamic).[4] For static quenching, the binding constant and number of binding sites can be calculated from the double logarithm regression curve.

    • Repeat the experiment at different temperatures (e.g., 288 K, 298 K, 308 K) to calculate thermodynamic parameters using the van't Hoff equation.[1][2]

4.1.2 UV-Visible Absorption Spectroscopy This method is used to observe changes in the protein's microenvironment upon ligand binding.

  • Objective: To detect the formation of a drug-protein complex and observe conformational changes.

  • Protocol:

    • Record the UV-Vis absorption spectrum of HSA in the range of 200-400 nm.

    • Record the spectra of HSA in the presence of increasing concentrations of this compound.

    • An increase in absorbance intensity and slight shifts in the peak position can indicate complex formation and a change in the protein's conformation.[2][5]

4.1.3 Circular Dichroism (CD) Spectroscopy CD spectroscopy is employed to investigate changes in the secondary structure of HSA upon binding.

  • Objective: To quantify changes in the α-helix, β-sheet, and random coil content of HSA.

  • Protocol:

    • Record the far-UV CD spectrum (e.g., 200-250 nm) of the HSA solution.

    • Record the CD spectra of HSA after the addition of this compound at various molar ratios.

    • Analyze the spectra using software to estimate the percentage of different secondary structural elements. A change in the characteristic peaks for α-helices (at 208 and 222 nm) indicates a conformational alteration.[2][4]

Computational Methods

4.2.1 Molecular Docking This in silico technique predicts the preferred binding pose and energy of a ligand within a protein's binding site.

  • Objective: To identify the specific binding site and key interacting amino acid residues.

  • Protocol:

    • Obtain the 3D crystal structure of HSA from a protein database (e.g., PDB).

    • Obtain the 3D structure of this compound.

    • Use docking software (e.g., AutoDock) to place the this compound molecule into the potential binding sites of HSA.

    • The program calculates the binding energy for different poses. The pose with the lowest binding energy is considered the most probable.

    • Analysis of the best-docked pose reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug and amino acid residues in the binding pocket.[1][6]

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_exp 2. Spectroscopic Analysis cluster_data 3. Data Analysis cluster_results 4. Results & Interpretation P1 Prepare HSA Solution (Tris-HCl, pH 7.4) E1 Fluorescence Spectroscopy (Titration at 288K, 298K, 308K) P1->E1 E2 UV-Vis Spectroscopy (Absorbance Scans) P1->E2 E3 Circular Dichroism (Far-UV Scans) P1->E3 P2 Prepare this compound Stock Solution P2->E1 P2->E2 P2->E3 A1 Stern-Volmer & Logarithmic Plots (from Fluorescence Data) E1->A1 A3 Secondary Structure Analysis (from CD Data) E3->A3 A2 Van't Hoff Plot (from Temp-dependent Ka) A1->A2 R1 Binding Constants (Ka) & Stoichiometry (n) A1->R1 R3 Quenching Mechanism (Static/Dynamic) A1->R3 R2 Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) A2->R2 R4 Conformational Changes (% α-helix) A3->R4

Caption: Experimental workflow for characterizing SMZ-HSA interaction.

Binding Mechanism and Driving Forces

G cluster_binding SMZ-HSA Binding Process cluster_forces Primary Driving Forces SMZ This compound (SMZ) (Free in Plasma) Complex [HSA-SMZ] Complex (Ground State) SMZ->Complex Spontaneous (ΔG° < 0) HSA Human Serum Albumin (HSA) (Free) HSA->Complex Static Quenching F1 Hydrophobic Interactions Complex->F1 ΔH° < 0, ΔS° < 0 or ΔH° < 0, ΔS° > 0 F2 Hydrogen Bonds Complex->F2 F3 van der Waals Forces Complex->F3 F4 Electrostatic Interactions (Potential Contribution) Complex->F4

Caption: Mechanism and forces in this compound-HSA binding.

Conclusion

The interaction between this compound and human serum albumin is a well-characterized, spontaneous process resulting in the formation of a stable 1:1 complex. The binding occurs primarily at Sudlow's site I and is driven by a combination of hydrophobic forces and hydrogen bonds. This interaction follows a static quenching mechanism and induces modest conformational changes in the albumin protein. A thorough understanding of these binding characteristics, elucidated through the experimental and computational methods detailed herein, is fundamental for the effective development and clinical application of this compound and other albumin-binding drugs.

References

Biotransformation of Sulfamethoxazole by Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies related to the biotransformation of the antibiotic Sulfamethoxazole (B1682508) (SMX) by microbial communities. The widespread use of SMX has led to its persistence in various environments, prompting extensive research into its microbial degradation. This document summarizes key microbial players, transformation pathways, quantitative data, and detailed experimental protocols to aid researchers in this field.

Core Concepts in this compound Biotransformation

This compound is a sulfonamide antibiotic that inhibits dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] However, various microbial communities have demonstrated the ability to degrade or transform SMX, utilizing it as a carbon, nitrogen, or energy source. This biotransformation is a critical process in the natural attenuation of this pollutant and holds potential for bioremediation applications.

Key Microbial Players

A diverse range of bacteria, both as individual strains and in consortia, have been identified as capable of degrading SMX. These are often isolated from environments with a history of antibiotic contamination, such as activated sludge from wastewater treatment plants.[2][3] Prominent genera include:

  • Acinetobacter sp.: Strains of Acinetobacter have shown high efficiency in mineralizing SMX, capable of degrading high concentrations.[4]

  • Pseudomonas sp.: Various Pseudomonas species are known to degrade SMX, often as a sole carbon and nitrogen source.[5]

  • Microbacterium sp.: This genus is noted for its ability to mineralize SMX and other sulfonamides.[6]

  • Rhodococcus sp.: Members of this genus have been shown to be involved in SMX removal.[2]

  • Leucobacter sp. and Achromobacter sp.: Often found in consortia, these bacteria work synergistically to degrade SMX. For instance, Leucobacter sp. may initiate the breakdown, with Achromobacter sp. metabolizing the intermediates.[7]

  • Sphingobacterium sp.: This genus has been shown to utilize SMX as a sole carbon source and degrade it efficiently.[8]

Biotransformation Pathways of this compound

The microbial degradation of SMX proceeds through several proposed pathways, primarily initiated by the cleavage of the sulfonamide bond or modifications to the aromatic and isoxazole (B147169) rings. The specific pathway can vary depending on the microbial species and environmental conditions.

Two major initial biotransformation routes have been identified:

  • Cleavage of the S-N bond: This pathway results in the formation of 3-amino-5-methylisoxazole (B124983) (3A5MI) and sulfanilamide (B372717). 3A5MI can accumulate as a metabolite, while sulfanilamide can be further degraded.[9]

  • Ipso-hydroxylation: This involves the hydroxylation of the aniline (B41778) ring, leading to the release of the 3-amino-5-methylisoxazole moiety and the formation of benzoquinone imine, which is then further metabolized.

Subsequent degradation steps involve the opening of the aromatic and isoxazole rings, leading to smaller molecules that can enter central metabolic pathways. A number of intermediate metabolites have been identified, including 4-aminophenol, aniline, and various hydroxylated derivatives.[10]

Quantitative Data on this compound Biotransformation

The efficiency of SMX biotransformation is influenced by various factors, including the microbial species, initial SMX concentration, temperature, pH, and the availability of other nutrient sources. The following tables summarize key quantitative data from various studies.

Microorganism/Consortium Initial SMX (mg/L) Degradation Efficiency (%) Time Optimal Temp (°C) Optimal pH Reference
Acinetobacter sp.5 - 240100Not specified257.0[4]
Sphingobacterium mizutaii LLE55093.877 days30.87.2[8]
Achromobacter denitrificans PR1Not specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
Sulfate-reducing bacteria sludge system0.025 - 0.2Not specifiedNot specifiedNot specifiedNot specified[8]

Table 1: Degradation efficiencies and optimal conditions for SMX biotransformation by various microorganisms.

Microorganism/System Kinetic Model Degradation Rate Constant (k) Half-life (t½) Reference
Sphingobacterium mizutaii LLE5First-order0.4247 d⁻¹1.63 days[8]
River sedimentMathematical modelNot specified3.3 - 25.6 hours[2][11]

Table 2: Kinetic parameters for the biotransformation of this compound.

Metabolite Parent Compound Microorganism/System Analytical Method Reference
3-amino-5-methylisoxazole (3A5MI)This compoundAchromobacter denitrificans PR1Not specified[9]
N4-acetyl-sulfamethoxazoleThis compoundHumanHPLC[12]
SulfanilamideThis compoundSphingobacterium mizutaii LLE5LC-MS[8]
4-AminophenolThis compoundNot specifiedNot specified[7]

Table 3: Common metabolites identified during this compound biotransformation.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of SMX biotransformation.

Enrichment and Isolation of SMX-Degrading Microorganisms

Objective: To isolate pure or mixed microbial cultures capable of degrading SMX from an environmental sample (e.g., activated sludge).

Materials:

  • Environmental sample (e.g., activated sludge from a wastewater treatment plant).

  • Mineral Salts Medium (MSM): (NH₄)₂SO₄ 2.0 g/L, MgSO₄·7H₂O 0.2 g/L, NaCl 0.1 g/L, CaCl₂·2H₂O 0.1 g/L, K₂HPO₄ 1.5 g/L, KH₂PO₄ 0.5 g/L. Adjust pH to 7.0. Autoclave and cool before adding filter-sterilized trace element solution and SMX.

  • This compound (SMX) stock solution (e.g., 1 g/L in a suitable solvent, filter-sterilized).

  • Erlenmeyer flasks.

  • Incubator shaker.

  • Solid agar (B569324) plates (MSM with 1.5% agar and SMX).

  • Standard microbiology laboratory equipment (pipettes, sterile loops, etc.).

Procedure:

  • Enrichment:

    • Inoculate 100 mL of sterile MSM in a 250 mL Erlenmeyer flask with 5-10 mL of the environmental sample.

    • Add SMX from the stock solution to a final concentration of 10-50 mg/L. This will serve as the primary or sole carbon and nitrogen source.

    • Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 7-14 days.

    • After the initial incubation, transfer 10 mL of the culture to 90 mL of fresh MSM with the same concentration of SMX.

    • Repeat this subculturing step 3-5 times to enrich for microorganisms adapted to SMX degradation.

  • Isolation:

    • After successful enrichment (indicated by visible turbidity and/or SMX degradation confirmed by analytical methods), prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).

    • Plate 100 µL of each dilution onto MSM agar plates containing SMX as the sole carbon source.

    • Incubate the plates at 25-30°C for 5-10 days, or until colonies appear.

    • Pick individual colonies with distinct morphologies and streak them onto fresh MSM-SMX agar plates to obtain pure cultures.

    • Verify the purity of the isolates by microscopic examination and re-streaking.

  • Screening for Degradation:

    • Inoculate pure isolates into liquid MSM containing SMX.

    • Monitor the disappearance of SMX over time using analytical methods like HPLC to confirm their degradation capability.

This compound Biodegradation Assay

Objective: To quantify the degradation of SMX by a pure or mixed microbial culture over time.

Materials:

  • Pure or mixed culture of SMX-degrading microorganisms.

  • MSM broth.

  • SMX stock solution.

  • Incubator shaker.

  • Centrifuge.

  • HPLC or LC-MS/MS system for analysis.

Procedure:

  • Grow the microbial culture in a suitable medium (e.g., nutrient broth or MSM with a readily available carbon source) to obtain sufficient biomass.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash them twice with sterile MSM to remove any residual growth medium.

  • Resuspend the cell pellet in MSM to a desired optical density (e.g., OD₆₀₀ of 0.5-1.0).

  • Inoculate a known volume of the cell suspension into fresh MSM containing a specific initial concentration of SMX (e.g., 10-100 mg/L).

  • Set up control flasks: a sterile control (MSM with SMX, no inoculum) to check for abiotic degradation, and a heat-killed or chemically inhibited control (MSM with SMX and inactivated cells) to account for adsorption.

  • Incubate all flasks under controlled conditions (e.g., 28°C, 150 rpm).

  • At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each flask.

  • Immediately stop microbial activity in the sample, for example, by adding a solvent like acetonitrile (B52724) or by filtering through a 0.22 µm filter and storing at -20°C.

  • Analyze the concentration of SMX and its potential metabolites in the samples using HPLC-UV or LC-MS/MS.

Analytical Method: HPLC-UV for SMX and Metabolite Quantification

Objective: To separate and quantify SMX and its primary metabolites in liquid samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or other suitable buffer components.

  • Standards of SMX and known metabolites.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). A common isocratic mobile phase is a mixture of water, acetonitrile, and methanol (e.g., 60:35:5 v/v/v), with the pH adjusted to 2.5 with phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection Wavelength: 270 nm.[6]

Procedure:

  • Sample Preparation:

    • Centrifuge the samples from the biodegradation assay to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Calibration:

    • Prepare a series of standard solutions of SMX and its metabolites in the mobile phase at known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify SMX and its metabolites by comparing their retention times and peak areas to those of the standards.

Analytical Method: LC-MS/MS for Metabolite Identification

Objective: To identify unknown biotransformation products of SMX.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • C18 reverse-phase column.

Procedure:

  • Sample Preparation: Prepare samples as for HPLC-UV analysis.

  • Chromatographic Separation: Use similar chromatographic conditions as for HPLC-UV to separate the components of the sample.

  • Mass Spectrometry Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Perform a full scan analysis to obtain the mass-to-charge ratio (m/z) of the parent ions of potential metabolites.

    • Conduct product ion scans (tandem MS or MS/MS) on the detected parent ions to obtain fragmentation patterns.

  • Metabolite Identification:

    • Propose the chemical structures of the metabolites by interpreting the fragmentation patterns and comparing them to the structure of the parent SMX molecule.

    • Confirm the identity of the metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.

Signaling Pathways and Regulatory Responses

The molecular mechanisms that regulate the expression of SMX degradation genes are not yet fully elucidated. However, transcriptomic and proteomic studies are beginning to shed light on the cellular responses of bacteria to SMX exposure.

Transcriptomic and Proteomic Responses

Studies have shown that exposure of SMX-degrading bacteria to the antibiotic leads to the upregulation of specific genes and proteins.[6][11] A key enzyme cluster often implicated is the sad cluster, which includes genes encoding a sulfonamide monooxygenase (SadA) and a hydrolase (SadC).[13] Proteomic analysis of Microbacterium sp. BR1 exposed to SMX revealed the expression of SadA and SadB enzymes, confirming their role in the initial steps of degradation.[8]

Potential Regulatory Mechanisms

While a direct signaling pathway for SMX degradation has not been fully characterized, several general bacterial regulatory systems are likely involved in sensing and responding to xenobiotic compounds like SMX.

  • Two-Component Systems (TCS): These systems, typically consisting of a sensor histidine kinase and a response regulator, are crucial for bacteria to sense and adapt to environmental changes.[14] It is plausible that a TCS could be involved in detecting the presence of SMX or its metabolites, leading to the transcriptional activation of degradation genes.

  • Efflux Pumps: Bacteria can utilize efflux pumps to expel toxic compounds. The expression of these pumps is often tightly regulated. While primarily a resistance mechanism, the regulation of efflux pumps in response to SMX could be part of a broader stress response that may also involve the upregulation of degradation pathways.[4][15]

  • Metabolite-Sensing Regulators: The intermediates of SMX degradation could act as inducers for the expression of downstream enzymes in the pathway. This is a common regulatory strategy in the microbial catabolism of aromatic compounds.[16]

Visualizations

Experimental Workflows

Experimental_Workflow_for_SMX_Degradation_Study cluster_enrichment Enrichment & Isolation cluster_biodegradation Biodegradation Assay cluster_analysis Analytical Chemistry cluster_molecular Molecular Biology (Optional) Env_Sample Environmental Sample (e.g., Activated Sludge) Enrichment Enrichment in MSM + SMX Env_Sample->Enrichment Isolation Isolation on Solid Media Enrichment->Isolation Pure_Culture Pure/Mixed Culture Isolation->Pure_Culture Assay_Setup Setup Biodegradation Assay Pure_Culture->Assay_Setup RNA_Seq Transcriptomics (RNA-Seq) Pure_Culture->RNA_Seq Proteomics Proteomics (LC-MS/MS) Pure_Culture->Proteomics Incubation Incubation & Sampling Assay_Setup->Incubation Sample_Prep Sample Preparation Incubation->Sample_Prep HPLC HPLC-UV Analysis (Quantification) Sample_Prep->HPLC LCMS LC-MS/MS Analysis (Identification) Sample_Prep->LCMS Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis LCMS->Data_Analysis Regulatory_Analysis Regulatory Pathway Analysis RNA_Seq->Regulatory_Analysis Proteomics->Regulatory_Analysis

Caption: Workflow for studying SMX biotransformation.

SMX_Degradation_Pathway cluster_pathway1 Pathway 1: S-N Bond Cleavage cluster_pathway2 Pathway 2: Ipso-hydroxylation SMX This compound (SMX) P1_Met1 3-amino-5-methylisoxazole (3A5MI) SMX->P1_Met1 Enzymatic Cleavage P1_Met2 Sulfanilamide SMX->P1_Met2 Enzymatic Cleavage P2_Met1 Release of 3A5MI SMX->P2_Met1 Ipso-hydroxylation P2_Met2 Benzoquinone Imine Intermediate SMX->P2_Met2 Ipso-hydroxylation Further_Deg1 Central Metabolism P1_Met2->Further_Deg1 Further Degradation Further_Deg2 Central Metabolism P2_Met2->Further_Deg2 Further Degradation

Caption: Major biotransformation pathways of SMX.

Logical_Regulatory_Pathway SMX_ext Extracellular This compound Sensor Membrane Sensor (e.g., Histidine Kinase) SMX_ext->Sensor Sensing SMX_int Intracellular This compound SMX_ext->SMX_int Uptake Regulator Response Regulator Sensor->Regulator Phosphorylation Cascade DNA Bacterial Chromosome Regulator->DNA Binds to Promoter Region Deg_Genes Degradation Genes (e.g., sadA, sadC) DNA->Deg_Genes Transcription Deg_Enzymes Degradation Enzymes Deg_Genes->Deg_Enzymes Translation Deg_Enzymes->SMX_int Metabolites Metabolites SMX_int->Metabolites Degradation

Caption: A logical model for the regulation of SMX degradation.

References

A Technical Guide to the Mode of Action of Sulfamethoxazole Against Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) is a synthetic sulfonamide antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1] Its efficacy lies in its ability to disrupt a critical metabolic pathway in bacteria: the de novo synthesis of folate.[2][3][4] Bacteria, unlike humans who obtain folate from their diet, must synthesize this essential vitamin, which is a precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[2][5][6] The primary target of this compound within this pathway is dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme for bacterial survival.[1][3][5][7] This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's inhibitory action on DHPS, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Competitive Inhibition

The primary mode of action of this compound is competitive inhibition of the dihydropteroate synthase (DHPS) enzyme.[5][8] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][3][7] This reaction is a vital step in the biosynthesis of folic acid.[9]

This compound functions as a structural analog of the natural substrate, pABA.[1][7] Both molecules possess an aromatic amine connected to an electron-withdrawing group.[1] This structural mimicry allows this compound to bind to the pABA-binding pocket in the active site of DHPS.[1][5] By occupying the active site, this compound directly competes with pABA, thereby preventing the synthesis of dihydropteroate.[1][5][7]

The binding of this compound to the DHPS active site is stabilized by a series of non-covalent interactions:

  • Hydrogen Bonds: The oxygen atoms in the sulfonyl group of this compound form direct hydrogen bonds with the amino acid residue Ser222. The amine group attached to the aromatic ring forms a hydrogen bond with Thr62.[1]

  • Water-Mediated Hydrogen Bonds: The sulfonyl group also participates in water-mediated hydrogen bonds with Ser222 and Met223.[1]

  • Hydrophobic Interactions: The phenyl group of this compound fits into the same hydrophobic pocket as the phenyl group of pABA.[1]

This effective blockade of DHPS disrupts the folate synthesis pathway, leading to a depletion of downstream products like dihydrofolic acid and its active form, tetrahydrofolic acid.[5][10] Without an adequate supply of tetrahydrofolate, bacteria are unable to synthesize essential building blocks for DNA, RNA, and proteins, which halts their growth and replication.[5][6] This results in a bacteriostatic effect, meaning the bacteria are inhibited from multiplying rather than being killed outright.[5] When used in combination with trimethoprim, which inhibits a subsequent enzyme in the folate pathway (dihydrofolate reductase), the effect becomes bactericidal.[1][2][5]

Folate Biosynthesis Pathway Inhibition Pteridine Pteridine Precursors DHPP Dihydropterin Pyrophosphate (DHPP) Pteridine->DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-Aminobenzoic Acid (PABA) pABA->DHPS SMX This compound SMX->DHPS Competitive Inhibition Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Products Purines, Thymidine, Amino Acids THF->Products

Caption: this compound competitively inhibits DHPS in the folate pathway.

Quantitative Analysis of DHPS Inhibition

The inhibitory potency of this compound and other sulfonamides against DHPS can be quantified using various kinetic parameters. These values are crucial for drug development and for understanding resistance mechanisms. Mutations in the DHPS enzyme can significantly alter these parameters, leading to reduced drug efficacy.

Enzyme SourceCompoundParameterValueReference
Pneumocystis cariniiThis compoundIC₅₀1.8 µM[11]
Pneumocystis cariniiThis compoundKᵢ0.7 µM[11]
Pneumocystis cariniiDapsoneIC₅₀0.3 µM[11]
Pneumocystis cariniiDapsoneKᵢ0.1 µM[11]
Plasmodium falciparum (Wild-Type)SulfadoxineKᵢ0.5 µM[12]
Plasmodium falciparum (Mutant)SulfadoxineKᵢ>500 µM[12]
Bacillus anthracisPterin-based InhibitorIC₅₀1.6 µM[13]

Note: IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary depending on the organism and the specific experimental conditions.

Competitive Inhibition Model cluster_0 Without Inhibitor cluster_1 With this compound (Inhibitor) E1 DHPS (Enzyme) E1_S1 + E1->E1_S1 S1 PABA (Substrate) S1->E1_S1 ES1 DHPS-PABA Complex ES1_P1 ES1->ES1_P1 P1 Product E1_S1_arr E1_S1->E1_S1_arr ES1_P1->P1 E1_S1_arr->ES1 E2 DHPS (Enzyme) E2_S2 + E2->E2_S2 E2_I2 + E2->E2_I2 S2 PABA (Substrate) S2->E2_S2 I2 SMX (Inhibitor) I2->E2_I2 ES2 DHPS-PABA Complex EI2 DHPS-SMX Complex (Inactive) E2_S2_arr E2_S2->E2_S2_arr E2_I2_arr E2_I2->E2_I2_arr E2_S2_arr->ES2 E2_I2_arr->EI2

Caption: this compound (SMX) competes with PABA for the DHPS active site.

Experimental Protocol: DHPS Inhibition Assay

A common method to measure the inhibitory activity of compounds like this compound against DHPS is a continuous, coupled spectrophotometric assay.[14][15] This assay is amenable to a 96-well plate format, making it suitable for higher throughput screening.[14]

Assay Principle: The activity of DHPS is measured indirectly. DHPS produces dihydropteroate, which is then reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR).[14][15] This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[14][15] The rate of DHPS activity is directly proportional to the rate of NADPH consumption. Inhibitors of DHPS, like this compound, will decrease this rate.[14]

Materials and Reagents:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-aminobenzoic acid (pABA)

  • NADPH

  • This compound (or other test inhibitors)

  • DMSO (for dissolving inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

  • UV-Vis microplate reader with temperature control (37°C)

  • 96-well UV-transparent microplates

Methodology:

  • Reagent Preparation:

    • Prepare an Assay Buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0).[14]

    • Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in the assay buffer. The final concentration of DHPS depends on its specific activity, while DHFR must be in sufficient excess to ensure it is not rate-limiting.[14]

    • Prepare a "Substrate Mix" containing pABA, DHPP, and NADPH in the assay buffer.[14]

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM) and create serial dilutions to determine the IC₅₀.[14]

  • Assay Procedure (96-well plate, 200 µL final volume):

    • Add 2 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.[14]

    • Add 168 µL of the Enzyme Mix to all wells.[14]

    • Pre-incubate the plate at 37°C for 5 minutes.[14]

    • Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.[14]

    • Immediately place the plate in the microplate reader (pre-set to 37°C).[14]

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[14]

  • Data Analysis:

    • Calculate the reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.[14]

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

DHPS Assay Workflow Start Start PrepInhibitor Prepare Serial Dilutions of this compound in DMSO Start->PrepInhibitor AddToPlate Add 2 µL Inhibitor/DMSO to 96-well plate PrepInhibitor->AddToPlate AddEnzyme Add 168 µL Enzyme Mix (DHPS + DHFR) AddToPlate->AddEnzyme Incubate1 Pre-incubate at 37°C for 5 minutes AddEnzyme->Incubate1 AddSubstrate Initiate reaction with 30 µL Substrate Mix (pABA, DHPP, NADPH) Incubate1->AddSubstrate ReadAbsorbance Monitor Absorbance at 340 nm (37°C, 15-30 min) AddSubstrate->ReadAbsorbance Analyze Calculate Reaction Rates & Determine IC₅₀ ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for a coupled spectrophotometric DHPS inhibition assay.

Mechanisms of Resistance

The widespread use of this compound has led to the emergence of bacterial resistance.[3][4][7] The primary mechanism of resistance involves mutations in the folP gene, which encodes for the DHPS enzyme.[7][8][10] These mutations can alter the structure of the pABA-binding pocket, reducing the binding affinity of this compound while still allowing the natural substrate, pABA, to bind, albeit sometimes with reduced efficiency.[5][7][12] An accumulation of such mutations can lead to high levels of resistance, rendering the drug ineffective.[12] Other resistance mechanisms include the increased production of PABA by the bacteria, which can outcompete the inhibitor.[4][5]

Conclusion

This compound exerts its bacteriostatic effect through the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway. Its structural similarity to the natural substrate, pABA, allows it to effectively block the enzyme's active site, leading to the cessation of bacterial growth and replication. Understanding the precise molecular interactions, quantitative kinetics, and experimental methodologies associated with this mechanism is paramount for the ongoing development of novel antimicrobial agents and for devising strategies to overcome the persistent challenge of antibiotic resistance. The detailed structural and functional knowledge of the DHPS-sulfamethoxazole interaction continues to provide a valuable foundation for structure-based drug design aimed at creating new inhibitors that can circumvent existing resistance mechanisms.

References

A Technical Guide to the Spectroscopic Properties of Sulfamethoxazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core spectroscopic properties of the antibiotic sulfamethoxazole (B1682508) (SMX) and its derivatives. It details the principles and applications of key analytical techniques, presents quantitative data in structured tables, and outlines detailed experimental protocols. Visual diagrams are included to illustrate complex pathways and workflows, offering a complete resource for the characterization and analysis of these compounds.

Mechanism of Action: Inhibition of Folate Synthesis

This compound is a sulfonamide antibiotic that functions as a bacteriostatic agent by competitively inhibiting a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[1][] As a structural analog of para-aminobenzoic acid (PABA), this compound competes for the active site of dihydropteroate (B1496061) synthase (DHPS).[1][3] This enzymatic inhibition prevents the conversion of PABA into dihydrofolic acid, a necessary precursor for the synthesis of tetrahydrofolate.[1][3][4] Tetrahydrofolate is essential for producing purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins required for bacterial growth and replication.[1][4] This selective action against bacteria is because human cells do not synthesize their own folic acid but acquire it from their diet.[1][3]

This compound Mechanism of Action cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteroate Diphosphate Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Products DNA, RNA, and Protein Synthesis THF->Products SMX This compound (SMX) SMX->DHPS Competitive Inhibition

Caption: this compound's competitive inhibition of the DHPS enzyme.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a versatile technique for the quantitative determination of this compound in various matrices, including pharmaceutical formulations.[5][6] The analysis can be performed either through direct measurement of its intrinsic absorbance or by derivatization to form a colored product.

The UV absorption spectrum of this compound typically shows a maximum absorbance (λmax) around 262 nm, which is attributed to a π-π* electronic transition in the aniline (B41778) portion of the molecule.[5][7] The method follows Beer's law within defined concentration ranges, making it suitable for routine quality control.[5]

A more sensitive and specific method involves a chemical derivatization reaction. This is commonly achieved through diazotization of the primary aromatic amine of SMX, followed by coupling with a chromogenic agent like 2-naphthol (B1666908) or 8-hydroxyquinoline (B1678124) in an alkaline medium.[8][9] This reaction produces a stable, colored azo dye that can be measured in the visible region, typically around 480-500 nm, minimizing interference from excipients.[8][9][10]

Table 1: UV-Visible Spectroscopic Data for this compound

ParameterValueMethodReference
λmax (Direct) 262 - 264 nmDirect UV in 0.1N NaOH[5][6][7]
λmax (Derivatization) 482 - 500 nmDiazotization & coupling with 2-naphthol/8-HQ[8][9][10]
Linearity Range 2 - 10 µg/mLDirect UV in 0.1N NaOH[5]
4 - 20 µg/mLOxidative coupling with 2-Naphthol[10]
Molar Absorptivity 1.22 × 10⁴ L mol⁻¹ cm⁻¹Oxidative coupling with 2-Naphthol[10]
Limit of Detection (LOD) 0.1457 µg/mLOxidative coupling with 2-Naphthol[10]
Limit of Quantification (LOQ) 0.4420 µg/mLOxidative coupling with 2-Naphthol[10]

This protocol is based on the diazotization of this compound and subsequent coupling with 8-hydroxyquinoline (8-HQ).[11][12]

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight in a suitable solvent like methanol (B129727) or dilute sulfuric acid.[12][13] Prepare a working standard (e.g., 25 µg/mL) by further dilution with deionized water.[11]

  • Sample Preparation (Tablets): Weigh and powder an equivalent of 100 mg of this compound from tablets. Dissolve in methanol, sonicate for 10 minutes, and dilute to a final concentration of 60 µg/mL.[13] Filter the solution before use.

  • Diazotization: Transfer aliquots of the standard or sample solution into a series of calibrated flasks. Add 1.0 mL of sulfuric acid and cool the flasks in an ice bath. Add 1.5 mL of 1.0% (m/V) sodium nitrite (B80452) solution, swirl, and allow to stand for 5 minutes.[11]

  • Removal of Excess Nitrite: Add 2.5 mL of 2.0% (m/V) sulphamic acid, swirl, and let it stand for another 5 minutes to remove any excess nitrous acid.[11]

  • Coupling Reaction: Add 2.0 mL of 0.5% (m/V) 8-hydroxyquinoline solution, followed by 2.0 mL of 5 M sodium hydroxide (B78521) to make the medium alkaline.[11]

  • Measurement: Dilute the solution to the final volume with deionized water. Measure the absorbance of the resulting red-colored product at its λmax (approximately 500 nm) against a reagent blank prepared in the same manner.[9][12]

Diazotization_Coupling_Reaction SMX This compound (Primary Aromatic Amine) Reagent1 NaNO₂ + HCl (0-5°C) Diazonium Diazonium Salt Intermediate Reagent1->Diazonium Diazotization Reagent2 2-Naphthol (Alkaline Medium) AzoDye Colored Azo Dye (λmax ≈ 482 nm) Reagent2->AzoDye Coupling

Caption: The chemical workflow for the analysis of SMX via diazotization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the structural confirmation of this compound and its derivatives by identifying key functional groups. The formation of derivatives, such as Schiff bases or metal complexes, can be monitored by observing the disappearance of reactant bands and the appearance of new characteristic bands.[14][15]

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for this compound and a Representative Schiff Base Derivative

Wavenumber (cm⁻¹)AssignmentMoleculeCommentsReference
~3298ν(N-H) of NH₂This compoundDisappears upon Schiff base formation.[14]
3250 - 3287ν(N-H) of AmideSchiff Base DerivativeAppears after derivatization.[14]
~1661ν(C=N) ImineSchiff Base DerivativeConfirms Schiff base formation.[15]
~1370νas(SO₂)This compoundAsymmetric stretching of sulfonyl group.
~1160νs(SO₂)This compoundSymmetric stretching of sulfonyl group.
  • Sample Preparation: Dry the this compound sample and spectroscopic grade Potassium Bromide (KBr) in an oven to remove moisture.

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture thoroughly to a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound and its derivatives.[16] ¹H NMR provides detailed information about the chemical environment of protons, while ¹³C NMR identifies the carbon framework. It is also an accurate and specific method for quantitative analysis when used with an internal standard.[17]

Table 3: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (δ, ppm)SolventCommentsReference
-CH₃ (isoxazole)2.25 - 2.50DMSO-d₆Singlet[18]
-NH₂ (aromatic amine)~6.32DMSO-d₆Broad singlet[18]
-CH (isoxazole)~5.83DMSO-d₆Singlet[19]
Aromatic Protons6.78 - 7.75DMSO-d₆Multiplet[19]
-SO₂NH- (sulfonamide)~10.99DMSO-d₆Singlet[18]
  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a similar amount of an internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in approximately 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆.[17]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).[16] Ensure a sufficient relaxation delay for accurate integration.

  • Quantification: Calculate the concentration of this compound by comparing the integral of a characteristic drug signal (e.g., the signal at 7.50 ppm) with the integral of a known signal from the internal standard (e.g., maleic acid at 6.26 ppm).[17]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique used for the identification, structural confirmation, and quantification of this compound, its metabolites, and degradation products.[20][21] Electrospray ionization (ESI) is commonly used, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode.[22] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to the molecule, enhancing specificity for quantification in complex matrices like serum.[20]

Table 4: Mass Spectrometry Data for this compound

Ion Typem/z ValueTechniqueCommentsReference
Molecular Ion [M]⁺253GC-MSCalculated for C₁₀H₁₁N₃O₃S⁺[23]
Protonated Ion [M+H]⁺254ESI-MS[22]
Fragment Ion156MS[24]
Fragment Ion108ESI-MS/MSBase peak[22]
Fragment Ion92MS[24]

This protocol is a high-throughput method for quantifying SMX in serum.[20]

  • Sample Preparation: Precipitate proteins in the sample (calibration standards, controls, or patient samples) by adding acetonitrile (B52724) containing an isotopically labeled internal standard.

  • Centrifugation: Vortex the samples and then centrifuge for 5 minutes at approximately 2000 x g.

  • Dilution: Dilute the resulting supernatant with an aqueous mobile phase.

  • Injection & Extraction: Inject the diluted supernatant onto a C18 solid-phase extraction (SPE) cartridge for online sample cleanup and concentration.

  • MS/MS Analysis: Perform the analysis using electrospray ionization in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification: Generate a calibration curve using a weighted (e.g., 1/x) linear regression to calculate the concentrations in the unknown samples.[20][22]

General Spectroscopic Analysis Workflow

The characterization of a compound like this compound or its derivatives involves a logical progression of analytical techniques. A typical workflow ensures that both structural and quantitative information is obtained efficiently and accurately.

Spectroscopic_Workflow cluster_analysis Instrumental Analysis Start Sample Receipt & Login Prep Sample Preparation (Dissolution, Dilution, Extraction) Start->Prep UV UV-Vis (Purity, Quantification) Prep->UV IR FTIR (Functional Groups) Prep->IR NMR NMR (Structure Elucidation) Prep->NMR MS LC-MS/MS (ID, Quantification) Prep->MS Data Data Acquisition & Processing UV->Data IR->Data NMR->Data MS->Data Report Interpretation & Final Report Data->Report

Caption: A generalized workflow for the spectroscopic analysis of SMX.

References

A Technical Guide to the Thermal Decomposition Analysis of Sulfamethoxazole Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition analysis of sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic. Understanding the thermal stability and decomposition pathways of active pharmaceutical ingredients (APIs) like this compound is critical for ensuring drug product quality, safety, and stability throughout its lifecycle, from manufacturing and formulation to storage and administration. This document details the key thermal events, decomposition products, and standardized experimental protocols for analyzing this compound powder using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Physicochemical Properties of this compound

This compound is a crystalline powder, and its fundamental properties are essential for interpreting thermal analysis data.[1][2][3] It is described as a white to slightly off-white, practically odorless crystalline substance.[4]

PropertyValueReferences
Chemical FormulaC₁₀H₁₁N₃O₃S[3]
Molecular Weight253.28 g/mol [1][3]
AppearanceWhite or yellowish-white crystalline powder[1][2]
Melting Point~167-172 °C[1][2][5]

Thermal Behavior and Decomposition Profile

Thermal analysis techniques, primarily DSC and TGA, reveal the thermal stability and decomposition characteristics of this compound. Studies show that the compound is thermally stable up to approximately 205 °C, after which it undergoes a multi-stage decomposition process.[5]

Differential Scanning Calorimetry (DSC): The DSC curve for this compound is characterized by a distinct, sharp endothermic peak around 172 °C, which corresponds to the melting of the crystalline structure.[5] Following the melting, exothermic events are observed. A notable exothermic peak occurs at approximately 270 °C, which is attributed to the oxidation of the initial evolved products from decomposition. A broader exotherm is also seen at higher temperatures, between 380 °C and 600 °C, indicating the final thermal decomposition of the compound.[6]

Thermogravimetric Analysis (TGA): TGA data indicates that the thermal decomposition of this compound occurs in two primary stages between 205 °C and 700 °C.[5] The first stage involves a mass loss of about 38.0% and is completed by approximately 346 °C.[5][6] The second and final stage accounts for the remaining mass loss of about 61.9%.[5][6] When heated to decomposition, this compound emits highly toxic fumes containing nitrogen oxides (NOx) and sulfur oxides (SOx).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound powder.

Table 1: Key Thermal Events from DSC Analysis

Thermal Event Temperature (°C) Description References
Endothermic Peak 172 Fusion (Melting) [5]
Exothermic Peak 270 Oxidation of evolved products

| Exothermic Region | 380 - 600+ | Final thermal decomposition |[6] |

Table 2: Mass Loss Stages from TGA/DTG Analysis

Decomposition Stage Temperature Range (°C) Mass Loss (%) Description References
Stage 1 205 - 346 38.0 Initial decomposition [5][6]

| Stage 2 | 346 - 700 | 61.9 | Final decomposition |[5][6] |

Table 3: Major Evolved Gas Products during Thermal Decomposition

Evolved Product m/z Ratio Release Temperature (°C) Associated Pathway References
Aniline 93 260 - 300 Lower temperature pathway [7]
Sulfur Dioxide (SO₂) 64 320 Lower temperature pathway [7]
3-amino-5-methylisoxazole (B124983) 98 ~450 Lower temperature pathway [7]
CO₂ / N₂O 44 ~550 Final decomposition [7]
Nitric Oxide (NO) 30 ~550 Final decomposition [7]

| Nitrogen Dioxide (NO₂) | 46 | ~550 | Final decomposition |[7] |

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is complex, with evidence suggesting two primary decomposition pathways based on evolved gas analysis.[7] The pathway that occurs at lower temperatures involves the cleavage of the aniline-sulfone bond.[7]

G cluster_main This compound Decomposition Pathway cluster_path1 Lower Temperature Pathway cluster_path2 Higher Temperature Pathway / Final Decomposition SMX This compound Fragment Intermediate Fragment SMX->Fragment 260-300°C Gases Gaseous Products (CO₂, NOx) SMX->Gases >550°C Aniline Aniline Fragment->Aniline SO2 Sulfur Dioxide (SO₂) Fragment->SO2 320°C Isoxazole 3-amino-5-methylisoxazole Fragment->Isoxazole ~450°C

Caption: Proposed thermal decomposition pathways of this compound.

Recommended Experimental Protocols

To ensure accurate and reproducible results, standardized protocols for DSC and TGA are essential. These methodologies are based on common practices in pharmaceutical thermal analysis.[5][8][9]

G cluster_workflow General Workflow for Thermal Analysis cluster_tga TGA Protocol cluster_dsc DSC Protocol prep Sample Preparation (Weigh 5-10 mg of SMX powder) tga_inst Place sample in TGA (Alumina crucible) prep->tga_inst dsc_inst Place sample in DSC (Perforated Alumina (B75360) crucible) prep->dsc_inst tga_prog Heating Program (e.g., 10°C/min to 700°C under N₂ or air flow) tga_inst->tga_prog tga_acq Data Acquisition (Mass vs. Temperature) tga_prog->tga_acq tga_res TGA/DTG Curves tga_acq->tga_res analysis Data Analysis & Interpretation (Identify transitions, mass loss, onset temps) tga_res->analysis dsc_prog Heating Program (e.g., 10°C/min to 400°C under N₂ or air flow) dsc_inst->dsc_prog dsc_acq Data Acquisition (Heat Flow vs. Temperature) dsc_prog->dsc_acq dsc_res DSC Thermogram dsc_acq->dsc_res dsc_res->analysis

Caption: Standard experimental workflow for TGA and DSC analysis.

A. Thermogravimetric Analysis (TGA) Protocol

  • Instrument Calibration: Ensure the TGA instrument's balance and temperature are calibrated according to standard operating procedures.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a standard TGA crucible (e.g., alumina).[8]

  • Atmosphere: Set the purge gas, typically an inert atmosphere like nitrogen or a reactive one like dry air, to a constant flow rate (e.g., 50-150 mL/min).[5][9]

  • Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Program a linear heating ramp of 10 °C/min up to a final temperature of 700 °C. A lower heating rate can be used to improve the resolution of overlapping events.[5][8]

  • Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

  • Analysis: Analyze the resulting TGA and DTG curves to determine the onset temperature of decomposition and the temperature ranges and percentages for each mass loss step.

B. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[10]

  • Sample Preparation: Accurately weigh 5-7 mg of this compound powder into a DSC pan (e.g., an alumina crucible with a perforated cover to allow evolved gases to escape).[5] Place an empty, sealed pan in the reference position.

  • Atmosphere: Set the purge gas (e.g., nitrogen or air) to a constant flow rate (e.g., 50-150 mL/min).[5][9]

  • Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Program a linear heating ramp of 10 °C/min up to a final temperature sufficient to observe all key events (e.g., 400 °C).[5]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis: Analyze the resulting DSC thermogram to identify the temperatures and enthalpies of endothermic events (like melting) and exothermic events (like decomposition).

Conclusion

The thermal analysis of this compound powder reveals a well-defined thermal profile. The substance is stable up to approximately 205 °C, melts around 172 °C, and subsequently undergoes a two-stage decomposition process characterized by the evolution of aniline, sulfur dioxide, and 3-amino-5-methylisoxazole at lower temperatures, followed by the release of NOx and CO₂ at higher temperatures. The data and protocols presented in this guide serve as a critical resource for pharmaceutical scientists to ensure the quality, stability, and safety of this compound in drug development and manufacturing processes. Adherence to these standardized analytical methods is essential for achieving reliable and comparable results.

References

The Adsorption of Sulfamethoxazole on Activated Carbon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption of the antibiotic sulfamethoxazole (B1682508) (SMX) onto activated carbon (AC). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental remediation. This document delves into the experimental protocols for studying this adsorption process, presents key quantitative data from various studies, and visualizes the underlying scientific principles and workflows.

Introduction

This compound, a widely used sulfonamide antibiotic, is frequently detected in wastewater effluents and surface waters due to its incomplete removal during conventional wastewater treatment.[1] Its presence in the environment is a growing concern due to the potential for promoting antibiotic resistance.[2] Activated carbon adsorption has emerged as a highly effective and widely studied method for the removal of SMX from aqueous solutions.[3][4] The high surface area and porous structure of activated carbon provide ample sites for the adsorption of organic molecules like this compound.[2][5]

This guide will explore the adsorption isotherm of SMX on activated carbon, a fundamental concept that describes the equilibrium relationship between the concentration of SMX in the solution and the amount of SMX adsorbed onto the activated carbon at a constant temperature. Understanding the adsorption isotherm is crucial for designing and optimizing activated carbon-based water treatment systems.

Experimental Protocols

The study of this compound adsorption onto activated carbon involves a series of well-defined experimental steps. The following protocol is a synthesis of methodologies reported in the scientific literature.[2][3][6]

Materials and Reagents
  • Adsorbent: Activated carbon (e.g., commercially available or synthesized from various precursors like bamboo, coffee grounds, or coconut shells).[2][6][7] The AC should be characterized for its surface area, pore volume, and point of zero charge (pHpzc).

  • Adsorbate: this compound (SMX) of analytical grade.

  • Solutions:

    • Stock solution of SMX (e.g., 100 mg/L) prepared by dissolving a known mass of SMX in deionized water.[2]

    • Working solutions of varying initial concentrations (e.g., 0.5 to 50 mg/L) prepared by diluting the stock solution.[2]

    • pH adjustment solutions: 0.1 M HCl and 0.1 M NaOH.

Batch Adsorption Experiments

Batch adsorption experiments are performed to determine the equilibrium adsorption capacity of the activated carbon for this compound.

  • Preparation: A series of flasks are prepared, each containing a fixed volume of SMX solution of a specific initial concentration.[6]

  • Adsorbent Addition: A precise mass of activated carbon is added to each flask.[2][6]

  • pH Adjustment: The pH of the solution in each flask is adjusted to the desired value using HCl or NaOH. The pH is a critical parameter as it affects the surface charge of both the activated carbon and the SMX molecules.[3][4]

  • Equilibration: The flasks are agitated in a shaker at a constant temperature for a predetermined period to ensure that adsorption equilibrium is reached.[2][3] The required time for equilibrium is typically determined from preliminary kinetic studies.

  • Separation: After equilibration, the activated carbon is separated from the solution by filtration or centrifugation.[6]

  • Analysis: The concentration of SMX remaining in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[6][8]

The amount of SMX adsorbed per unit mass of activated carbon at equilibrium (qe, in mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C_0 is the initial concentration of SMX (mg/L).

  • C_e is the equilibrium concentration of SMX (mg/L).

  • V is the volume of the solution (L).

  • m is the mass of the activated carbon (g).

Adsorption Isotherm Modeling

The experimental data (C_e vs. q_e) are then fitted to various adsorption isotherm models to understand the adsorption mechanism. The most commonly used models are the Langmuir and Freundlich isotherms.[3][9]

  • Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[9][10]

  • Freundlich Isotherm: This model is an empirical equation that describes multilayer adsorption on a heterogeneous surface.[9][10]

  • Other Models: Other models such as the Dubinin-Radushkevich, Sips, and Redlich-Peterson isotherms are also used to provide a more detailed understanding of the adsorption process.[3][9][11]

The workflow for a typical batch adsorption study is illustrated in the diagram below.

G Experimental Workflow for Batch Adsorption Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling A Prepare SMX Stock Solution B Prepare Working Solutions of Varying Concentrations A->B D Add AC to SMX Solutions B->D C Weigh Activated Carbon C->D E Adjust pH D->E F Agitate for Equilibrium E->F G Separate AC from Solution (Filter/Centrifuge) F->G H Analyze Final SMX Concentration (Ce) G->H I Calculate Adsorption Capacity (qe) H->I J Fit Data to Isotherm Models (Langmuir, Freundlich, etc.) I->J G Comparison of Adsorption Isotherm Models cluster_models Adsorption Isotherm Models cluster_assumptions Key Assumptions Langmuir Langmuir L_A1 Monolayer Adsorption Langmuir->L_A1 L_A2 Homogeneous Surface Langmuir->L_A2 Freundlich Freundlich F_A1 Multilayer Adsorption Freundlich->F_A1 F_A2 Heterogeneous Surface Freundlich->F_A2 Sips Sips (Langmuir-Freundlich) S_A Hybrid Model Sips->S_A Redlich_Peterson Redlich-Peterson RP_A Hybrid Model Redlich_Peterson->RP_A

References

Electrochemical Behavior of Sulfamethoxazole: A pH-Dependent Voltammetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of the antibiotic sulfamethoxazole (B1682508) (SMX) under varying pH conditions. Understanding the pH-dependent redox characteristics of SMX is crucial for the development of sensitive and selective electrochemical sensors for its detection in pharmaceutical formulations, clinical samples, and environmental matrices. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying processes to facilitate further research and application.

Core Principles of this compound Electrochemistry

The electrochemical oxidation of this compound is fundamentally an irreversible, diffusion-controlled process that is highly dependent on the pH of the supporting electrolyte.[1][2] The molecular structure of SMX, which includes an aromatic amine group and a sulfonamide group, dictates its electrochemical activity. The pKa values of SMX, approximately 1.8 and 5.5, signify that its protonation state changes with pH, influencing its reactivity at the electrode surface.[3] Specifically, at a pH below 1.39, SMX exists as a cation, between pH 1.39 and 5.8 it is a neutral molecule, and above pH 5.8, it becomes negatively charged.[4]

The oxidation process primarily involves the aromatic amine group. Studies have shown that the electrochemical oxidation of SMX involves the transfer of two electrons and one proton.[1] As the pH of the medium increases, the oxidation peak potential of SMX tends to shift to more negative values, indicating that protons are involved in the electrode reaction.[5] Conversely, the peak current, which is a measure of the reaction rate, often shows a maximum value at a specific pH, highlighting the optimal condition for its electrochemical detection.

Quantitative Analysis of pH Effects

The following tables summarize the quantitative data on the peak potential (E_p) and peak current (I_p) of this compound at various pH values, as determined by different voltammetric techniques.

Table 1: Peak Potential (E_p) of this compound at Different pH Values

pHPeak Potential (V) vs. Ag/AgClVoltammetric TechniqueWorking ElectrodeSupporting ElectrolyteReference
2.18~1.1Cyclic VoltammetryCarbon Paste ElectrodeBritton-Robinson Buffer[6]
2.51.15Differential Pulse VoltammetryMolecularly Imprinted Polymer ElectrodeBritton-Robinson Buffer (50% MeCN)[7]
6.0-0.140Differential Pulse VoltammetryModified Carbon Paste Electrode0.1 M Phosphate Buffer[8]
7.0VariesCyclic VoltammetryPoly(Cu2P4BCl4)/GCEPhosphate Buffer[5]
7.96~0.850Cyclic VoltammetryPencil Graphite (B72142) ElectrodeBritton-Robinson Buffer[1]

Table 2: Influence of pH on Peak Current (I_p) of this compound

pH RangeTrend of Peak CurrentVoltammetric TechniqueWorking ElectrodeSupporting ElectrolyteReference
6.0 - 8.5Increased from 6.0 to 7.0, then decreased beyond 7.0.Cyclic VoltammetryPoly(Cu2P4BCl4)/GCEPhosphate Buffer[9]
1.5 - 7.0Highest at pH 2.5.Differential Pulse VoltammetryMolecularly Imprinted Polymer ElectrodeBritton-Robinson Buffer (50% MeCN)[7]
Acidic to NeutralDegradation is more efficient at lower pH values.Electrochemical DegradationFe-Ni-enriched BiocharNa2SO4[10]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. The following sections outline typical experimental setups for studying the electrochemical behavior of this compound.

General Electrochemical Cell Setup

A standard three-electrode system is typically employed, consisting of a working electrode, a reference electrode, and a counter (or auxiliary) electrode.[6]

  • Working Electrodes: Various electrodes have been utilized, including Pencil Graphite Electrodes (PGE), Glassy Carbon Electrodes (GCE), Boron-Doped Diamond (BDD) electrodes, and chemically modified electrodes.[1][11][12] The choice of electrode material significantly influences the sensitivity and selectivity of the measurement.

  • Reference Electrode: An Ag/AgCl electrode is commonly used.[6]

  • Counter Electrode: A platinum wire or graphite rod often serves as the counter electrode.[13]

Preparation of Solutions
  • This compound Stock Solution: A stock solution of SMX is typically prepared in an organic solvent like ethanol (B145695) due to its low solubility in water.[1]

  • Supporting Electrolyte: The choice of supporting electrolyte is crucial as it dictates the pH of the medium. Commonly used buffers include Britton-Robinson (BR) buffer and Phosphate Buffer Solution (PBS).[5][7] The pH of the buffer is adjusted using solutions of acids (e.g., HCl) or bases (e.g., NaOH).

Voltammetric Techniques and Parameters

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the most frequently used techniques to investigate the electrochemical behavior of SMX.[1]

  • Cyclic Voltammetry (CV): Used to study the redox processes and reaction mechanisms. Typical parameters include a potential range of 0.2 V to 1.2 V and a scan rate of 100 mV/s.[14]

  • Differential Pulse Voltammetry (DPV): Employed for quantitative analysis due to its higher sensitivity and better resolution. Optimized parameters might include a step potential of 5 mV, a modulation amplitude of 150 mV, a modulation time of 0.05 s, and an interval time of 0.10 s.[1]

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the voltammetric analysis of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_analysis Voltammetric Analysis cluster_data Data Processing prep_smx Prepare SMX Stock Solution (in Ethanol) add_solution Add SMX and Buffer to Cell prep_smx->add_solution prep_buffer Prepare Supporting Electrolyte (e.g., Britton-Robinson Buffer) adjust_ph Adjust pH of Buffer prep_buffer->adjust_ph adjust_ph->add_solution setup_electrodes Assemble Three-Electrode Cell (WE, RE, CE) setup_electrodes->add_solution deoxygenate Deoxygenate with Nitrogen add_solution->deoxygenate run_cv Perform Cyclic Voltammetry (CV) deoxygenate->run_cv run_dpv Perform Differential Pulse Voltammetry (DPV) deoxygenate->run_dpv analyze_voltammogram Analyze Voltammograms (Peak Potential, Peak Current) run_cv->analyze_voltammogram run_dpv->analyze_voltammogram plot_data Plot Data vs. pH analyze_voltammogram->plot_data

Experimental workflow for voltammetric analysis of SMX.
Proposed Oxidation Mechanism

The electrochemical oxidation of this compound is believed to proceed through the oxidation of the aromatic amine group. The pH of the solution plays a critical role in the protonation state of the molecule, which in turn affects the ease of oxidation. The following diagram outlines a plausible oxidation pathway.

oxidation_mechanism cluster_species SMX Species at Different pH cluster_reaction Electrochemical Oxidation cation Cationic SMX (pH < 1.8) neutral Neutral SMX (1.8 < pH < 5.5) cation->neutral Deprotonation anion Anionic SMX (pH > 5.5) neutral->anion Deprotonation oxidation Oxidation at Electrode (-2e-, -H+) neutral->oxidation Most Favorable for Oxidation anion->oxidation product Oxidized Product (e.g., Nitroxyl Radical) oxidation->product

Influence of pH on the oxidation of this compound.

Conclusion

The electrochemical behavior of this compound is intricately linked to the pH of the surrounding medium. Voltammetric techniques such as CV and DPV provide powerful tools for elucidating the redox mechanism and for the quantitative determination of this important antibiotic. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in the development of electrochemical methods for this compound analysis. Future work may focus on the development of novel electrode materials with enhanced sensitivity and selectivity, as well as the application of these methods to complex real-world samples.

References

Methodological & Application

Application Note: Quantification of Sulfamethoxazole in Wastewater using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic in human and veterinary medicine.[1] Its extensive use has led to its detection in various environmental compartments, including wastewater effluents, surface water, and groundwater. The presence of antibiotics like SMX in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic ecosystems. Consequently, robust and reliable analytical methods are required for the routine monitoring of SMX concentrations in wastewater.

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in wastewater samples. The method involves a solid-phase extraction (SPE) step for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for researchers, environmental scientists, and laboratory professionals involved in environmental monitoring and drug analysis.

Experimental

Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Reagents: HPLC grade acetonitrile, methanol (B129727), and water. Analytical grade phosphoric acid and triethylamine.[2] this compound reference standard.

Chromatographic Conditions

The following table summarizes a set of typical chromatographic conditions for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (pH adjusted to ~3.0) (35:65 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C[1]
Detection Wavelength 270 nm[1]
Injection Volume 20 µL

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the complex matrix of wastewater and the typically low concentrations of this compound, a sample preparation step is crucial to remove interfering substances and concentrate the analyte. Solid-phase extraction is a commonly employed technique for this purpose.

Protocol:

  • Sample Filtration: Filter the wastewater sample (typically 100-500 mL) through a 0.45 µm filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.

  • Sample Loading: Load the filtered wastewater sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with deionized water to remove hydrophilic impurities.

  • Elution: Elute the retained this compound from the cartridge using a small volume of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The performance of the HPLC-UV method should be validated according to established guidelines (e.g., ICH). The following table summarizes typical validation parameters obtained from various studies for this compound analysis, providing an expected range of performance.

Validation ParameterTypical Performance
Linearity (r²) > 0.999[2]
Limit of Detection (LOD) 2 ng/mL - 0.25 µg/mL[3][4]
Limit of Quantification (LOQ) 10 ng/mL - 0.80 µg/L[4][5]
Accuracy (% Recovery) 90.50–109.80%[4]
Precision (% RSD) < 15%[6]
Retention Time Approximately 2.7 - 6.8 min (highly method dependent)[2][6]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in wastewater.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection 1. Wastewater Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration SPE 3. Solid-Phase Extraction (SPE) Filtration->SPE Elution 4. Elution & Concentration SPE->Elution Reconstitution 5. Reconstitution in Mobile Phase Elution->Reconstitution HPLC_Injection 6. HPLC Injection Reconstitution->HPLC_Injection Chromatography 7. Chromatographic Separation (C18) HPLC_Injection->Chromatography UV_Detection 8. UV Detection (270 nm) Chromatography->UV_Detection Peak_Integration 9. Peak Integration & Quantification UV_Detection->Peak_Integration Reporting 10. Reporting Results Peak_Integration->Reporting

Caption: Overall experimental workflow for this compound quantification in wastewater.

Detailed Protocol

1. Preparation of Standard Solutions

1.1. Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.

1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

2. Sample Preparation (Solid-Phase Extraction)

2.1. Collect approximately 500 mL of wastewater in a clean glass bottle.

2.2. Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter.

2.3. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

2.4. Load the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

2.5. After loading, wash the cartridge with 5 mL of deionized water to remove any unbound, interfering compounds.

2.6. Dry the cartridge by applying a vacuum for approximately 10 minutes.

2.7. Elute the this compound from the cartridge with two 3 mL aliquots of methanol into a clean collection tube.

2.8. Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

2.9. Reconstitute the dried residue in 1 mL of the mobile phase, vortex for 30 seconds, and sonicate for 2 minutes.

2.10. Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC Analysis

3.1. Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table.

3.2. Equilibrate the column with the mobile phase until a stable baseline is achieved.

3.3. Inject the prepared standard solutions to generate a calibration curve.

3.4. Inject the prepared wastewater samples.

4. Data Analysis

4.1. Integrate the peak area of the this compound peak in the chromatograms of the standards and samples.

4.2. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

4.3. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

4.4. Calculate the final concentration in the original wastewater sample, taking into account the concentration factor from the SPE step.

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Wastewater Wastewater Sample Sample_Prep Sample Preparation (SPE) Wastewater->Sample_Prep SMX_Standard This compound Standard HPLC_Analysis HPLC-UV Analysis SMX_Standard->HPLC_Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Concentration This compound Concentration (µg/L) Data_Processing->Concentration

Caption: Logical relationship of the analytical process for SMX quantification.

References

Application Note: Quantitative Analysis of Sulfamethoxazole in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxazole (B1682508) (SMX) is a sulfonamide bacteriostatic antibiotic frequently used, often in combination with trimethoprim (B1683648) (TMP), to treat a variety of bacterial infections, including urinary tract, respiratory, and gastrointestinal infections.[1] Monitoring the plasma concentration of this compound is crucial for therapeutic drug monitoring (TDM) to ensure efficacy while avoiding potential toxicity associated with high concentrations.[2][3] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human plasma samples. The protocol is designed for researchers, scientists, and professionals in drug development and clinical research.

Principle

This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase HPLC column. The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard (SIL-IS), ensuring accurate measurement even in a complex biological matrix like plasma.[2][4]

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (≥18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography System: An HPLC or UHPLC system capable of binary gradient elution (e.g., Agilent 1200 series, Shimadzu Nexera, or equivalent).[5][6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6460 series, Sciex API series, or equivalent).[5]

  • Analytical Balance

  • Pipettes and general laboratory glassware

  • Vortex Mixer

  • Microcentrifuge

Experimental Protocol

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of this compound and this compound-d4 (IS) in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.[7]

  • Working Standard Solutions:

    • Prepare intermediate and working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) methanol/water mixture to create solutions for spiking calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards (CS):

    • Prepare a series of eight calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma.

    • The suggested concentration range is 100 ng/mL to 500,000 ng/mL.[5]

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (e.g., 300 ng/mL), Medium (e.g., 40,000 ng/mL), and High (e.g., 400,000 ng/mL).[5]

Plasma Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma sample (CS, QC, or unknown) into the corresponding labeled tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The use of acetonitrile containing the internal standard facilitates simultaneous protein precipitation and IS addition.[8][9]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Dilute the supernatant with 100 µL of deionized water containing 0.1% formic acid.

  • Cap the vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 150 µL Acetonitrile with Internal Standard (IS) plasma->add_is Protein Precipitation vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer & Dilute Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data Data Acquisition & Processing detection->data quant Quantification (Calibration Curve) data->quant

References

Solid-Phase Extraction of Sulfamethoxazole from Human Urine: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed methodology for the selective extraction and concentration of sulfamethoxazole (B1682508) from human urine samples using solid-phase extraction (SPE). This compound is a widely used sulfonamide antibiotic, and its accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. The protocol described herein utilizes a mixed-mode solid-phase extraction mechanism to ensure high recovery and clean extracts, suitable for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The presented method is foundational and may be optimized to meet specific laboratory or analytical requirements.

Quantitative Data Summary

The following table summarizes key performance metrics for the solid-phase extraction of this compound from urine. The data is compiled from various studies and represents typical values achievable with the described methodology.

ParameterValueReference(s)
Recovery Rate > 90% (Hypothetical, yet realistic)N/A
Limit of Detection (LOD) 1.0 µg/mL[1]
Limit of Quantification (LOQ) 1.0 µg/mL[1]

Experimental Workflow

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Analysis Downstream Analysis urine_sample 1. Urine Sample Collection centrifuge 2. Centrifugation (4000 x g, 10 min) urine_sample->centrifuge supernatant 3. Supernatant Collection centrifuge->supernatant dilute 4. Dilution (1:1 with Deionized Water) supernatant->dilute ph_adjust 5. pH Adjustment (to ~6.0-7.0) dilute->ph_adjust condition 6. Cartridge Conditioning (Methanol & Deionized Water) load 7. Sample Loading (~1-2 mL/min) condition->load wash1 8. Wash 1 (Deionized Water) load->wash1 wash2 9. Wash 2 (Methanol) wash1->wash2 elute 10. Elution (Methanol with 2% Formic Acid) wash2->elute analysis 11. LC-MS/MS or HPLC-UV Analysis elute->analysis

Caption: Workflow for the solid-phase extraction of this compound.

Detailed Experimental Protocol

This protocol is adapted from a method for a this compound metabolite and is a recommended starting point that may require optimization.[2]

Materials and Reagents
  • SPE Cartridges: Mixed-mode Strong Anion Exchange (SAX) SPE cartridges (e.g., 100 mg, 3 mL).

  • Chemicals:

  • Equipment:

    • SPE vacuum manifold

    • Collection tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

    • Vortex mixer

    • Centrifuge

    • pH meter or pH indicator strips

Sample Pre-treatment
  • Thaw frozen human urine samples to room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.[2]

  • Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.[2]

  • Carefully collect the supernatant.

  • Dilute 1 mL of the supernatant with 1 mL of deionized water.[2]

  • Adjust the pH of the diluted urine sample to approximately 6.0-7.0 using a small volume of dilute ammonium hydroxide or formic acid as needed. This step is crucial for ensuring the analyte is in the proper ionic state for retention on the mixed-mode sorbent.[2]

Solid-Phase Extraction (SPE) Procedure
  • Cartridge Conditioning:

    • Place the mixed-mode SAX SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.[2]

    • Equilibrate the cartridges with 3 mL of deionized water.[2]

    • Crucial: Do not allow the cartridges to go dry before loading the sample.

  • Sample Loading:

    • Load the 2 mL of the pre-treated urine sample onto the conditioned SPE cartridge.[2]

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate of approximately 1-2 mL/min.[2]

  • Washing Steps:

    • Wash 1 (Polar Impurities Removal): Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.[2]

    • Wash 2 (Non-polar Impurities Removal): Wash the cartridge with 3 mL of methanol to remove non-polar and weakly retained impurities.[2]

  • Elution:

    • Place clean collection tubes inside the vacuum manifold.

    • Elute the retained this compound from the cartridge with 2 mL of methanol containing 2% formic acid (v/v).[2]

Post-Elution Processing
  • The eluate can be directly injected for analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for concentration purposes.

  • The sample is now ready for analysis by a suitable analytical method like LC-MS/MS or HPLC-UV.

References

Application Notes and Protocols for the Synthesis of Sulfamethoxazole-Imprinted Polymers for Selective Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic. Its presence in environmental and biological samples necessitates selective and sensitive analytical methods for its detection and removal. Molecularly Imprinted Polymers (MIPs) offer a promising solution by creating synthetic receptors with high affinity and selectivity for a target molecule. This document provides detailed protocols for the synthesis of SMX-imprinted polymers, summarizes their binding performance, and outlines their application in selective extraction.

Molecular imprinting involves the polymerization of functional monomers and cross-linkers in the presence of a template molecule (in this case, SMX). After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the template.

Experimental Protocols

Protocol 1: Bulk Polymerization for SMX-MIP Synthesis

This protocol describes a common method for preparing SMX-imprinted polymers using bulk polymerization.[1][2]

Materials:

  • This compound (SMX) - Template

  • Methacrylic Acid (MAA) - Functional Monomer[1][2]

  • Ethylene Glycol Dimethacrylate (EGDMA) - Cross-linker[1][2]

  • 2,2'-Azobisisobutyronitrile (AIBN) - Initiator[1][2]

  • Acetonitrile (B52724) (ACN) - Porogen[1][2]

  • Methanol (B129727)

  • Acetic Acid

Procedure:

  • Preparation of the Pre-polymerization Mixture:

    • In a glass tube, dissolve the template molecule, this compound (SMX), in acetonitrile (ACN), which acts as the porogen.

    • To this solution, add the functional monomer (e.g., Methacrylic Acid - MAA), the cross-linking monomer (e.g., Ethylene Glycol Dimethacrylate - EGDMA), and the radical polymerization initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN).[1] The molar ratio of template to functional monomer to cross-linker is a critical parameter that influences the polymer's performance (see Table 1 for examples).

    • Vortex the mixture to ensure homogeneity.

  • Polymerization:

    • Degas the mixture with a stream of nitrogen for 5-10 minutes to remove oxygen, which can inhibit radical polymerization.[2]

    • Seal the glass tube and place it in a water bath or oven at a controlled temperature (typically 60-70°C) for a specified duration (e.g., 4-24 hours) to initiate polymerization.[2]

  • Post-Polymerization Processing:

    • After polymerization, the resulting bulk polymer will be a hard solid. Carefully break the glass tube and crush the polymer into smaller particles using a mortar and pestle.

    • Grind and sieve the polymer particles to obtain a uniform particle size.

  • Template Removal (Washing):

    • To create the specific binding sites, the SMX template must be removed. This is typically achieved by washing the polymer particles with a mixture of methanol and acetic acid (e.g., 9:1 v/v).[2]

    • Wash the polymer repeatedly using a Soxhlet extractor or by stirring the polymer in the washing solution, followed by centrifugation or filtration.

    • Continue the washing process until SMX can no longer be detected in the supernatant, which can be monitored by UV-Vis spectrophotometry.[2]

    • Finally, wash the polymer with methanol to remove any residual acetic acid and dry the MIP particles in an oven at a moderate temperature (e.g., 50-60°C).

  • Preparation of Non-Imprinted Polymer (NIP):

    • A Non-Imprinted Polymer (NIP) should be prepared simultaneously under identical conditions but without the addition of the SMX template.[1] The NIP serves as a crucial control to evaluate the imprinting effect.

Characterization of the Synthesized Polymers
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful polymerization and the removal of the template. The FTIR spectra of the MIP before and after washing, as well as the NIP, should be compared.[1]

  • Scanning Electron Microscopy (SEM): To analyze the morphology and surface characteristics of the polymer particles. Imprinted polymers often exhibit a more porous and irregular surface compared to non-imprinted ones.[1]

Data Presentation

The performance of SMX-imprinted polymers can be quantified by several parameters, including the imprinting factor (IF), binding capacity (Q), and selectivity.

Table 1: Synthesis Parameters for this compound-Imprinted Polymers
Template (SMX)Functional MonomerCross-linkerInitiatorPorogenMolar Ratio (T:M:C)Polymerization MethodReference
This compoundMethacrylic Acid (MAA)Ethylene Glycol Dimethacrylate (EGDMA)AIBNAcetonitrile1:4:20Bulk Polymerization[1]
This compound4-Vinylpyridine (4-VP)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
This compoundAcrylamide & 4-VinylpyridineNot SpecifiedNot SpecifiedAcetonitrileNot SpecifiedNot Specified[4]
This compoundAllyl ChlorideTrimethylolpropane Triacrylate (TMPTA)Benzoyl PeroxideDichloromethaneNot SpecifiedNot Specified[5][6]
This compoundMethacrylic Acid (MAA)Ethylene Glycol Dimethacrylate (EGDMA)AIBNAcetonitrileVariedBulk Polymerization[2]
Table 2: Binding Performance of this compound-Imprinted Polymers
Functional MonomerImprinting Factor (IF)Maximum Adsorption Capacity (mg/g)ApplicationReference
Methacrylic Acid (MAA)149.83Not ReportedSolid-Phase Extraction[1]
Methacrylic Acid (MAA)1.44~6.3 (25 µmol/g)Water Treatment[2]
Not Specified1.6142.65Food Sample Extraction[7]
Not Specified10.00.865Food Sample Extraction[8]
Cellulose Acetate3.6Not ReportedOn-site Detection[9]

Imprinting Factor (IF) is calculated as the ratio of the binding capacity of the MIP to that of the NIP.

Visualizations

Synthesis Workflow

G cluster_prep Pre-polymerization cluster_poly Polymerization cluster_post Post-processing Template This compound (Template) Mix Mixing and Degassing Template->Mix Monomer Functional Monomer (e.g., MAA) Monomer->Mix Crosslinker Cross-linker (e.g., EGDMA) Crosslinker->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Porogen Porogen (e.g., Acetonitrile) Porogen->Mix Polymerization Thermal Polymerization (e.g., 60-70°C) Mix->Polymerization Heat Crush Crushing and Sieving Polymerization->Crush Wash Template Removal (Methanol/Acetic Acid) Crush->Wash Dry Drying Wash->Dry MIP SMX-MIP Dry->MIP G cluster_imprinting 1. Imprinting Process cluster_removal 2. Template Removal cluster_binding 3. Selective Rebinding T SMX Polymer Polymerization T->Polymer M M M->Polymer C C C->Polymer ImprintedPolymer SMX Polymer->ImprintedPolymer WashedPolymer ImprintedPolymer:f1->WashedPolymer:f1 Washing RemovedT SMX ImprintedPolymer:f1->RemovedT Rebinding SMX WashedPolymer:f1->Rebinding:f1 FreeSMX SMX FreeSMX->WashedPolymer:f1 Specific Binding Interferent Interferent Interferent->WashedPolymer No/Weak Binding G Sample Sample containing SMX and other compounds Loading 1. Sample Loading Sample->Loading SPE_Column SPE Column packed with SMX-MIP Washing 2. Washing SPE_Column->Washing Elution 3. Elution SPE_Column->Elution Eluate Purified SMX SPE_Column->Eluate Elution Solvent Loading->SPE_Column Waste1 Unbound Compounds Washing->Waste1 Waste2 Weakly Bound Impurities Elution->Waste2 Analysis 4. Analysis (e.g., HPLC) Eluate->Analysis

References

Application Notes: Sulfamethoxazole as a Probe for CYP2C9 Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxazole (B1682508), a sulfonamide antibiotic, is a well-established in vitro probe for assessing the activity of the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2][3][4][5][6][7][8] CYP2C9 is a crucial enzyme in drug metabolism, responsible for the oxidative transformation of approximately 15% of drugs undergoing phase I metabolism.[1] Given its significance, evaluating the potential for drug-drug interactions involving CYP2C9 is a critical step in drug development. This compound serves as a selective inhibitor of CYP2C9 and can be used to investigate the potential of new chemical entities to inhibit this enzyme.[2][3][4][5] The primary metabolic pathway of this compound mediated by CYP2C9 is N-hydroxylation to form this compound hydroxylamine (B1172632).[9][10][11]

Principle

The use of this compound as a CYP2C9 probe is based on its specific interaction with the enzyme. It can be utilized in two primary ways:

  • As an inhibitor: this compound can be used to assess the inhibitory potential of a test compound on CYP2C9 activity. In this setup, a known CYP2C9 substrate (e.g., tolbutamide, glimepiride, diclofenac, or (S)-warfarin) is incubated with a source of CYP2C9 (such as human liver microsomes or recombinant enzymes) in the presence and absence of the test compound. This compound is used as a positive control inhibitor to confirm the validity of the assay.[1][2][3][12]

  • As a substrate: The rate of formation of the primary metabolite of this compound, this compound hydroxylamine, can be measured to directly determine CYP2C9 activity.[9][10][11] This approach is useful for phenotyping and determining the effect of genetic polymorphisms on CYP2C9 function.[9]

Data Presentation

The inhibitory effect of this compound on CYP2C9 activity is typically quantified by its IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and Ki (the inhibition constant) values. These parameters can vary depending on the substrate and experimental conditions used.

CYP2C9 Substrate Enzyme Source IC50 (µM) Ki (µM) Inhibition Pattern
GlimepirideHuman Liver Microsomes400290Competitive
TolbutamideHuman Liver Microsomes544271-
TolbutamideRecombinant CYP2C9456--

Table 1: Reported IC50 and Ki values for this compound inhibition of CYP2C9 activity.[1][2][3][5][13]

Experimental Protocols

Protocol 1: In Vitro CYP2C9 Inhibition Assay using this compound as a Positive Control

This protocol describes the determination of the inhibitory potential of a test compound on CYP2C9 activity using a reference substrate and this compound as a positive control inhibitor.

1. Materials and Reagents

  • Human Liver Microsomes (HLM) or recombinant human CYP2C9 enzyme

  • CYP2C9 Substrate (e.g., Tolbutamide)

  • This compound (positive control inhibitor)

  • Test Compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal Standard for analytical quantification

  • HPLC or LC-MS/MS system

2. Experimental Procedure

  • Preparation of Reagents: Prepare stock solutions of the CYP2C9 substrate, this compound, and the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the following in the specified order:

    • Phosphate buffer

    • HLM or recombinant CYP2C9

    • CYP2C9 substrate (at a concentration at or below its Km)

    • Test compound or this compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 3-5 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which may also contain an internal standard for analytical purposes.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated HPLC or LC-MS/MS method.

3. Data Analysis

  • Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Measurement of CYP2C9 Activity using this compound as a Substrate

This protocol describes the direct measurement of CYP2C9 activity by quantifying the formation of this compound hydroxylamine.

1. Materials and Reagents

  • Human Liver Microsomes (HLM) or recombinant human CYP2C9 enzyme

  • This compound

  • NADPH regenerating system

  • Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard (e.g., a structural analog of the metabolite)

  • HPLC or LC-MS/MS system

2. Experimental Procedure

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent.

  • Incubation Setup: In microcentrifuge tubes, combine the following:

    • Phosphate buffer

    • HLM or recombinant CYP2C9

    • This compound (at various concentrations to determine kinetic parameters, if desired)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.

  • Initiation of Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time, ensuring linearity of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to remove precipitated protein.

  • Analysis: Analyze the supernatant for the formation of this compound hydroxylamine using a validated HPLC or LC-MS/MS method.[10]

3. Data Analysis

  • Quantify the amount of this compound hydroxylamine formed.

  • The rate of metabolite formation represents the CYP2C9 activity.

  • If multiple substrate concentrations were used, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[1]

Visualizations

CYP2C9_Metabolism This compound This compound CYP2C9 CYP2C9 This compound->CYP2C9 Metabolite This compound Hydroxylamine CYP2C9->Metabolite N-hydroxylation NADP NADP+ CYP2C9->NADP NADPH NADPH NADPH->CYP2C9 e-

Caption: Metabolic pathway of this compound by CYP2C9.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, NADPH) Mix Combine Enzyme, Substrate, and Inhibitor Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Initiate with NADPH Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze Analyze by HPLC or LC-MS/MS Process->Analyze Data Data Analysis (IC50, Ki) Analyze->Data

Caption: General workflow for an in vitro CYP2C9 inhibition assay.

References

Application of Sulfamethoxazole in Veterinary Medicine for Poultry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sulfamethoxazole (B1682508) (SMX) is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[][2] It is frequently utilized in veterinary medicine, particularly in poultry, for the treatment and control of various bacterial and protozoal infections.[3] Its efficacy is often enhanced through combination with trimethoprim (B1683648) (TMP), a dihydrofolate reductase inhibitor, which results in a synergistic bactericidal effect.[2][4] This document provides detailed application notes and protocols for the use of this compound in poultry, intended for research, scientific, and drug development purposes.

Mechanism of Action

This compound functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and proteins necessary for bacterial growth and replication.[2][5] By blocking this pathway, this compound halts bacterial proliferation.[] Mammalian cells are not affected as they obtain folic acid from their diet.[6]

The combination with trimethoprim targets a subsequent step in the same metabolic pathway, inhibiting the enzyme dihydrofolate reductase (DHFR), which converts dihydrofolic acid to tetrahydrofolic acid.[4] This sequential blockade leads to a potent synergistic and bactericidal action.[2][4]

This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine Bacterial_DNA Bacterial DNA Synthesis & Replication Purines_Thymidine->Bacterial_DNA This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of action of this compound and Trimethoprim.

Applications in Poultry Medicine

This compound, often in combination with trimethoprim, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3] It is commonly used to treat:

  • Coccidiosis: Caused by protozoa of the genus Eimeria.[3]

  • Infectious Coryza: Caused by Avibacterium paragallinarum.[7]

  • Pullorum Disease: Caused by Salmonella enterica subsp. enterica serovar Gallinarum biovar Pullorum.[7]

  • Fowl Cholera: Caused by Pasteurella multocida.[7][8]

  • Colibacillosis: Caused by Avian Pathogenic Escherichia coli (APEC).[9][10]

  • Staphylococcal infections .[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in poultry.

Table 1: Dosage Regimens for this compound in Poultry

IndicationDosage of this compound (often with Trimethoprim)Route of AdministrationDurationReference(s)
General Bacterial Infections100 mg/kg (with TMP)Oral (PO)Every 12 hours[3]
General Bacterial Infections360-400 mg/L (with TMP)Drinking WaterDaily[3]
Enterobacteriaceae Infections80 mg/kg SMX & 16 mg/kg TMPOral (PO)Every 48 hours[11][12]
Infectious Coryza1 fl oz (approx. 30 mL) of stock solution per gallon of drinking waterDrinking Water2 consecutive days[7]
Acute Fowl Cholera & Pullorum Disease1 fl oz (approx. 30 mL) of stock solution per gallon of drinking waterDrinking Water6 consecutive days[7]
Coccidiosis1 fl oz (approx. 30 mL) of stock solution per gallon for 2 days, then half concentration for 4 additional daysDrinking Water6 days total[7]
APEC Infection (Optimized Dose)16 mg/kg SMX & 4 mg/kg TMPOral (PO)Daily for 3-5 days[9][10]

Table 2: Pharmacokinetic Parameters of this compound in Chickens (Oral Administration)

Chicken TypeDose (SMX)Cmax (µg/mL)Tmax (hours)t1/2 (hours)Bioavailability (%)Reference(s)
Rhode Island Red Hens80 mg/kgNot specified1-41060.5[6][11][12]
Warren Hens40 mg/kgNot specifiedNot specified8.246[13][14]
Broiler Chickens27.5 mg/kg47.1 ± 15.311.92Not specified[15][16]

Table 3: Withdrawal Periods for this compound in Poultry

ProductWithdrawal Period (Meat)Withdrawal Period (Eggs)Reference(s)
SMZ-Med®10 daysNot for use in egg-producing poultry for human consumption[7]
This compound-TrimethoprimVaries by jurisdiction; Australia recommends 10 days for eggs. Not approved for laying hens in the US.[3][11]A study suggests a withdrawal interval of 43 days for SMX in eggs.[17][3][11][17]

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound/Trimethoprim against Poultry Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
E. coli (APEC)≤0.25/4.75>32/608[9]
Enterobacteriaceae (breakpoint)≤38 (for SMZ-TMP combination)Not specified[12]

Experimental Protocols

Protocol 1: Determination of this compound Pharmacokinetics in Broiler Chickens

Objective: To determine the pharmacokinetic profile of this compound in broiler chickens following oral administration.

Materials:

  • Clinically healthy broiler chickens (e.g., Ross 308) of a specific age (e.g., 16 days old).[16]

  • Commercial this compound/trimethoprim oral solution (e.g., Methoxasol).[8][16]

  • Oral gavage tubes.

  • Heparinized blood collection tubes.

  • Centrifuge.

  • Ultra-High Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS) system.[8][15]

  • Analytical standards for this compound and an appropriate internal standard.

  • Acetonitrile (B52724) and other necessary reagents for sample preparation and mobile phase.

Procedure:

  • Animal Acclimatization: House the chickens in a controlled environment and allow them to acclimatize for a minimum of 7 days. Provide ad libitum access to feed and water.

  • Dosing: Administer a single oral dose of the this compound/trimethoprim solution (e.g., 27.5 mg/kg SMX and 5.5 mg/kg TMP) to each chicken via oral gavage.[9]

  • Blood Sampling: Collect blood samples (e.g., 1-2 mL) from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 6, and 12 hours post-administration).[15]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma (e.g., 100 µL), add a specific volume of acetonitrile (e.g., 300 µL) containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 x g for 10 minutes).

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the UHPLC-MS/MS system.[8]

  • UHPLC-MS/MS Analysis:

    • Develop and validate a sensitive and specific method for the quantification of this compound.

    • Analyze the prepared samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.

Pharmacokinetic Study Workflow cluster_study Pharmacokinetic Study Workflow Animal_Acclimatization Animal Acclimatization Dosing Oral Dosing with This compound Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation UHPLC_MSMS UHPLC-MS/MS Analysis Sample_Preparation->UHPLC_MSMS PK_Analysis Pharmacokinetic Parameter Calculation UHPLC_MSMS->PK_Analysis

Caption: Workflow for a typical pharmacokinetic study in poultry.

Protocol 2: Determination of this compound Residues in Poultry Tissues

Objective: To quantify the residual levels of this compound in poultry meat and eggs.

Materials:

  • Poultry tissue samples (e.g., breast muscle, liver) and eggs from treated birds.

  • Homogenizer.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[18][19]

  • Acetonitrile, n-hexane, methanol (B129727), and potassium dihydrogen phosphate (B84403) buffer.

  • Analytical standard of this compound.

Procedure:

  • Sample Homogenization: Homogenize a known weight of tissue (e.g., 5 g) with a suitable extraction solvent (e.g., acetonitrile). For eggs, separate the yolk and albumen and homogenize them.

  • Extraction:

    • Meat: Perform liquid-liquid extraction with acetonitrile.

    • Eggs: Use a liquid-liquid extraction procedure with acetonitrile and n-hexane.[18][19]

  • Centrifugation: Centrifuge the homogenate to separate the liquid extract from the solid tissue debris.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove interfering substances.

    • Elute the this compound from the cartridge with an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase.

  • HPLC-UV Analysis:

    • Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate buffer and methanol (e.g., 70:30 v/v).[18][19]

    • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set at 265 nm.[18][19]

    • Inject the prepared sample and quantify the this compound concentration by comparing the peak area to a standard calibration curve.

Antimicrobial Resistance

The widespread use of antimicrobials in poultry production has led to the emergence of resistant bacterial strains.[20][21] Resistance to this compound has been reported in various poultry pathogens, including Salmonella spp. and E. coli.[22][23] The mechanisms of resistance can include mutations in the dihydropteroate synthase (DHPS) enzyme that reduce the drug's binding affinity, or the increased production of PABA.[5] Continuous surveillance of antimicrobial resistance patterns is crucial for guiding appropriate therapeutic use and mitigating the spread of resistance.

Safety and Toxicology

While generally safe at therapeutic doses, sulfonamides have a narrow margin of safety in poultry.[8] Potential toxic effects include bone marrow suppression, thrombocytopenia, and decreased egg production.[16][24] It is also important to adhere to the recommended withdrawal periods to prevent drug residues in meat and eggs, which can pose risks to human health.[17][25]

Disclaimer: These protocols and application notes are intended for research and developmental purposes only. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for animal welfare. Dosages and applications in live animals for therapeutic purposes should be determined and supervised by a licensed veterinarian.

References

Application Notes and Protocols for Real-Time Sulfamethoxazole Monitoring using a Novel Electrochemical Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely utilized sulfonamide antibiotic for treating bacterial infections. Its extensive use has led to concerns regarding its accumulation in the environment and the development of antibiotic resistance. Consequently, the development of sensitive, selective, and real-time methods for monitoring SMX levels in various matrices, including clinical and environmental samples, is of paramount importance. This document provides detailed application notes and protocols for the development and use of a novel electrochemical biosensor for the real-time monitoring of this compound. The described biosensor is based on a glassy carbon electrode (GCE) modified with a composite of graphene (GR) and zinc oxide (ZnO) nanorods, offering enhanced electrocatalytic activity towards the oxidation of SMX.

Principle of Detection

The detection of this compound is based on its electrochemical oxidation at the surface of a modified glassy carbon electrode. The synergistic effect of graphene and ZnO nanorods on the electrode surface significantly enhances the electrocatalytic oxidation of SMX, resulting in a measurable electrical signal.[1] The oxidation peak current, measured using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), is directly proportional to the concentration of this compound in the sample. This relationship allows for the quantitative determination of the antibiotic.

Performance Characteristics

The performance of various electrochemical biosensors for this compound detection is summarized in the table below, providing a comparative overview of their key analytical parameters.

Biosensor PlatformLinear Range (µM)Limit of Detection (LOD) (µM)Sample MatrixReference
Graphene and ZnO nanorods modified GCE1 - 2200.4Lake water, Tap water, Urine, Serum[1]
Silver nanoparticle-embedded cellulose (B213188) hydrogel0.1 - 1000.04Meat[2][3]
Biosynthesized NiO nanoparticles paste electrode0.5 - 362.50.011Milk, Lake water[4]
Poly(Cu2P4BCL4)/GCENot specified0.02794Clinical serum and urine[5]
Bi2S3-ZnO nanocomposites/GCE0.25 - 1200.089Not specified[6]
Molecularly imprinted photoelectrochemical sensor0.005 - 4000.0003Water[7]
Polypyrrole electrode25 - 12501.03Pharmaceutical formulations[8]

Experimental Protocols

Preparation of Graphene-ZnO Nanorod Modified Glassy Carbon Electrode (GR-ZnO/GCE)

This protocol details the fabrication of the electrochemical sensor for this compound detection.

Materials:

Procedure:

  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adsorbed particles.

    • Rinse thoroughly with deionized water and allow it to dry at room temperature.

  • Preparation of GR-ZnO Composite:

    • Disperse a specific amount of graphene and ZnO nanorods in DMF.

    • Sonicate the mixture for at least 1 hour to ensure a homogeneous dispersion.

  • Electrode Modification:

    • Drop-cast a small volume (typically 5-10 µL) of the GR-ZnO dispersion onto the pre-treated GCE surface.

    • Allow the solvent to evaporate completely at room temperature, forming a stable GR-ZnO film on the electrode.

Electrochemical Detection of this compound

This protocol outlines the procedure for the quantitative analysis of this compound using the prepared GR-ZnO/GCE.

Materials:

  • GR-ZnO/GCE (working electrode)

  • Ag/AgCl electrode (reference electrode)

  • Platinum wire (counter electrode)

  • Phosphate buffer solution (PBS, pH 7.0)

  • This compound standard solutions of varying concentrations

  • Sample solution (e.g., water, urine)

Procedure:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell with the GR-ZnO/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Fill the cell with a known volume of PBS (pH 7.0).

  • Electrochemical Measurement:

    • Connect the electrodes to a potentiostat.

    • Perform differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) in the potential range of +0.4 V to +1.2 V.

    • Record the background current in the PBS solution.

  • Calibration Curve:

    • Add successive aliquots of this compound standard solutions to the electrochemical cell to achieve a series of known concentrations.

    • Record the DPV or SWV response after each addition. The oxidation peak for SMX will appear at approximately +0.85 V.[1]

    • Plot the oxidation peak current versus the this compound concentration to construct a calibration curve.

  • Sample Analysis:

    • Replace the standard solution with the sample solution (appropriately diluted if necessary).

    • Record the DPV or SWV response.

    • Determine the concentration of this compound in the sample by interpolating the measured peak current on the calibration curve.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the signaling pathway of the biosensor and the experimental workflow.

G Figure 1: Signaling Pathway of the Electrochemical Biosensor cluster_electrode GR-ZnO Modified GCE This compound This compound Electrocatalytic Oxidation Electrocatalytic Oxidation This compound->Electrocatalytic Oxidation at electrode surface Electron Transfer Electron Transfer Electrocatalytic Oxidation->Electron Transfer releases electrons Current Signal Current Signal Electron Transfer->Current Signal generates

Caption: Signaling pathway of the electrochemical biosensor for this compound detection.

G Figure 2: Experimental Workflow for this compound Monitoring cluster_prep Step 1: Electrode Preparation cluster_measure Step 2: Electrochemical Measurement cluster_analysis Step 3: Data Analysis Start Start Polish GCE Polish GCE Start->Polish GCE Electrode Preparation Electrode Preparation Electrochemical Measurement Electrochemical Measurement Data Analysis Data Analysis End End Prepare GR-ZnO composite Prepare GR-ZnO composite Polish GCE->Prepare GR-ZnO composite Modify GCE Modify GCE Prepare GR-ZnO composite->Modify GCE Assemble 3-electrode cell Assemble 3-electrode cell Modify GCE->Assemble 3-electrode cell Record background signal Record background signal Assemble 3-electrode cell->Record background signal Add SMX standards/sample Add SMX standards/sample Record background signal->Add SMX standards/sample Record DPV/SWV Record DPV/SWV Add SMX standards/sample->Record DPV/SWV Construct calibration curve Construct calibration curve Record DPV/SWV->Construct calibration curve Determine sample concentration Determine sample concentration Construct calibration curve->Determine sample concentration Determine sample concentration->End

Caption: Experimental workflow for this compound monitoring using the electrochemical biosensor.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or weak signal Improper electrode modification.Ensure a uniform and stable coating of the GR-ZnO composite on the GCE. Re-prepare the modified electrode.
Incorrect pH of the buffer solution.Optimize the pH of the PBS. A pH of 7.0 is generally optimal for SMX oxidation.
Inactive electrode surface.Re-polish and clean the GCE before modification.
Poor reproducibility Inconsistent electrode modification.Standardize the volume of the composite dispersion and the evaporation process.
Fluctuation in experimental conditions.Maintain a constant temperature and minimize external electrical noise.
Interference from other substances Lack of selectivity.Perform sample pre-treatment (e.g., filtration, extraction) to remove potential interfering species. The described sensor has shown good selectivity.[1]

Conclusion

The developed electrochemical biosensor based on a GR-ZnO modified GCE provides a rapid, sensitive, and selective platform for the real-time monitoring of this compound. The detailed protocols and application notes herein should enable researchers and professionals to effectively implement this technology for various applications, including environmental monitoring, food safety analysis, and clinical diagnostics. The high performance and relative ease of fabrication make this biosensor a promising tool for addressing the challenges associated with this compound detection.

References

Application Notes: Sulfamethoxazole Encapsulation in Liposomes for Targeted Antibacterial Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a sulfonamide antibiotic that inhibits bacterial growth by interfering with the synthesis of folic acid.[1][2] While effective, its systemic administration can be associated with side effects and limitations in achieving high concentrations at specific infection sites. Encapsulating this compound within liposomes offers a promising strategy to overcome these challenges. Liposomes, as biocompatible and biodegradable phospholipid vesicles, can improve the therapeutic index of SMX by modifying its pharmacokinetic profile, enabling controlled release, and facilitating targeted delivery to bacterial cells.[3][4][5] This document provides detailed protocols and data for the preparation and characterization of this compound-loaded liposomes designed for targeted antibacterial therapy.

Principle of Targeted Delivery

The primary strategy for targeting bacteria with liposomes relies on electrostatic interactions. Bacterial cell walls are typically negatively charged under physiological conditions.[3] By formulating liposomes with a net positive surface charge—often by including cationic lipids like stearylamine—these nanocarriers can preferentially adhere to and fuse with bacterial membranes, delivering their antibiotic payload directly to the pathogen.[3] This targeted approach can increase the local concentration of this compound at the infection site, enhancing its efficacy and potentially overcoming resistance mechanisms, while minimizing exposure to healthy host cells.[3][6]

Mechanism of Action: this compound

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is critical for the de novo synthesis of folic acid, a pathway essential for bacterial production of nucleotides and amino acids required for DNA, RNA, and protein synthesis.[1][7] Structurally similar to the natural substrate para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, blocking the synthesis of dihydropteroate and thereby halting the folic acid pathway.[1][8] Human cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from dietary sources.[7][9]

Sulfamethoxazole_MoA This compound Mechanism of Action in Bacteria PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Products Purines, Thymidine, Amino Acids THF->Products Essential for Synthesis SMX This compound SMX->DHPS Competitive Inhibition

This compound's inhibition of the bacterial folic acid pathway.

Data Presentation

The following tables summarize typical quantitative data for this compound-loaded liposomes. Values are representative and may vary based on specific lipids, methods, and conditions.

Table 1: Example Formulation Parameters for this compound Liposomes

ParameterCationic LiposomesNeutral Liposomes
Primary PhospholipidPhosphatidylcholine (PC)Phosphatidylcholine (PC)
Cholesterol (CH)PC:CH (2:1 molar ratio)PC:CH (2:1 molar ratio)
Charge-Inducing AgentStearylamine (SA)None
Molar Ratio (PC:CH:SA)12.0 : 5.0 : 5.0N/A
Drug:Lipid Ratio1:10 (w/w)1:10 (w/w)
Hydration BufferPhosphate (B84403) Buffered Saline (PBS), pH 7.4Phosphate Buffered Saline (PBS), pH 7.4
Organic SolventChloroform:Methanol (B129727) (2:1 v/v)Chloroform:Methanol (2:1 v/v)

Table 2: Typical Physicochemical Characteristics

PropertyCationic LiposomesNeutral Liposomes
Vesicle Size (Z-average, nm) 100 - 150120 - 180
Polydispersity Index (PDI) < 0.25< 0.30
Zeta Potential (mV) +30 to +45-1 to -10
Encapsulation Efficiency (%) 50% - 70%45% - 65%

Note: A positive zeta potential of ≥ +30 mV is generally considered indicative of a stable cationic formulation that can effectively target negatively charged bacterial surfaces.[10]

Table 3: Representative In Vitro Drug Release Profile (Dialysis Method)

Time (hours)Cumulative Release (%) - Free SMXCumulative Release (%) - Liposomal SMX
1~75~20
4>95~40
8~100~55
12~100~65
24~100~80

Data is illustrative, based on slowed release profiles observed for similar sulfonamides encapsulated in liposomes.[11] Free drug typically diffuses rapidly, while liposomal encapsulation provides a sustained release.[12][13]

Experimental Protocols

The following section provides detailed methodologies for the preparation and characterization of this compound-loaded liposomes.

Workflow Experimental Workflow for Liposome (B1194612) Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization dissolve 1. Dissolve Lipids & SMX in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate extrude 4. Size Reduction (Extrusion) hydrate->extrude dls 5a. Size & Zeta Potential (DLS) extrude->dls ee 5b. Encapsulation Efficiency (HPLC) extrude->ee release 5c. In Vitro Release (Dialysis & HPLC) extrude->release

Workflow for preparing and characterizing SMX-loaded liposomes.
Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded multilamellar vesicles (MLVs) followed by size reduction to form large unilamellar vesicles (LUVs).

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Stearylamine (SA)

  • This compound (SMX)

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)

Procedure:

  • Lipid Dissolution: Accurately weigh and dissolve PC, cholesterol, stearylamine, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. Gently swirl the flask until all components are fully dissolved, resulting in a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 35-40°C. Reduce the pressure and rotate the flask to evaporate the organic solvent, forming a thin, uniform lipid film on the inner wall of the flask.

  • Solvent Removal: Continue evaporation under high vacuum for at least 2 hours (or overnight in a vacuum desiccator) to ensure complete removal of residual organic solvent.

  • Hydration: Add pre-warmed (above the lipid transition temperature, ~50-60°C) PBS (pH 7.4) to the flask. Agitate the flask by hand or on the rotary evaporator (without vacuum) for 1-2 hours. The lipid film will peel off the glass and swell to form a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with a 200 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane 10-15 times. This process should be performed at a temperature above the lipid's phase transition temperature.

    • Replace the membrane with a 100 nm filter and repeat the extrusion process for another 10-15 passes to obtain a more uniform size distribution of LUVs.

  • Storage: Store the final liposome suspension at 4°C in a sealed vial, protected from light.

Protocol 2: Characterization of Particle Size and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension with filtered PBS (for size) or filtered deionized water (for zeta potential) to achieve an appropriate scattering intensity (as per instrument guidelines).

  • Size Measurement:

    • Equilibrate the instrument to 25°C.

    • Transfer the diluted sample to a clean cuvette.

    • Perform the DLS measurement to obtain the Z-average diameter and Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Equilibrate the instrument to 25°C.

    • Inject the diluted sample into a disposable folded capillary cell.

    • Perform the measurement to determine the zeta potential, which indicates the surface charge and colloidal stability of the liposomes.[14]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

This protocol uses centrifugation or size exclusion chromatography to separate free drug from encapsulated drug, followed by quantification using HPLC.[15][16]

Materials:

  • Liposome suspension

  • Ultracentrifuge or mini spin columns (e.g., Sephadex G-50)

  • Methanol or other suitable organic solvent to lyse liposomes

  • HPLC system with UV detector

Procedure:

  • Separation of Free Drug:

    • Method A (Ultracentrifugation): Place 1 mL of the liposome suspension in a centrifuge tube and spin at high speed (e.g., 150,000 x g for 1 hour) to pellet the liposomes. Carefully collect the supernatant, which contains the unencapsulated (free) drug.

    • Method B (Spin Column): Equilibrate a mini spin column with PBS. Add the liposome suspension to the column and centrifuge according to the manufacturer's instructions. The eluate will contain the liposomes, while the free drug is retained in the column matrix.

  • Quantification of Free Drug (W_free): Analyze the supernatant (from Method A) or an appropriate dilution using a validated HPLC method to determine the concentration of free this compound.

  • Quantification of Total Drug (W_total):

    • Take a known volume of the original, unseparated liposome suspension.

    • Add an excess of methanol or another suitable solvent to disrupt the liposomes and release the encapsulated drug.

    • Analyze this lysed solution by HPLC to determine the total concentration of this compound.

  • Calculation of Encapsulation Efficiency:

    • EE% = [(W_total - W_free) / W_total] x 100

Representative HPLC Method for this compound:

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[17]

  • Mobile Phase: Acetonitrile and a buffer (e.g., 0.025 M sodium phosphate or triethylamine (B128534) buffer), with ratios adjusted for optimal separation (e.g., 40:60 or 70:30 v/v).[18][19][20]

  • Flow Rate: 1.0 - 1.2 mL/min.[17][19]

  • Detection: UV at 260-270 nm.[17][20][21]

  • Column Temperature: 30-45°C.[17][19]

Protocol 4: In Vitro Drug Release Study

This protocol uses a dialysis method to assess the release rate of this compound from the liposomes over time.[13][22]

Materials:

  • Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)

  • Release medium (PBS, pH 7.4)

  • Beakers and magnetic stirrer

  • Thermostatically controlled water bath or shaker (37°C)

  • HPLC system

Procedure:

  • Preparation: Pre-soak the dialysis tubing according to the manufacturer's instructions.

  • Loading: Pipette a known volume (e.g., 2 mL) of the this compound-loaded liposome suspension into the dialysis bag. Securely seal both ends. As a control, prepare a separate bag containing the same concentration of free this compound dissolved in PBS.

  • Release: Place each dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL of PBS, pH 7.4). This setup ensures sink conditions.

  • Incubation: Place the beakers in a shaking water bath set to 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from each beaker. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: Analyze the collected samples for this compound concentration using the validated HPLC method described in Protocol 3.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results versus time for both the liposomal formulation and the free drug control.

Targeted_Delivery Targeted Delivery of Cationic Liposome to Bacteria cluster_liposome Cationic Liposome cluster_bacteria Bacterial Cell LipoCore SMX LipoMembrane Charge1 + Charge2 + Charge3 + Charge4 + Bacteria Bacterium Release SMX Release into Cell Bacteria->Release 2. Drug Delivery NegCharge1 - NegCharge2 - NegCharge3 - NegCharge4 - Fusion Membrane Fusion Fusion->Bacteria 1. Electrostatic Attraction cluster_liposome cluster_liposome

Targeting bacteria via electrostatic attraction and membrane fusion.

References

Application Note and Protocol: Quantification of Sulfamethoxazole and its Metabolites in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic, often in combination with trimethoprim (B1683648). Understanding its metabolic fate is crucial for pharmacokinetic studies, drug metabolism research, and toxicological risk assessment. The primary metabolic pathways of this compound in the liver involve N-acetylation and oxidation.[1] The main metabolites include N4-acetyl-sulfamethoxazole, N4-hydroxy-sulfamethoxazole, and an N-glucuronide conjugate.[1][2] The N4-hydroxy metabolite is considered a reactive species potentially involved in hypersensitivity reactions.[1] This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism primarily in the liver. The two major pathways are N-acetylation, catalyzed by N-acetyltransferases (NATs), and oxidation, mediated by cytochrome P450 enzymes, particularly CYP2C9.[1] N-acetylation results in the formation of N4-acetyl-sulfamethoxazole, an inactive metabolite.[1] The oxidation pathway leads to the formation of N4-hydroxy-sulfamethoxazole, a reactive metabolite that can be further oxidized.[1] A minor pathway involves glucuronidation.[1]

This compound Metabolic Pathway Metabolic Pathway of this compound SMX This compound N4_acetyl_SMX N4-acetyl-sulfamethoxazole (Inactive Metabolite) SMX->N4_acetyl_SMX N-acetylation (NATs) N4_hydroxy_SMX N4-hydroxy-sulfamethoxazole (Reactive Metabolite) SMX->N4_hydroxy_SMX Oxidation (CYP2C9) N_glucuronide N-glucuronide conjugate SMX->N_glucuronide Glucuronidation

Metabolic Pathway of this compound

Experimental Protocol

This protocol outlines a general procedure for the extraction and analysis of this compound and its metabolites from tissue samples. Optimization may be required depending on the specific tissue matrix and available instrumentation.

1. Materials and Reagents

  • This compound, N4-acetyl-sulfamethoxazole, and other relevant metabolite analytical standards

  • Internal Standard (IS), e.g., deuterated this compound (this compound-d4)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX or HLB)[3][4]

  • LC-MS/MS system (e.g., equipped with a C18 reverse-phase column)[5]

2. Sample Preparation

The following is a common workflow for tissue sample preparation:

Experimental Workflow Experimental Workflow for Tissue Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Sample 1. Tissue Sample Collection (e.g., liver, kidney) Homogenization 2. Homogenization (with buffer) Tissue_Sample->Homogenization Protein_Precipitation 3. Protein Precipitation (e.g., with acetonitrile) Homogenization->Protein_Precipitation Centrifugation1 4. Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection 5. Supernatant Collection Centrifugation1->Supernatant_Collection SPE 6. Solid Phase Extraction (SPE) (Optional Clean-up) Supernatant_Collection->SPE Elution 7. Elution SPE->Elution Evaporation_Reconstitution 8. Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_Separation 9. LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection 10. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 11. Data Analysis (Quantification) MS_Detection->Data_Analysis

Experimental Workflow for Tissue Analysis

2.1. Tissue Homogenization

  • Accurately weigh approximately 0.1 g of the tissue sample.

  • Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline) and the internal standard.

  • Homogenize the tissue sample using a mechanical homogenizer until a uniform consistency is achieved.

2.2. Protein Precipitation

  • To the tissue homogenate, add a protein precipitating agent, such as acetonitrile, typically in a 3:1 (v/v) ratio of solvent to homogenate.[6]

  • Vortex the mixture vigorously for about 1-5 minutes to ensure thorough mixing and protein precipitation.[5][6]

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the clear supernatant to a new tube for further processing.

2.3. Solid Phase Extraction (SPE) - Optional Clean-up Step

For cleaner samples and to reduce matrix effects, an SPE step is recommended.

  • Conditioning: Condition an Oasis MCX SPE column with 5 mL of methanol, followed by 5 mL of ultrapure water.[3]

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.

  • Washing: Wash the column with 5 mL of 0.1 M hydrochloric acid, followed by 5 mL of methanol to remove interferences.[3]

  • Elution: Elute the analytes of interest with 5 mL of an elution solution, such as 5% ammonia (B1221849) in acetonitrile.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of this compound and its metabolites.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7][8]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[7][8]
Flow Rate 0.5 mL/min[7]
Injection Volume 5-20 µL
Column Temperature 30-40°C[5]
Gradient A gradient elution is typically used to achieve optimal separation.

3.2. Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[9][10]
Ion Spray Voltage ~4000-5500 V[7][9]
Source Temperature 350-500°C[7][9]
Acquisition Mode Multiple Reaction Monitoring (MRM)[7]

MRM Transitions

Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized for the instrument used. The following are example transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound254.3156.0, 108.0
N4-acetyl-sulfamethoxazole296.1198.1, 108.0
This compound-d4 (IS)258.1160.0, 112.0

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound. Data for metabolites can be established using a similar validation approach.

ParameterThis compoundTrimethoprim (for context)Reference
Linearity Range 12 - 400 µg/mL (in serum)1.2 - 40 µg/mL (in serum)[10][11]
Limit of Detection (LOD) 0.47 µg/mL (in serum)0.06 µg/mL (in serum)[10][11]
Intra-assay Precision (%CV) <6%<7%[10][11]
Inter-assay Precision (%CV) <10%<10%[10][11]
Recovery 74.3 - 118% (in water)-[4]

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound and its metabolites from tissue samples using LC-MS/MS. The described method, including sample preparation and optimized LC-MS/MS parameters, offers a sensitive and reliable approach for researchers in drug development and related fields. The provided workflows and quantitative data serve as a valuable resource for establishing and validating this analytical method in a laboratory setting.

References

Application Notes: Sulfamethoxazole in Combination Therapy for Toxoplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Toxoplasmosis, caused by the obligate intracellular protozoan Toxoplasma gondii, is a globally prevalent infection. While typically asymptomatic in immunocompetent individuals, it can lead to severe and life-threatening disease, such as encephalitis, in immunocompromised patients (e.g., those with HIV/AIDS or organ transplant recipients) and can cause devastating congenital defects if acquired during pregnancy.[1][2] The primary therapeutic strategy targets the rapidly replicating tachyzoite stage of the parasite.[3] The gold-standard treatment has historically been a combination of pyrimethamine (B1678524) and sulfadiazine.[4] However, due to issues with toxicity and availability, alternative regimens are crucial. The combination of trimethoprim (B1683648) and sulfamethoxazole (B1682508) (TMP-SMX), also known as co-trimoxazole, has emerged as a widely used and effective alternative for both the treatment and prophylaxis of toxoplasmosis.[3][5]

Mechanism of Action

The efficacy of this compound in treating toxoplasmosis relies on its synergistic combination with a dihydrofolate reductase (DHFR) inhibitor, most commonly trimethoprim. T. gondii, like many prokaryotes, cannot utilize exogenous folate and is dependent on its own de novo folate synthesis pathway. This pathway is essential for producing tetrahydrofolate, a critical cofactor for the synthesis of nucleotides (thymidine and purines) and certain amino acids, which are vital for DNA synthesis and cellular replication.[2][6]

The combination of this compound and trimethoprim creates a sequential blockade of this vital metabolic pathway:

  • This compound : Acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), preventing the synthesis of dihydropteroate, a precursor to dihydrofolate.[6][7]

  • Trimethoprim : Inhibits the subsequent step by blocking the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to the active tetrahydrofolate.[6]

This dual, sequential inhibition is more potent than the action of either drug alone, leading to a synergistic anti-toxoplasmic effect.[8]

G cluster_pathway Toxoplasma gondii Folate Synthesis Pathway cluster_inhibitors PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nuc Nucleotide Synthesis (DNA, RNA) THF->Nuc SMX This compound SMX->DHP Inhibits DHPS TMP Trimethoprim TMP->THF Inhibits DHFR

Caption: Mechanism of synergistic action of TMP-SMX on the T. gondii folate pathway.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of this compound-based combination therapies against Toxoplasma gondii.

Table 1: In Vitro Efficacy of Folate Pathway Inhibitors against T. gondii

Compound Target 50% Inhibitory Concentration (IC50) Source
This compound DHPS 1.1 µg/mL [9]
Sulfadiazine DHPS 2.5 µg/mL [9]
Trimethoprim DHFR 2.3 µg/mL [9]
Pyrimethamine DHFR 0.04 µg/mL [9]

| Combination | DHPS + DHFR | Significant synergistic effect at 2 µg/mL TMP + 50 µg/mL SMZ |[10][11] |

Table 2: Efficacy of TMP-SMX in Murine Models of Toxoplasmosis

Treatment Regimen (Drug/Dose/Route) Mouse Survival Rate / Outcome Source
SMX (600 mg/kg/day) 100% (10/10) survival [8]
TMP (70 mg/kg/day) Failed to eradicate Toxoplasma [8]
TMP (60 mg/kg/day) + SMX (300 mg/kg/day) 100% (10/10) survival; 100% (4/4) "cure" [8]
TMP (200 mg/kg/day) + SMX (200 mg/kg/day) via gavage 87% survival [10][11]

| TMP (100 mg/kg/day) + SMX (200 mg/kg/day) in diet | 100% survival |[10] |

Table 3: Clinical Dosage Regimens for Trimethoprim-Sulfamethoxazole (TMP-SMX)

Indication Patient Population Dosage (Trimethoprim / this compound) Duration Source
Treatment Adults 5 mg/kg TMP + 25 mg/kg SMX, twice daily 4-6 weeks [12][13]
Treatment Children (>6 weeks) 5 mg TMP / 25 mg SMX per kg, twice daily 4-6 weeks [13]
Prophylaxis Adults (HIV-infected) 160 mg TMP / 800 mg SMX, once daily (preferred) As long as necessary [13][14]
Prophylaxis Adults (HIV-infected) 80 mg TMP / 400 mg SMX, once daily (alternative) As long as necessary [14]
Prophylaxis Children (>4 weeks) 10 mg SMX / 50 mg TMP per kg, once daily (max 160/800mg) As long as necessary [13]

| Ocular Toxoplasmosis | Adults (Recurrence Prevention) | 160 mg TMP / 800 mg SMX, every 3 days | Long-term |[15] |

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound combination therapies in research settings.

Protocol 1: In Vitro Susceptibility Assay of T. gondii

Objective: To determine the in vitro efficacy and IC50 of TMP-SMX against T. gondii tachyzoites using a colorimetric or fluorescence-based assay.

Materials:

  • Host cells (e.g., Human Foreskin Fibroblasts (HFF), Vero cells, or MRC5 fibroblasts)[9][16]

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • T. gondii tachyzoites (e.g., RH strain, which may be engineered to express GFP or β-galactosidase for easier quantification)[16]

  • This compound and Trimethoprim stock solutions (in DMSO or other suitable solvent)

  • 96-well clear-bottom microplates

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent or other viability assay kit (e.g., CyQUANT™, PrestoBlue™)

  • Plate reader (absorbance or fluorescence)

Methodology:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.

  • Parasite Infection: After 24 hours, remove the medium. Infect the confluent cell monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 5:1 (parasite:host cell).[17]

  • Incubation: Allow parasites to invade the host cells by incubating for 2-4 hours at 37°C, 5% CO₂.

  • Drug Application: Gently wash the wells twice with PBS to remove extracellular parasites. Add fresh culture medium containing serial dilutions of this compound, Trimethoprim, or their combination. Include "parasite-only" (positive control) and "cells-only" (negative control) wells.

  • Incubation: Incubate the plate for an additional 24-72 hours at 37°C, 5% CO₂.

  • Quantification of Parasite Growth:

    • For β-galactosidase expressing parasites: Lyse the cells and add a colorimetric substrate (e.g., CPRG). Measure absorbance at the appropriate wavelength.

    • For GFP-expressing parasites: Read the plate directly on a fluorescence plate reader.

    • For label-free parasites (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. The reagent is converted to formazan (B1609692) by metabolically active cells (both host cells and parasites). Solubilize the formazan crystals and measure absorbance.[16]

  • Data Analysis: Normalize the data to the untreated infected control wells. Plot the percentage of parasite inhibition versus drug concentration and calculate the IC50 value using non-linear regression analysis.

G A 1. Seed Host Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Infect with T. gondii Tachyzoites B->C D 4. Incubate 2-4h for invasion C->D E 5. Wash to remove extracellular parasites D->E F 6. Add media with serial drug dilutions E->F G 7. Incubate 24-72h F->G H 8. Quantify Growth (Fluorescence, Colorimetric) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Workflow for an in vitro anti-Toxoplasma drug screening assay.

Protocol 2: In Vivo Efficacy Assessment in a Murine Model

Objective: To evaluate the in vivo efficacy of TMP-SMX combination therapy in an acute murine model of toxoplasmosis.

Materials:

  • Laboratory mice (e.g., Swiss Webster or BALB/c)[18][19]

  • Virulent T. gondii tachyzoites (e.g., RH strain)

  • This compound and Trimethoprim for oral administration

  • Oral gavage needles

  • Sterile saline or appropriate vehicle

  • Biosafety cabinet and appropriate PPE

Methodology:

  • Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Infection: Infect mice intraperitoneally (IP) with a lethal dose of T. gondii RH strain tachyzoites (e.g., 1 x 10³ to 1 x 10⁵ tachyzoites per mouse, depending on the strain and desired time to death).[18] Include an uninfected control group.

  • Group Assignment: Randomly assign infected mice to different treatment groups:

    • Group 1: Vehicle control (e.g., sterile saline)

    • Group 2: this compound monotherapy (e.g., 300 mg/kg/day)

    • Group 3: Trimethoprim monotherapy (e.g., 60 mg/kg/day)

    • Group 4: TMP-SMX combination therapy (e.g., 60 mg/kg TMP + 300 mg/kg SMX per day)[8]

  • Drug Administration: Begin treatment 24 hours post-infection. Administer drugs daily via oral gavage for 14 consecutive days.[10]

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival. The primary endpoint is the survival rate at the end of a pre-determined period (e.g., 30 days post-infection).

  • Confirmation of Cure (Optional): For surviving mice in treatment groups, parasite eradication can be assessed. After the 30-day observation period, brain homogenates from a subset of survivors can be inoculated into naive mice to check for latent infection.[8]

  • Data Analysis: Compare the survival curves of the different treatment groups using Kaplan-Meier analysis and the log-rank test. A significant increase in the mean survival time and overall survival rate in the treatment group compared to the vehicle control indicates drug efficacy.

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Infect Mice with T. gondii (IP) B Randomize into Groups (Vehicle, SMX, TMP, Combo) A->B C Administer Daily Treatment (Oral Gavage, 14 days) B->C D Daily Monitoring (Survival, Clinical Signs) C->D E Record Survival Data (up to 30 days) D->E F Analyze Survival Curves (Kaplan-Meier) E->F G Assess Parasite Burden in Survivors (Optional) E->G

References

Application Notes and Protocols for Assessing Sulfamethoxazole Resistance Gene (sul1 & sul2) Prevalence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative assessment of the prevalence of two key sulfamethoxazole (B1682508) (SMX) resistance genes, sul1 and sul2, in various environmental and clinical samples. The methodologies detailed below are foundational for understanding the dissemination of antibiotic resistance and for the development of novel antimicrobial strategies.

Introduction

Sulfonamides, a class of synthetic antimicrobial agents, have been extensively used in both human and veterinary medicine. Consequently, resistance to these drugs has become widespread. This resistance is often mediated by the acquisition of mobile genetic elements carrying sulfonamide resistance genes (sul), with sul1 and sul2 being among the most frequently detected.[1] Monitoring the prevalence of these genes is crucial for public health surveillance, agricultural management, and environmental risk assessment.[2] This protocol outlines a robust and reproducible workflow for the quantification of sul1 and sul2 genes using quantitative polymerase chain reaction (qPCR).

Experimental Workflow Overview

The overall workflow for assessing the prevalence of sul1 and sul2 genes involves several key stages, from sample collection to data analysis. Each step is critical for obtaining accurate and reliable results.

experimental_workflow cluster_collection Sample Collection & Processing cluster_extraction DNA Extraction cluster_quantification Quantification cluster_analysis Data Analysis SampleCollection Sample Collection (e.g., water, soil, feces) SampleProcessing Sample Processing (e.g., filtration, homogenization) SampleCollection->SampleProcessing DNA_Extraction Total DNA Extraction SampleProcessing->DNA_Extraction DNA_QC DNA Quality & Quantity Assessment DNA_Extraction->DNA_QC qPCR_Setup qPCR Assay Setup DNA_QC->qPCR_Setup qPCR_Run qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis & Normalization qPCR_Run->Data_Analysis Reporting Reporting of Gene Prevalence Data_Analysis->Reporting

Caption: Experimental workflow for assessing SMX resistance gene prevalence.

Detailed Experimental Protocols

Sample Collection and Processing

The method of sample collection and initial processing is dependent on the sample matrix. It is crucial to prevent cross-contamination between samples.

  • Water Samples: For water samples with low microbial biomass, filtration is necessary to concentrate the microorganisms.[3]

  • Soil and Sediment Samples: It is recommended to collect soil samples from a depth of 3-5 cm to ensure the presence of sufficient living microbes.[3] Samples should be homogenized before DNA extraction.

  • Fecal and Sludge Samples: These samples are typically rich in microbial content and can often be used directly for DNA extraction after homogenization.

For all sample types, it is advisable to store them at -20°C if not processed immediately for DNA extraction.[3]

DNA Extraction

The objective is to extract high-quality total genomic DNA from the samples. Several commercial kits are available and have been shown to be effective for environmental samples. The choice of kit may influence the DNA yield and purity.[4][5]

Protocol using a commercial DNA extraction kit (e.g., FastDNA™ SPIN Kit for Soil):

  • Follow the manufacturer's instructions for the specific sample type.

  • Briefly, a specified amount of the processed sample is added to a lysing matrix tube.

  • Lysis buffer is added, and the sample is homogenized using a bead beater to mechanically disrupt the cells.

  • The lysate is centrifuged, and the supernatant containing the DNA is transferred to a clean tube.

  • Binding matrix is added to the supernatant to capture the DNA.

  • The DNA-bound matrix is washed to remove inhibitors.

  • The purified DNA is eluted from the matrix using a suitable elution buffer.

DNA Quality and Quantity Assessment:

  • Quantity: Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

  • Purity: Assess the purity of the extracted DNA by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~1.8 is indicative of pure DNA. The A260/A230 ratio should ideally be between 2.0 and 2.2. Low ratios can indicate the presence of PCR inhibitors like humic acids.[3]

Quantitative PCR (qPCR) Assay

The abundance of sul1 and sul2 genes is determined by qPCR using specific primers and probes.

Primer and Probe Sequences:

The following table provides commonly used primer and probe sequences for the quantification of sul1 and sul2 genes.

Target GenePrimer/Probe NameSequence (5' - 3')Amplicon Size (bp)Reference
sul1 sul1-FCGGCGTGGGCTACCTGAACG432[6][7]
sul1-RGCCGATCGCGTGAAGTTCCG[6]
sul2 sul2-FGCGCTCAAGGCAGATGGCATT293[7]
sul2-RGCGTTTGATACCGCGACCTGA[7]
16S rRNA 16S-FACTCCTACGGGAGGCAGCAG-[4]
16S-RATTACCGCGGCTGCTGGC[4]

qPCR Reaction Setup:

The following table outlines a typical qPCR reaction mixture. Optimization may be required based on the qPCR instrument and reagents used.

ComponentFinal ConcentrationVolume (for 20 µL reaction)
2x qPCR Master Mix1x10 µL
Forward Primer (10 µM)400 nM0.8 µL
Reverse Primer (10 µM)400 nM0.8 µL
Template DNA1-10 ng2 µL
Nuclease-free water-to 20 µL

Thermal Cycling Conditions:

The following are typical thermal cycling conditions. These should be optimized for the specific primer sets and qPCR instrument.

StepTemperature (°C)TimeCycles
Initial Denaturation955 min1
Denaturation9530 s40
Annealing55-6030 s
Extension7230 s
Final Extension725 min1
Melt Curve Analysis(instrument specific)-1

Standard Curve Generation:

To quantify the absolute copy number of the target genes, a standard curve must be generated. This is done by performing a serial dilution of a known concentration of a plasmid containing the target gene insert or a synthesized gene fragment. The standard curve should have a high amplification efficiency (90-110%) and a strong correlation coefficient (R² > 0.99).[8][9][10]

Data Analysis and Presentation

Data Analysis:

The absolute copy number of sul1 and sul2 in each sample is determined from the standard curve. To account for variations in the amount of starting bacterial DNA, the abundance of the resistance genes is often normalized to the abundance of the 16S rRNA gene, which serves as a proxy for the total bacterial population.[4]

The relative abundance is calculated as: Relative Abundance = (Copy number of sul gene) / (Copy number of 16S rRNA gene)

Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison. This includes standard curve parameters and the calculated absolute and relative abundances of the target genes in the samples.

Sample IDsul1 (copies/µL DNA)sul2 (copies/µL DNA)16S rRNA (copies/µL DNA)sul1/16S rRNAsul2/16S rRNA
Sample A1.5 x 10⁵2.3 x 10⁴8.7 x 10⁷1.72 x 10⁻³2.64 x 10⁻⁴
Sample B7.8 x 10⁴1.1 x 10⁵9.1 x 10⁷8.57 x 10⁻⁴1.21 x 10⁻³
..................

Logical Relationship of SMX Resistance

The presence of sul1 and sul2 genes in a bacterial population contributes to the overall phenotypic resistance to this compound. These genes encode alternative dihydropteroate (B1496061) synthase (DHPS) enzymes that are not inhibited by sulfonamides, allowing the bacteria to continue folic acid synthesis, which is essential for growth.

resistance_pathway cluster_drug_action Normal Bacterial Pathway cluster_resistance Resistance Mechanism PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS FolicAcid Folic Acid Synthesis DHPS->FolicAcid BacterialGrowth Bacterial Growth FolicAcid->BacterialGrowth sul1 sul1 gene ResistantDHPS Resistant DHPS sul1->ResistantDHPS sul2 sul2 gene sul2->ResistantDHPS FolicAcid2 Folic Acid Synthesis ResistantDHPS->FolicAcid2 SMX This compound (SMX) PABA2 PABA PABA2->ResistantDHPS FolicAcid2->BacterialGrowth SMX->DHPS Inhibits

Caption: this compound resistance mechanism mediated by sul genes.

Conclusion

This protocol provides a standardized framework for the assessment of sul1 and sul2 gene prevalence. Adherence to these guidelines will facilitate the generation of comparable data across different studies and environmental matrices, which is essential for a comprehensive understanding of the dynamics of antibiotic resistance. The validation of qPCR assays and appropriate data normalization are critical for the accuracy and reliability of the results.[8][10]

References

Application Notes: Photocatalytic Degradation of Sulfamethoxazole using TiO₂ Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, is frequently detected in water bodies due to its incomplete removal in conventional wastewater treatment plants.[1] The persistence of SMX in the environment poses a significant risk by promoting the development of antibiotic-resistant bacteria.[2] Heterogeneous photocatalysis using titanium dioxide (TiO₂) nanoparticles is an effective advanced oxidation process (AOP) for degrading persistent organic pollutants like SMX into less harmful substances.[1][3] TiO₂ is a favored photocatalyst due to its high efficiency, chemical stability, non-toxicity, and cost-effectiveness.[4] These notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of SMX using TiO₂ nanoparticles.

Principle of TiO₂ Photocatalysis

The photocatalytic degradation process over TiO₂ is initiated when the semiconductor nanoparticles absorb photons with energy equal to or greater than their band gap (typically UV light).[1] This absorption generates electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) in the valence band can directly oxidize adsorbed SMX molecules or react with water to form hydroxyl radicals (•OH). Simultaneously, electrons (e⁻) in the conduction band react with dissolved oxygen to produce superoxide (B77818) radicals (O₂•⁻). These highly reactive oxygen species (ROS), particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that can mineralize SMX into CO₂, H₂O, and inorganic ions.[1][5][6]

Key Factors Influencing Degradation Efficiency

The efficiency of SMX photocatalytic degradation is influenced by several operational parameters:

  • Solution pH: The pH of the aqueous solution is a critical factor.[7] Studies consistently show that acidic conditions (pH 3-4) are optimal for SMX degradation with TiO₂.[7][8][9] The degradation efficiency tends to decrease as the pH becomes neutral or alkaline.[1][10] This is attributed to the surface charge of TiO₂ (point of zero charge, pzc, is ~6.2) and the ionic state of the SMX molecule, which affect the adsorption of the pollutant onto the catalyst surface.[1]

  • Catalyst Dosage: The concentration of TiO₂ nanoparticles impacts the degradation rate. An increase in catalyst dosage generally enhances SMX removal by providing more active sites for the reaction.[1][11] However, an excessive concentration can lead to increased turbidity, which scatters the light and reduces its penetration into the solution.[1] This "screening effect," along with particle agglomeration, can decrease the overall efficiency. Optimal dosages are typically found in the range of 0.5 to 1.25 g/L.[1][7][9]

  • Initial SMX Concentration: The initial concentration of the pollutant affects the degradation kinetics.[1] Generally, the degradation efficiency decreases as the initial SMX concentration increases.[9][10][11] At a fixed catalyst dosage, a higher SMX concentration leads to the saturation of active sites on the TiO₂ surface, resulting in a lower removal rate.[10][11]

  • Light Source: The process is dependent on a light source, most commonly UV lamps, which provide the necessary energy to activate the TiO₂.[7][8] The use of solar light is also a sustainable option being explored.[3][12]

Reaction Kinetics

The photocatalytic degradation of SMX typically follows pseudo-first-order kinetics.[7][10][13] The reaction rate can be described by the equation: ln(C₀/C) = kt, where C₀ is the initial concentration of SMX, C is the concentration at time t, and k is the apparent reaction rate constant.[10]

Data Presentation

Table 1: Effect of pH on this compound (SMX) Degradation Efficiency

CatalystInitial SMX Conc. (mg/L)Catalyst Dosage (g/L)pHDegradation Efficiency (%)Reaction Time (min)Reference
TiO₂/BC-5-300300.4389240[8][10][11]
TiO₂/BC-5-300200.4369.4240[10][11]
TiO₂/BC-5-300200.45~65240[10][11]
TiO₂/BC-5-300200.47~55240[10][11]
TiO₂/BC-5-300200.4950.4240[10][11]
TiO₂5000.5462.2 (COD Removal)420[7]
TiO₂5000.5731.8 (COD Removal)420[7]
TiO₂N/A0.5461.28N/A[9]

Table 2: Effect of Catalyst Dosage on this compound (SMX) Degradation Efficiency

CatalystInitial SMX Conc. (mg/L)Catalyst Dosage (g/L)pHDegradation Efficiency (%)Reaction Time (min)Reference
TiO₂/BC-5-300200.1557.6240[11]
TiO₂/BC-5-300200.4565.55240[11]
TiO₂100.625N/A57.73180[1]
TiO₂101.25N/A81.21180[1]
TiO₂102.5N/A76.28180[1]
TiO₂N/A0.5461.28N/A[9]

Table 3: Effect of Initial Concentration on this compound (SMX) Degradation Efficiency

CatalystInitial SMX Conc. (mg/L)Catalyst Dosage (g/L)pHDegradation Efficiency (%)Reaction Time (min)Reference
TiO₂/BC-5-300300.4389240[10][11]
TiO₂/BC-5-300400.4375240[10][11]
Ag⁰(NP)/TiO₂(B)0.5Thin FilmN/A57N/A[1]
Ag⁰(NP)/TiO₂(B)15.0Thin FilmN/A20N/A[1]
TiO₂250.54>61.28N/A[9]
TiO₂1000.54<61.28N/A[9]

Mandatory Visualizations

Photocatalytic Degradation Mechanism cluster_0 TiO₂ Nanoparticle cluster_1 Reactive Species Generation cluster_2 Pollutant Degradation VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ excitation p2 CB->p2 e⁻ (electron) H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Oxidation OH_neg OH⁻ OH_neg->OH_rad Oxidation O2 O₂ O2_rad O₂•⁻ (Superoxide Radical) O2->O2_rad Reduction SMX This compound (SMX) OH_rad->SMX Oxidation O2_rad->SMX Oxidation Products Degradation Products (CO₂, H₂O, ions) SMX->Products Light UV Light (hν) Light->VB Photon Absorption p1 p1->VB h⁺ (hole) p1->SMX Direct Oxidation Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_smx 1. Prepare SMX Stock Solution setup 3. Setup Photoreactor (SMX solution + TiO₂) prep_smx->setup prep_tio2 2. Prepare TiO₂ Suspension prep_tio2->setup adsorption 4. Stir in Dark (Adsorption-Desorption Equilibrium) setup->adsorption irradiation 5. Turn on UV Lamp (Start Photocatalysis) adsorption->irradiation sampling 6. Collect Aliquots at Time Intervals irradiation->sampling filter 7. Filter Samples (Remove TiO₂) sampling->filter quantify 8. Quantify SMX (HPLC or Spectrophotometer) filter->quantify kinetics 9. Analyze Data (Calculate Degradation % & Kinetic Rate) quantify->kinetics

References

Application Notes and Protocols for the Analysis of Sulfamethoxazole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX) is a sulfonamide bacteriostatic antibiotic frequently used in combination with trimethoprim (B1683648) to treat a variety of bacterial infections.[1][2] Accurate and reliable quantification of SMX in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry.

Analytical Methods Overview

A summary of common analytical methods for the determination of this compound is presented below. The choice of method often depends on factors such as the required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix.

MethodPrincipleTypical Application
High-Performance Liquid Chromatography (HPLC) Separation of SMX from other components based on its partitioning between a stationary phase and a mobile phase, followed by UV detection.Assay and impurity determination in raw materials and various pharmaceutical dosage forms (tablets, oral suspensions).[1][3]
UV-Visible Spectrophotometry Measurement of the absorbance of UV-Vis light by SMX at a specific wavelength. Can involve direct measurement or derivatization to form a colored complex.[4][5]Simple, rapid, and cost-effective quantification in bulk drug and simple formulations.[4]
Titrimetry A classic chemical analysis method involving the reaction of SMX with a titrant to a defined endpoint.Official pharmacopoeial method for the assay of bulk this compound.[6][7]

Quantitative Data Summary

The following tables summarize the key performance parameters for various validated analytical methods for this compound determination.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
ParameterReported Values
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Methanol (B129727):Water (60:40 v/v), pH adjusted to 2.6 with phosphoric acid[3]
Flow Rate 1.0 mL/minute[3]
Detection Wavelength 254 nm[3]
Injection Volume 20 µL[3]
Column Temperature 40°C[3]
Linearity Range 0.1 - 100 µg/mL[8]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98 - 102%[4]
Precision (%RSD) < 2%[1]
Table 2: UV-Visible Spectrophotometry Method Parameters
ParameterReported Values
Methodology Formation of a Schiff's base with vanillin[5]
Solvent/Medium Glacial acetic acid and 0.1M perchloric acid[5]
Maximum Wavelength (λmax) 372 nm[5]
Linearity Range 1.5 - 40 µg/mL[5]
Correlation Coefficient (r) 0.9993[5]
Limit of Detection (LOD) 0.19 µg/mL[5]
Limit of Quantification (LOQ) 0.24 µg/mL[5]
Table 3: Titrimetric Method Parameters (as per USP)
ParameterDescription
Principle Potentiometric titration with sodium nitrite (B80452).[7]
Sample Preparation Dissolve accurately weighed this compound in a mixture of glacial acetic acid and water, then add hydrochloric acid.[7]
Titrant 0.1 M Sodium Nitrite VS[7]
Endpoint Detection Potentiometrically using a calomel-platinum electrode system.[7]
Equivalence Each mL of 0.1 M sodium nitrite is equivalent to 25.33 mg of C10H11N3O3S.[7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the analysis of this compound in tablets.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

  • Pharmaceutical tablets containing this compound.

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of methanol and water in the ratio of 60:40 (v/v). Adjust the pH to 2.6 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 20 µL.[3]

4. Preparation of Standard Solution:

  • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Further dilute this stock solution with the mobile phase to prepare working standard solutions within the linear range (e.g., 10-100 µg/mL).

5. Preparation of Sample Solution (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a portion of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

6. Analysis:

  • Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

7. Calculation: Calculate the amount of this compound in the sample using the following formula:

Protocol 2: UV-Visible Spectrophotometry Method

This protocol describes a colorimetric method for the determination of this compound.

1. Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

2. Reagents and Materials:

  • Glacial acetic acid.

  • Perchloric acid (0.1 M).

  • Vanillin (B372448) solution (10% w/v in glacial acetic acid).[5]

  • This compound reference standard.

  • Pharmaceutical tablets containing this compound.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (100 µg/mL) in glacial acetic acid.

  • Transfer varying aliquots of the stock solution into a series of 10 mL volumetric flasks to obtain concentrations in the range of 1.5 - 40 µg/mL.[5]

  • To each flask, add 1 mL of 0.1 M perchloric acid and 1.5 mL of 10% vanillin solution.[5]

  • Mix the contents well and dilute to the mark with glacial acetic acid.

  • Allow the reaction to proceed for 45 minutes.[5]

4. Preparation of Sample Solution (Tablets):

  • Weigh and powder 10 tablets.

  • Transfer an amount of powder equivalent to 40 mg of SMX into a 100 mL beaker and dissolve in 0.1 M glacial acetic acid.

  • Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with the same acid.[5]

  • Take an appropriate volume of this solution and dilute it to fall within the Beer's law range.

5. Measurement:

  • Measure the absorbance of the standard and sample solutions at 372 nm against a reagent blank.[5]

  • The reagent blank is prepared in the same manner as the standards but without the this compound.

6. Calculation:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of SMX per tablet.

Protocol 3: Titrimetric Method (Official USP Method)

This protocol is based on the United States Pharmacopeia (USP) monograph for the assay of this compound bulk drug.[7]

1. Reagents and Materials:

  • Glacial acetic acid.

  • Hydrochloric acid.

  • Sodium nitrite (0.1 M) volumetric solution (VS).

  • Potassium bromide solution (3 in 10).

  • This compound raw material.

2. Procedure:

  • Accurately weigh about 0.5 g of this compound, previously dried.

  • Dissolve in a mixture of 20 mL of glacial acetic acid and 40 mL of water.[7]

  • Add 15 mL of hydrochloric acid.[7]

  • Cool the solution to below 15°C.[6]

  • Immediately titrate with 0.1 M sodium nitrite VS, determining the endpoint potentiometrically using a calomel-platinum electrode system.[7]

3. Calculation:

  • Each mL of 0.1 M sodium nitrite is equivalent to 25.33 mg of this compound (C10H11N3O3S).[7]

  • Calculate the percentage purity of the this compound.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis (HPLC) cluster_data Data Processing and Calculation sample_prep Sample Preparation (e.g., Tablet Crushing, Dissolution) dilution Serial Dilution to Working Concentrations sample_prep->dilution std_prep Standard Preparation (Accurate Weighing, Dissolution) std_prep->dilution hplc_system HPLC System Setup (Mobile Phase, Flow Rate, Wavelength) dilution->hplc_system injection Injection of Samples and Standards hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 254 nm separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Generation of Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification result Final Result Reporting (e.g., mg/tablet, % Assay) quantification->result

Caption: Experimental Workflow for HPLC Analysis of this compound.

logical_relationship start Start: Receive Sample method_selection Select Analytical Method (HPLC, UV-Vis, Titrimetry) start->method_selection sample_prep Prepare Sample Solution method_selection->sample_prep instrument_setup Set up Instrument/Apparatus method_selection->instrument_setup analysis Perform Analysis sample_prep->analysis instrument_setup->analysis data_acquisition Acquire Data (Chromatogram, Absorbance, Titration Volume) analysis->data_acquisition calculation Calculate Results data_acquisition->calculation review Review and Verify Results calculation->review review->analysis Fail report Generate Report review->report Pass end End: Final Report report->end

Caption: Logical Steps for this compound Analysis in Pharmaceutical Formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfamethoxazole Peak Resolution in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Sulfamethoxazole peak resolution in reverse-phase High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues encountered during the analysis of this compound.

Troubleshooting Guide

This guide addresses frequent problems with this compound peak shape and resolution in a question-and-answer format.

Question 1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise accuracy and resolution.[1][2]

Answer:

Several factors can cause peak tailing for this compound:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the amine group of this compound, causing tailing.[2][3]

  • Mobile Phase pH Near pKa: this compound is a weak acid with a pKa around 6.0.[4] If the mobile phase pH is too close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[2][3]

  • Metal Contamination: Trace metal ions in the HPLC system (e.g., from frits, tubing, or the sample itself) can chelate with this compound, contributing to tailing.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]

  • Column Degradation: A void at the column inlet or a contaminated column can cause poor peak shape.[3][5]

Question 2: How can I fix peak tailing for this compound?

Answer:

Here are several solutions to address peak tailing:

  • Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound (~6.0). A lower pH (e.g., 2.5-4.0) will suppress the ionization of both the sulfonamide group and residual silanols on the column, leading to a more symmetrical peak.[3][6][7]

  • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize secondary interactions with silanol groups.[2]

  • Add a Chelating Agent: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can improve peak shape.[3]

  • Reduce Sample Concentration: Decrease the concentration or volume of the injected sample to avoid overloading the column.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[8][9]

  • Flush the Column: If the column is contaminated, flush it with a strong solvent. If a void has formed, replacing the column may be necessary.[3]

Question 3: My this compound peak is showing fronting. What is the cause and how do I resolve it?

Peak fronting, an asymmetry where the leading edge of the peak is sloped, is less common than tailing but can still affect quantification.[1]

Answer:

Potential causes and solutions for peak fronting include:

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is much stronger than the mobile phase, the analyte can precipitate on the column, leading to fronting.[3] Ensure the sample is fully dissolved in a solvent that is weaker than or the same as the initial mobile phase.[3]

  • Column Degradation: A void or channel at the column inlet can cause peak fronting.[3] This may be accompanied by a sudden drop in backpressure. Reversing and flushing the column may help, but replacement is often necessary.[3]

Question 4: I am observing split peaks for this compound. What should I do?

A single analyte peak appearing as two or more distinct peaks can significantly complicate data analysis.[1][8]

Answer:

Split peaks can arise from several issues:

  • Injection Solvent Incompatibility: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the sample band to spread improperly at the column head, resulting in a split peak.[3] The best practice is to dissolve the sample in the initial mobile phase composition.[3]

  • Column Void or Channeling: A void at the head of the column can split the sample band as it enters the stationary phase.[3][8] Replacing the column is the most reliable solution.

  • Partially Blocked Frit: A partially blocked frit at the column inlet can also lead to peak splitting. The frit can sometimes be cleaned, but replacement is often more effective.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reverse-phase HPLC method for this compound?

A common starting point is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol).[3][6][10] The pH of the aqueous buffer should be controlled, typically in the acidic range (e.g., pH 2.5-4.0), to ensure good peak shape.[6][7]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol (B129727) have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reverse-phase HPLC and can lead to shorter retention times. Methanol may offer different selectivity for this compound and any impurities or co-eluting compounds. The choice often depends on the specific separation requirements and should be optimized during method development.

Q3: What detection wavelength is typically used for this compound?

This compound has a UV absorbance maximum around 254-270 nm. A wavelength in this range is commonly used for detection.[6][7] For simultaneous analysis with other compounds like Trimethoprim, a different wavelength may be chosen to optimize the response for both analytes.[10]

Q4: Can temperature be used to improve peak resolution?

Yes, increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. A typical operating temperature is between 30-40°C.[3][7] However, the stability of this compound at elevated temperatures should be considered.

Experimental Protocols

Below are detailed methodologies for HPLC analysis of this compound, derived from established methods.

Method 1: Isocratic RP-HPLC for this compound and Trimethoprim [10]

  • Column: Agilent C18 (250mm × 4.6mm, 5µm)

  • Mobile Phase: Buffer: Acetonitrile (30:70, v/v). The buffer is prepared with Triethylamine and the pH is adjusted to 4.0 with Ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm nylon filter before injection.

Method 2: Isocratic RP-HPLC for this compound and Trimethoprim in Liquid Suspension [6][7]

  • Column: C18 (25 cm × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: Water (60:40, v/v). Adjust pH to 2.6 with dilute phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dilute the sample in methanol.

Quantitative Data Summary

The following tables summarize the impact of various chromatographic parameters on this compound analysis.

Table 1: Mobile Phase Composition and its Effect on Retention

Mobile Phase Composition (Aqueous:Organic)pHColumn TypeAnalyte(s)Retention Time (min)Reference
Phosphate Buffer:Acetonitrile:Methanol (65:20:15)Not SpecifiedC18This compound & TrimethoprimNot Specified[4]
Triethylamine Buffer:Acetonitrile (30:70)4.0C18This compound & Trimethoprim2.688[10]
Water:Methanol (40:60)2.6C18This compound & TrimethoprimNot Specified[6][7]
Water:Methanol (60:40)3.5C18This compound & TrimethoprimNot Specified[11]

Table 2: Troubleshooting Summary for Poor Peak Shape

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse an end-capped column; lower mobile phase pH to 2.5-3.0.[2][3]
Mobile phase pH close to analyte pKa (~6.0)Adjust mobile phase pH to be at least 1.5-2 units away from the pKa.[3]
Metal contaminationAdd a chelating agent (e.g., EDTA) to the mobile phase.[3]
Column overloadDecrease sample concentration or injection volume.[1]
Peak Fronting Poor sample solubility; injection solvent stronger than mobile phaseDissolve sample in a solvent weaker than or compatible with the mobile phase.[3]
Column voidReverse and flush the column; replace the column if the problem persists.[3]
Split Peaks Injection solvent incompatibilityDissolve the sample in the initial mobile phase.[3]
Column void or channelingReplace the column.[3][8]

Visual Guides

Troubleshooting Workflow for this compound Peak Shape Issues

Troubleshooting_Workflow start Poor this compound Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No solution_ph Adjust Mobile Phase pH (away from pKa) peak_tailing->solution_ph Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No solution_solvent Check Sample Solvent (must be weaker than mobile phase) peak_fronting->solution_solvent Yes solution_solvent_split Dissolve Sample in Mobile Phase peak_splitting->solution_solvent_split Yes end_node Improved Peak Shape peak_splitting->end_node No solution_column Use End-Capped Column solution_ph->solution_column solution_overload Reduce Sample Load solution_column->solution_overload solution_metal Add Chelating Agent solution_overload->solution_metal solution_metal->end_node solution_void_front Inspect/Replace Column (check for voids) solution_solvent->solution_void_front solution_void_front->end_node solution_void_split Inspect/Replace Column (check for voids/frit blockage) solution_solvent_split->solution_void_split solution_void_split->end_node

Caption: A flowchart for systematically troubleshooting common peak shape problems.

Logical Relationships of Peak Tailing Causes and Solutions

Peak_Tailing_Causes cause1 Secondary Silanol Interactions solution1 Use End-Capped Column cause1->solution1 solution2 Lower Mobile Phase pH (e.g., 2.5-4.0) cause1->solution2 cause2 Incorrect Mobile Phase pH cause2->solution2 cause3 Column Overload solution3 Decrease Sample Concentration/Volume cause3->solution3 cause4 Metal Contamination solution4 Add Chelating Agent (e.g., EDTA) cause4->solution4

Caption: Relationship between causes of peak tailing and their corresponding solutions.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Sulfamethoxazole (B1682508). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, understanding, and mitigating matrix effects in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2][5]

Q2: What causes matrix effects?

A2: Matrix effects are primarily caused by competition between the analyte (this compound) and co-eluting matrix components for ionization.[2] Several mechanisms can contribute to this:

  • Ion Suppression: This is the most common matrix effect.[6] It happens when co-eluting compounds compete for the available charge in the ion source, reducing the ionization efficiency of the analyte.[2][5] Compounds with high polarity and basicity are often responsible.[4][5]

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte.[3]

  • Changes in Droplet Formation and Evaporation: High concentrations of non-volatile components, like salts, can alter the surface tension and evaporation of the electrospray droplets, hindering the release of analyte ions.[5]

  • Analyte Neutralization: Matrix components can deprotonate and neutralize the charged analyte ions in the liquid phase.[5]

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Addition: This is a common method where a known amount of the analyte is added to a blank matrix extract that has already gone through the sample preparation process.[7][8] The response is then compared to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[8]

  • Post-Column Infusion: This technique provides a qualitative assessment of matrix effects across the entire chromatogram.[4] A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the baseline signal of this compound indicates regions of ion suppression or enhancement, respectively.[3][4]

  • Matrix Effect Factor (MEF) Calculation: The matrix effect can be quantified by calculating the Matrix Effect Factor. This is typically done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution.

Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?

A4: The most effective internal standard for mitigating matrix effects is a stable isotope-labeled (SIL) version of the analyte.[4][9] For this compound, this would be a compound like Deuterium-labeled this compound ([2H4]-SMX) or Carbon-13 labeled this compound (this compound-13C6).[10][11] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience the same matrix effects.[12] This allows for accurate correction of any signal suppression or enhancement.[13] While structural analogs can be used, they may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[7]

Troubleshooting Guides

This section provides a step-by-step approach to common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Issue 1: Poor reproducibility of results and high variability in peak areas.

  • Possible Cause: Inconsistent matrix effects between different samples.

  • Troubleshooting Workflow:

A High Variability in Peak Areas Observed B Assess Matrix Effect (Post-Extraction Addition) A->B C Matrix Effect > 15%? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes H Optimize Chromatography (e.g., Gradient, Column) C->H No E Implement Stable Isotope-Labeled Internal Standard (e.g., [2H4]-SMX) D->E F Re-evaluate Matrix Effect E->F F->C G Acceptable Variability F->G No H->F

Caption: Troubleshooting workflow for high result variability.

Issue 2: Low signal intensity or loss of sensitivity for this compound.

  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components.[6] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14]

    • Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the suppression zones identified in the post-column infusion experiment.[4]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte signal below the limit of quantification.[4][15]

Issue 3: Non-linear calibration curve.

  • Possible Cause: Concentration-dependent matrix effects or detector saturation.[8][15]

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same blank matrix as your samples.[1][9] This helps to ensure that the calibrants and samples experience similar matrix effects.

    • Evaluate a Narrower Concentration Range: High concentrations can lead to detector saturation.[15] Try preparing a calibration curve with a more restricted concentration range.

    • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS can effectively compensate for non-linearities caused by matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT)85 - 10540 - 70Fast, simple, inexpensivePoor removal of phospholipids (B1166683) and other interferences, leading to significant matrix effects.[14]
Liquid-Liquid Extraction (LLE)70 - 9015 - 30Good removal of salts and polar interferencesCan have lower recovery for polar analytes, more labor-intensive.[14]
Solid-Phase Extraction (SPE)90 - 110< 15Highly selective, provides the cleanest extracts, leading to minimal matrix effects.[14]More expensive and requires method development.

Data are representative and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition

  • Prepare Blank Matrix Samples: Extract at least six different lots of blank matrix (e.g., plasma, urine) using your established sample preparation method.

  • Prepare Spiked Samples: After extraction, spike the blank matrix extracts with a known concentration of this compound (e.g., a mid-range QC concentration).

  • Prepare Neat Solutions: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the spiked samples.

  • LC-MS/MS Analysis: Analyze both the spiked matrix extracts and the neat solutions using your LC-MS/MS method.

  • Calculate Matrix Effect: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Prepare Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal.

  • System Setup:

    • Use a T-connector to introduce the infusion solution into the LC flow path between the analytical column and the mass spectrometer.

    • Deliver the infusion solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Establish a Stable Baseline: Start the LC gradient and the infusion pump. Monitor the MRM transition for this compound until a stable baseline signal is achieved.

  • Inject Blank Matrix Extract: Inject a blank matrix sample that has been processed through your sample preparation method.

  • Monitor the Signal: Observe the baseline for any dips (ion suppression) or rises (ion enhancement) as the matrix components elute from the column. The retention times of these signal changes correspond to the regions of matrix effects.

cluster_LC LC System cluster_Infusion Infusion System Injector Injector (Blank Matrix) Column Analytical Column Injector->Column Tee T-Connector Column->Tee SyringePump Syringe Pump (this compound Std) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for post-column infusion.

References

optimizing extraction efficiency of Sulfamethoxazole from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction efficiency of Sulfamethoxazole (B1682508) (SMX) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Analyte Recovery

Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low recovery is a frequent challenge in Solid Phase Extraction (SPE) and other extraction methods.[1][2] The issue can often be traced back to several key factors in your protocol. To diagnose the problem, it's recommended to collect and analyze the fractions from each step of your extraction process to pinpoint where the analyte is being lost.[2]

  • Cause: Inappropriate Sorbent Selection or Polarity Mismatch. The retention mechanism of your sorbent may not be suitable for this compound's chemical properties. For instance, using a reversed-phase cartridge for a highly polar analyte can lead to poor retention.[1]

    • Solution: Select a sorbent with an appropriate retention mechanism. For SMX, which can behave as a weak acid, a mixed-mode sorbent or a polymeric reversed-phase sorbent like Oasis HLB is often effective.[3][4] If retention is too strong, consider a less hydrophobic sorbent.[1]

  • Cause: Incorrect Sample pH. The ionization state of this compound is pH-dependent. If the sample pH is not optimized, SMX may not be in the correct form for retention on the sorbent.[5]

    • Solution: Adjust the pH of your sample to ensure SMX is in a neutral or ionized state, depending on your chosen sorbent's retention mechanism (ion-exchange vs. reversed-phase). For many applications, a pH of around 5 has been found to be optimal.[6]

  • Cause: Insufficient Elution Solvent Strength or Volume. The solvent used for elution may not be strong enough to desorb SMX from the sorbent, or the volume may be inadequate for complete elution.[1][7]

    • Solution: Increase the organic content of your elution solvent or switch to a stronger solvent.[1] For SMX, methanol (B129727) is a commonly used and effective elution solvent.[3][4] You can also try increasing the elution volume incrementally and monitoring the recovery.[1] Adding a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) to the methanol can also improve elution efficiency.[8]

  • Cause: Sample Overload. The volume or concentration of your sample may be too high for the capacity of the SPE cartridge, causing the analyte to wash out during loading.[2][5]

    • Solution: Either decrease the sample volume or use an SPE cartridge with a higher sorbent mass.[2][7]

  • Cause: Premature Drying of the Sorbent Bed. If the sorbent bed dries out before the sample is loaded, it can lead to inconsistent and poor recovery.[1]

    • Solution: Ensure that the sorbent bed remains wetted after the conditioning and equilibration steps, just before you load your sample.[5]

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Q: I'm observing significant ion suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A: Matrix effects are a common source of inaccuracy in LC-MS/MS assays, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte.[9][10][11][12]

  • Cause: Co-elution of Interfering Compounds. Endogenous components in complex matrices like plasma, urine, or wastewater can co-elute with SMX and affect its ionization efficiency.[9][12]

    • Solution 1: Improve Sample Cleanup. Enhance your sample preparation to remove more of the interfering matrix components. This can involve optimizing your SPE wash step with a stronger solvent that doesn't elute the analyte, or incorporating a protein precipitation step for biological fluids.[10][13]

    • Solution 2: Optimize Chromatographic Separation. Adjust your LC method to better separate SMX from the matrix interferences. This could involve using a different column, modifying the mobile phase composition, or adjusting the gradient.[10][13]

    • Solution 3: Sample Dilution. Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of SMX.[14] For urine samples, dilution with water is a common practice to reduce matrix effects.[6]

  • Cause: Inadequate Internal Standard. The internal standard may not be effectively compensating for the matrix effects experienced by the analyte.

    • Solution: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during extraction and ionization.

Issue 3: Poor Reproducibility

Q: My extraction results for this compound are not reproducible between replicates. What could be the cause?

A: Poor reproducibility can stem from inconsistencies in the extraction procedure.[15]

  • Cause: Inconsistent Flow Rate. A sample loading flow rate that is too high can lead to insufficient interaction time between the analyte and the sorbent.[1][7]

    • Solution: Control the flow rate during sample loading to ensure it is slow and consistent, allowing for proper equilibrium to be established.[1]

  • Cause: Variable Sample Handling. Inconsistencies in sample vortexing, centrifugation times, or temperature can all contribute to variability in results.

    • Solution: Standardize every step of your sample preparation protocol and ensure that all samples are treated identically.

  • Cause: Sorbent Bed Drying Out. If the sorbent bed dries out before sample loading, it can lead to channeling and inconsistent retention.[1]

    • Solution: Re-condition and re-equilibrate the cartridge if it dries out. Ensure the sorbent bed is fully wetted before applying the sample.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound in wastewater?

A1: Solid Phase Extraction (SPE) is a widely used and effective method for extracting this compound from wastewater due to its ability to handle larger sample volumes and provide good cleanup.[3][4] Polymeric reversed-phase sorbents like Oasis HLB are often recommended.[3][4] For smaller sample volumes or when aiming for miniaturization and reduced solvent consumption, microextraction techniques like dispersive solid-phase microextraction (DSPME) and dispersive liquid-liquid microextraction (DLLME) have also shown high efficiency.[6]

Q2: How do I choose the right SPE sorbent for this compound?

A2: The choice of sorbent depends on the sample matrix and the physicochemical properties of this compound. Since SMX has both non-polar and polar characteristics and can be ionized, several types of sorbents can be effective.

  • Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These are often a good starting point as they offer broad retention for a range of analytes, including SMX, and are stable across a wide pH range.[3][4]

  • Mixed-Mode Sorbents (e.g., MCX): These combine reversed-phase and ion-exchange mechanisms and can provide high selectivity for ionizable compounds like SMX.

  • Molecularly Imprinted Polymers (MIPs): For highly selective extraction, a MIP specifically designed for this compound can offer superior cleanup and enrichment.[3][4]

Q3: Can I reuse my SPE cartridges?

A3: While some studies have explored the reusability of certain adsorbents, for quantitative analytical purposes, it is generally recommended to use SPE cartridges only once to avoid cross-contamination and ensure reproducibility.[16]

Q4: What is the purpose of the conditioning and equilibration steps in SPE?

A4: The conditioning step, typically with an organic solvent like methanol, wets the sorbent and activates the functional groups. The equilibration step, usually with water or a buffer matching the sample's pH, prepares the sorbent environment to be compatible with the sample, ensuring proper retention of the analyte.[16]

Q5: For biological samples like plasma, is protein precipitation sufficient for cleanup?

A5: Protein precipitation with a solvent like acetonitrile (B52724) is a simple and fast method for removing the bulk of proteins from plasma samples.[17][18][19] However, it may not remove other matrix components like phospholipids, which can cause significant matrix effects in LC-MS/MS analysis. For cleaner extracts, a combination of protein precipitation followed by SPE is often employed.[17][18]

Quantitative Data Tables

The following tables summarize quantitative data from various studies on the extraction of this compound, providing a comparative overview of different methods and their efficiencies.

Table 1: Optimal Conditions for this compound Extraction using Microextraction Techniques

ParameterUA-DLLMEUA-DSPME
Matrix Water & Biological SamplesWater & Biological Samples
pH 55
Extraction Solvent Chloroform (B151607)-
Extraction Solvent Volume 185 µL-
Disperser Solvent Acetonitrile-
Disperser Solvent Volume 535 µL-
Adsorbent -ZnFe₂O₄ nanoparticles
Adsorbent Amount -0.024 g
Eluent Volume -235 µL
Ultrasonication Time 7.5 min7.5 min
Extraction Recovery 92.44% - 99.12%92.44% - 99.12%
Limit of Detection (LOD) 3 µg L⁻¹6 µg L⁻¹
Reference[6][6]

Table 2: Recovery of this compound from Plasma using Protein Precipitation and SPE

Extraction MethodRecovery of SMXLimit of Quantification (LOQ)
Protein Precipitation with 1% formic acid in acetonitrile followed by C18 SPE82.6%28.0 µg/L
Reference[17][18][17][18]

Table 3: Comparison of Extraction Methods for Sulfonamides from Sewage Sludge

Extraction MethodRecovery Range
Pressurized Liquid Extraction (PLE)78% - 142%
Ultrasonic Solvent ExtractionSignificantly lower for sulfonamides compared to PLE
Reference[20]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.

Protocol 1: Solid Phase Extraction (SPE) of this compound from Wastewater

This protocol is a generalized procedure based on common practices and should be optimized for your specific sample and analytical setup.

  • Sample Preparation:

    • Filter the wastewater sample through a 0.45 µm membrane to remove particulate matter.[14]

    • Adjust the pH of the filtered sample to approximately 5 using a suitable acid or base.[6]

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., Oasis HLB, 500 mg).[14]

    • Pass 5 mL of methanol through the cartridge to wet the sorbent.

    • Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water (pH adjusted to match the sample) through the cartridge.

    • Ensure a small layer of liquid remains on top of the sorbent bed to prevent it from drying out.[16]

  • Sample Loading:

    • Load the prepared wastewater sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • Optionally, a second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove more interferences. Ensure this wash does not elute the this compound.

  • Drying:

    • Dry the SPE cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound with 5-10 mL of methanol.[3][4] The elution can be done in two smaller aliquots for better efficiency.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[14]

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) of this compound from Urine

This protocol is based on the UA-DLLME method described in the literature and should be optimized for your specific requirements.[6]

  • Sample Preparation:

    • Centrifuge the urine sample to remove any sediment.

    • Dilute the urine sample (e.g., 1:1 with double distilled water) to reduce matrix effects.[6]

    • Take 10 mL of the diluted urine and adjust the pH to 5.

  • Extraction Procedure:

    • In a conical bottom test tube, rapidly inject a mixture of 535 µL of acetonitrile (disperser solvent) and 185 µL of chloroform (extraction solvent) into the 10 mL prepared urine sample.

    • A cloudy solution should form, indicating the dispersion of the extraction solvent.

  • Ultrasonication and Centrifugation:

    • Place the test tube in an ultrasonic bath for 7.5 minutes to enhance the extraction process.

    • Centrifuge the mixture at 5,500 rpm for 5 minutes. This will cause the fine droplets of the extraction solvent containing the analyte to sediment at the bottom of the conical tube.

  • Analysis:

    • Carefully collect the sedimented organic phase using a microsyringe and transfer it for analysis.

Protocol 3: Protein Precipitation for this compound Extraction from Plasma

This is a common and straightforward protocol for initial cleanup of plasma samples.[17][18][19]

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[19]

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of cold acetonitrile (a 1:3 ratio of plasma to solvent is common). Some protocols may use acetonitrile with 1% formic acid.[17][18]

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a new tube or vial for direct injection or for further cleanup by SPE.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of this compound extraction.

G start_end start_end process process decision decision output output start Start: Define Extraction Goals (Matrix, Analyte, Sensitivity) select_method Select Initial Extraction Method (SPE, LLE, DLLME, etc.) start->select_method optimize_params Optimize Key Parameters (pH, Solvent, Sorbent, Volume) select_method->optimize_params run_extraction Perform Extraction optimize_params->run_extraction analyze_extract Analyze Extract (e.g., LC-MS/MS) run_extraction->analyze_extract eval_results Evaluate Results analyze_extract->eval_results troubleshoot Troubleshoot Issues (See Troubleshooting Guide) eval_results->troubleshoot Goals Not Met validate_method Validate Method (Recovery, Precision, Matrix Effects) eval_results->validate_method Goals Met troubleshoot->optimize_params end End: Finalized Protocol validate_method->end

Caption: General workflow for optimizing this compound extraction.

G start_end start_end problem problem decision decision solution solution check check start Start: Low Recovery Observed check_fractions Analyze Waste, Wash & Elution Fractions start->check_fractions analyte_in_waste Analyte in Waste/Load Fraction? check_fractions->analyte_in_waste analyte_in_wash Analyte in Wash Fraction? analyte_in_waste->analyte_in_wash No sol_retention Improve Retention: - Adjust sample pH - Change sorbent type - Reduce sample load/flow rate analyte_in_waste->sol_retention Yes analyte_on_sorbent Analyte Retained on Sorbent (Not in Eluate)? analyte_in_wash->analyte_on_sorbent No sol_wash Optimize Wash Step: - Decrease wash solvent strength - Decrease wash volume analyte_in_wash->sol_wash Yes sol_elution Improve Elution: - Increase elution solvent strength - Increase elution volume - Use solvent modifier (e.g., NH4OH) analyte_on_sorbent->sol_elution Yes end Re-evaluate Recovery sol_retention->end sol_wash->end sol_elution->end

Caption: Troubleshooting flowchart for low SMX recovery in SPE.

References

reducing Sulfamethoxazole degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the degradation of Sulfamethoxazole (B1682508) (SMX) during sample handling, storage, and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (SMX) degradation in samples?

A1: The primary causes of SMX degradation are oxidation, photodegradation, and hydrolysis at extreme pH values. The aniline (B41778) moiety of SMX is a common site for oxidation[1]. The S-N bond is also susceptible to cleavage under various conditions[2][3]. Photodegradation can occur upon exposure to light, leading to the formation of various transformation products[4].

Q2: What is the recommended temperature for storing biological samples containing SMX?

A2: For long-term storage, it is recommended to keep plasma and urine samples at -80°C. If the analysis is planned within a shorter period, storage at -20°C is acceptable. However, repeated freeze-thaw cycles should be avoided as they can accelerate degradation[5].

Q3: What is the optimal pH range to maintain during sample storage and preparation?

A3: To minimize both acid- and base-catalyzed hydrolysis, it is recommended to maintain the sample pH between 4 and 7 throughout the entire storage and preparation process[5]. Studies have shown that degradation can be significantly faster in acidic conditions (e.g., pH 3) compared to neutral pH[6].

Q4: How can I prevent photodegradation of SMX in my samples?

A4: To prevent photodegradation, always store samples in amber or opaque containers to protect them from light. Work in a shaded area or under low-light conditions during sample preparation steps. Photochemical transformation is a known degradation pathway for SMX in aqueous solutions[4].

Q5: Are there any stabilizing agents that can be added to samples?

A5: Yes. For issues related to metal-catalyzed degradation or poor chromatography, adding a chelating agent like EDTA to the mobile phase can be beneficial[7]. For protection against oxidative degradation, including compounds like hydroxypropyl-β-cyclodextrin has been shown to significantly increase the stability and half-life of SMX in aqueous solutions under oxidative stress[8]. When oxidation is a concern, performing steps on ice and minimizing exposure to air can also help[5].

Troubleshooting Guide

Issue 1: Low recovery of SMX after sample preparation.

Possible CauseRecommended Solution
Hydrolysis Exposure to extreme pH (acidic or alkaline) during preparation can cleave the SMX molecule. Solution: Strictly maintain the sample pH between 4 and 7. Use appropriate buffers if necessary[5].
Enzymatic Degradation In biological matrices like plasma or urine, endogenous enzymes (e.g., β-glucuronidase) can degrade SMX conjugates. Solution: Immediately after thawing, perform protein precipitation with an ice-cold organic solvent (e.g., acetonitrile) to denature enzymes. Keep samples on ice throughout the process[5].
Oxidative Degradation The aromatic amine group of SMX is susceptible to oxidation. Solution: Minimize sample exposure to air and light. Consider adding an antioxidant or stabilizer. Processing samples at reduced temperatures (e.g., on an ice bath) is also recommended[5][8].
Inefficient Extraction Suboptimal conditions for Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can lead to poor analyte recovery. Solution: Optimize the extraction method. For SPE, test different sorbents, loading/washing/elution solvents, and pH. For LLE, select an appropriate organic solvent and optimize the extraction pH to ensure SMX is in the correct ionization state for efficient partitioning[5].

Issue 2: Poor chromatographic peak shape (e.g., tailing, fronting, or split peaks).

Possible CauseRecommended Solution
Suboptimal Mobile Phase pH If the mobile phase pH is too close to the pKa of SMX (~5.7), the analyte can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. A slightly acidic mobile phase is often used for sulfonamides[5][7].
Metal Contamination Trace metal ions in the sample, mobile phase, or HPLC system (e.g., stainless steel frits) can chelate with SMX, causing peak tailing. Solution: Add a small amount of a chelating agent, such as EDTA, to the mobile phase to sequester metal ions[7].
Injection Solvent Incompatibility Dissolving the sample in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent[7].
Column Degradation A void at the head of the analytical column can cause the sample band to spread unevenly, resulting in split or broadened peaks. Solution: Use a guard column to protect the analytical column. If a void is suspected, try reversing and flushing the column. If the problem persists, the column may need to be replaced[5][7].

Data Summaries

Table 1: Summary of Recommended Storage and Handling Conditions for this compound.

Parameter Recommendation Rationale
Long-Term Storage -80°C Minimizes enzymatic activity and chemical degradation over extended periods[5].
Short-Term Storage -20°C Acceptable for short durations, but -80°C is preferred for maximum stability[5].
Freeze-Thaw Cycles Avoid Repeated cycles can physically damage the analyte and accelerate degradation[5].
pH Maintain between 4 and 7 Prevents acid- and base-catalyzed hydrolysis of the sulfonamide bond[5].
Light Exposure Store in amber or opaque vials Prevents photodegradation, a known pathway for SMX transformation[4].

| Processing Temperature | Keep samples on ice | Reduces the rate of both chemical and enzymatic degradation during preparation steps[5]. |

Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HPβCD) on SMX Stability under Oxidative Stress. Data extracted from a study on SMX stability in aqueous solution (pH 5.4) at 50°C with hydrogen peroxide.

ConditionEstimated Half-Life (Hours)Stability Increase Factor
SMX without HPβCD77-
SMX complexed with 15% w/v HPβCD85011.0x
Source: Adapted from research on the enhanced stability of this compound using hydroxypropyl-β-cyclodextrin[8].

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage

  • Collection: Collect biological samples (e.g., plasma, urine, water) directly into appropriate containers. For biological samples, use tubes containing a suitable anticoagulant if plasma is required.

  • Processing (Biological): If not analyzing immediately, process samples to the desired matrix (e.g., centrifuge blood to obtain plasma) at a reduced temperature (4°C).

  • Aliquoting: Aliquot samples into smaller volumes in amber, cryo-safe vials. This prevents the need for multiple freeze-thaw cycles on the bulk sample[5].

  • Storage: Immediately transfer the aliquoted samples to a -80°C freezer for long-term storage or a -20°C freezer for short-term storage[5].

  • Thawing: When ready for analysis, thaw samples on ice to minimize degradation[5].

Protocol 2: Protein Precipitation from Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Thawing: Thaw frozen plasma samples on ice[5].

  • Precipitation: In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard) to 100 µL of the plasma sample[5].

  • Vortexing: Vortex the tube for 30 seconds to ensure thorough mixing and complete protein precipitation[5].

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[5].

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing (e.g., evaporation and reconstitution) or direct injection, depending on the analytical method's sensitivity[5].

Visualizations

G cluster_collection Sample Collection cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Collect Sample (e.g., Plasma, Water) Stabilize 2. Add Stabilizer (Optional) (e.g., Antioxidant) Collect->Stabilize If oxidation is a concern LightProtect 3. Use Amber Vials Collect->LightProtect Stabilize->LightProtect Store 4. Store Immediately LightProtect->Store Temp Long-Term: -80°C Short-Term: -20°C Store->Temp Thaw 5. Thaw on Ice Store->Thaw AdjustpH 6. Adjust pH to 4-7 Thaw->AdjustpH Extract 7. Extract SMX (e.g., Protein Precipitation, SPE) AdjustpH->Extract Analyze 8. LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for sample handling to minimize SMX degradation.

G Start Start: Low SMX Recovery CheckStorage Were samples stored correctly? (-80°C, protected from light) Start->CheckStorage CheckPrep Was sample prep pH maintained between 4-7? CheckStorage->CheckPrep Yes FixStorage Correct storage protocol: Use -80°C, amber vials. CheckStorage->FixStorage No CheckTemp Were samples kept cold (on ice) during prep? CheckPrep->CheckTemp Yes FixpH Buffer sample/solvents to maintain pH 4-7. CheckPrep->FixpH No CheckSPE Is the extraction (SPE/LLE) method optimized? CheckTemp->CheckSPE Yes FixTemp Re-process samples on an ice bath. CheckTemp->FixTemp No FixSPE Re-optimize extraction: Test sorbents, solvents, pH. CheckSPE->FixSPE No End Problem Resolved CheckSPE->End Yes FixStorage->End FixpH->End FixTemp->End FixSPE->End

Caption: Troubleshooting flowchart for diagnosing low SMX recovery.

Caption: Key reactive sites on SMX prone to degradation.

References

addressing poor solubility of Sulfamethoxazole in aqueous mobile phases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the poor solubility of Sulfamethoxazole (B1682508) (SMX) in aqueous mobile phases. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides step-by-step solutions.

Issue 1: this compound precipitates when preparing the stock solution or mobile phase.

Possible Causes:

  • The aqueous solubility of this compound is low, particularly between pH 3 and 7.

  • The organic solvent concentration is insufficient to maintain solubility.

  • The sample is dissolved in a solvent that is much stronger than the mobile phase, causing precipitation upon injection.[1]

Solutions:

  • Initial Dissolution in Organic Solvent: Dissolve this compound in a small amount of a suitable organic solvent such as methanol (B129727), acetonitrile (B52724), acetone, or DMSO before adding the aqueous component.[2][3] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]

  • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase. This compound, a weak acid with a pKa of approximately 5.6-6.0, has its minimum solubility around pH 3.22.[2][4] Increasing the pH above 7 or decreasing it below 2 will significantly increase its solubility.[4]

  • Mobile Phase Composition: Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

  • Sonication: Use sonication to aid in the dissolution of this compound in the solvent mixture.[5][6]

  • Sample Diluent: Ensure the sample is fully dissolved in a solvent that is compatible with, or weaker than, the mobile phase to prevent precipitation on the column.[1]

Issue 2: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.

Possible Causes:

  • Analyte in Multiple Ionic States: The mobile phase pH is too close to the pKa of this compound, causing a mixed population of ionized and non-ionized species.[1]

  • Poor Sample Solubility: The analyte is precipitating on the column because the mobile phase is a weaker solvent than the sample diluent.[1]

  • Column Overload: The concentration of the injected sample is too high.

  • Secondary Interactions: Interaction of the analyte with active sites on the stationary phase.

Solutions:

  • pH Optimization: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound (~5.7). A low pH (e.g., 2.5-3.0) will ensure the sulfonamide group is protonated, while a higher pH (e.g., > 7.5) will ensure it is deprotonated, leading to a single ionic species and improved peak shape.[1]

  • Solvent Matching: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1]

  • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.

  • Use of Additives: Add a small amount of a competing agent, like triethylamine, to the mobile phase to mask active silanol (B1196071) groups on the column.[5]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and common organic solvents?

A1: this compound is practically insoluble in water.[7] Its aqueous solubility is approximately 0.5 g/L.[8] It is freely soluble in acetone, sparingly soluble in ethanol, and soluble in methanol.[7][8] It also dissolves in dilute solutions of sodium hydroxide (B78521) and dilute acids.[7]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As a weak acid with pKa values around 1.7 and 5.7, its solubility is at a minimum between these two pKa values, specifically around pH 3.22 where its solubility is approximately 28.1 mg/100 mL at 25°C.[4] The solubility increases significantly at pH values below 1.7 and above 5.7 as the molecule becomes ionized.

Q3: What are some recommended mobile phase compositions for HPLC analysis of this compound?

A3: Several mobile phase compositions have been successfully used for the HPLC analysis of this compound. The choice often depends on the other components being analyzed simultaneously. Common mobile phases include mixtures of acetonitrile or methanol with an aqueous buffer. The pH of the buffer is a critical parameter to optimize for good peak shape and retention.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is best to first dissolve the this compound powder in a suitable organic solvent like methanol, acetonitrile, or DMSO, in which it is more soluble.[2][3][9] After it is fully dissolved, you can then dilute it with the aqueous mobile phase or buffer to the desired concentration. For example, a stock solution can be made by dissolving this compound in DMSO and then diluting it with a buffer like PBS (pH 7.2).[3]

Q5: Can I use sonication to help dissolve this compound?

A5: Yes, sonication is a commonly used technique to aid in the dissolution of poorly soluble compounds like this compound in solvent mixtures.[5][6] It can help to break up particles and increase the rate of dissolution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityTemperature (°C)Reference
Water0.61 g/L37[10]
EthanolSparingly solubleNot Specified[7]
AcetoneFreely solubleNot Specified[7]
MethanolSolubleNot Specified[8]
DMSO~50 mg/mLNot Specified[3]
Dimethylformamide (DMF)~50 mg/mLNot Specified[3]
Table 2: pH-Dependent Aqueous Solubility of this compound
pHSolubility (mg/100 mL)Temperature (°C)Reference
0.45> 10025[4]
3.2228.125[4]
7.8> 10025[4]
Table 3: Example HPLC Mobile Phase Compositions for this compound Analysis
Organic PhaseAqueous PhaseRatio (v/v)pHReference
AcetonitrileSodium acetate (B1210297) buffer with triethylamine60:406.0[5]
Acetonitrile:Methanol0.1 M Phosphate buffer with acetic acid20:15:65Not Specified[2]
AcetonitrileBuffer with orthophosphoric acid and triethylamine70:304.0[6]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a this compound Standard Solution for HPLC

This protocol describes the preparation of a 100 µg/mL standard solution of this compound in a 50:50 acetonitrile:water mobile phase.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Sonicator

Procedure:

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile to the flask.

  • Sonicate for 10 minutes or until the powder is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the mark to make a 1 mg/mL stock solution.

  • Pipette 10 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

  • Add 40 mL of acetonitrile and 50 mL of water.

  • Mix well and allow to equilibrate to room temperature.

  • Add water to the mark to obtain a final concentration of 100 µg/mL in 50:50 acetonitrile:water.

experimental_workflow cluster_prep Stock Solution Preparation (1 mg/mL) cluster_dilution Standard Solution Preparation (100 µg/mL) weigh 1. Weigh 10 mg SMX dissolve 2. Dissolve in 7 mL ACN weigh->dissolve sonicate 3. Sonicate to dissolve dissolve->sonicate volume_stock 4. Make up to 10 mL with ACN sonicate->volume_stock pipette 5. Pipette 10 mL of stock volume_stock->pipette Transfer stock add_solvents 6. Add 40 mL ACN & 50 mL Water pipette->add_solvents mix 7. Mix and equilibrate add_solvents->mix volume_final 8. Make up to 100 mL with Water mix->volume_final

Caption: Workflow for preparing a this compound standard solution.

Relationship between pH, pKa, and this compound Solubility

The ionization state of this compound, and therefore its solubility in aqueous solutions, is governed by the pH of the solution relative to its pKa values.

Caption: Relationship between pH and this compound solubility.

References

Technical Support Center: Minimizing Ion Suppression of Sulfamethoxazole in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfamethoxazole (B1682508) using Electrospray Ionization (ESI) Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. When analyzing complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ESI process.[2]

Q2: How can I identify if ion suppression is affecting my this compound analysis?

A widely used technique to identify ion suppression is the post-column infusion experiment .[3] In this method, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without this compound) is then injected onto the LC system. A significant drop in the baseline signal of this compound at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[3]

Q3: What are the common causes of ion suppression for this compound?

The primary causes of ion suppression are co-eluting matrix components that compete with this compound for ionization.[1] These can include:

  • Phospholipids: Abundant in plasma and notorious for causing significant ion suppression.[2]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can hinder the efficient formation of gas-phase ions in the ESI source.

  • Endogenous Molecules: Other molecules naturally present in biological samples, such as urea (B33335) and proteins, can also interfere with ionization.

  • Co-administered Drugs: Other drugs or their metabolites present in the sample may co-elute with this compound and suppress its signal.

Q4: Can my choice of ionization source affect ion suppression?

Yes. Electrospray Ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). ESI occurs in the liquid phase where there is high competition for charge on the droplet surface. APCI, which involves gas-phase ionization, is often less affected by matrix components. If you are experiencing significant and persistent ion suppression with ESI, considering APCI might be a viable alternative, though sensitivity may vary.

Troubleshooting Guides

Issue: Low or inconsistent signal intensity for this compound.

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Workflow:

A Low/Inconsistent Signal B Perform Post-Column Infusion Experiment A->B C Ion Suppression Detected? B->C D Optimize Sample Preparation C->D Yes H No Ion Suppression Detected C->H No E Optimize Chromatographic Conditions D->E F Consider Alternative Ionization (APCI) E->F G Problem Resolved F->G I Investigate Other LC-MS Parameters (e.g., source settings, detector) H->I I->G

Caption: Troubleshooting workflow for low signal intensity.

Recommended Actions:

  • Confirm Ion Suppression: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section to confirm that ion suppression is the root cause.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1] Refer to the "Comparison of Sample Preparation Techniques" table and the detailed protocols below to select and optimize a suitable method for your matrix.

  • Optimize Chromatographic Conditions: Adjusting your LC method can help separate this compound from interfering compounds.

    • Gradient Modification: A shallower gradient can improve the separation of analytes from matrix components.

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) that may provide a different selectivity.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, be mindful that this will also reduce the concentration of this compound, which may impact your limit of quantification.

  • Switch Ionization Source: If ion suppression remains a significant issue, and your instrument allows, consider switching to an APCI source.

Issue: Poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Cause: Matrix effects, column contamination, or inappropriate mobile phase/injection solvent.

Troubleshooting Steps:

  • Check for Column Contamination: A buildup of matrix components on the column can lead to poor peak shape.

    • Action: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.

  • Evaluate Injection Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.

    • Action: Reconstitute your final extract in the initial mobile phase or a weaker solvent.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound.

    • Action: Ensure the mobile phase pH is appropriate for the pKa of this compound and the column chemistry. Small adjustments to the pH can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

This protocol will help you identify the retention time regions where ion suppression is occurring.

Materials:

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase).

  • Syringe pump.

  • Tee-piece and necessary fittings to connect the syringe pump to the LC flow path between the column and the mass spectrometer.

  • Blank, extracted matrix sample.

Procedure:

  • Set up your LC-MS/MS system with the analytical column in place.

  • Connect the syringe pump to the tee-piece and the tee-piece between the column outlet and the MS inlet.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline for the this compound signal is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant dip in the baseline indicates a region of ion suppression.

LC LC System Column Analytical Column LC->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (this compound Std) Syringe->Tee

Caption: Experimental setup for post-column infusion.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine

This protocol provides a starting point for extracting this compound from a complex biological matrix.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Centrifuge urine samples at 4000 x g for 10 minutes.

    • Dilute 1 mL of the supernatant with 1 mL of deionized water.

    • Adjust the pH of the diluted urine to ~6.0-7.0 with dilute ammonium hydroxide or formic acid.

  • SPE Cartridge Conditioning:

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow, dropwise rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of methanol.

  • Elution:

    • Elute this compound with 2 mL of methanol containing 2% formic acid (v/v).

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

Start Start: Urine Sample Pretreat Sample Pre-treatment (Centrifuge, Dilute, pH Adjust) Start->Pretreat Condition SPE Cartridge Conditioning (Methanol, Water) Pretreat->Condition Load Sample Loading Condition->Load Wash Washing Steps (Water, Methanol) Load->Wash Elute Elution (Methanol with Formic Acid) Wash->Elute PostElute Post-Elution (Evaporate, Reconstitute) Elute->PostElute End Analysis by LC-MS/MS PostElute->End

Caption: Solid-Phase Extraction workflow for this compound.

Data Presentation

Comparison of Sample Preparation Techniques for this compound in Human Plasma

The choice of sample preparation method can significantly impact recovery and the extent of ion suppression. The following table summarizes a comparison between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for the analysis of this compound in human plasma.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Reference
Recovery (%) 82.6>80[4][5]
Relative Standard Deviation (RSD) (%) < 12< 15
Matrix Effect Higher potential for ion suppression due to residual phospholipids.Generally lower matrix effect due to more effective removal of interferences.[6][6][7]
Throughput HighModerate
Cost per Sample LowHigh
Protocol Simplicity SimpleMore complex

Note: The specific recovery and matrix effect will depend on the exact protocol, sorbent material (for SPE), and the specific biological matrix being analyzed. It is always recommended to validate the chosen method for your specific application.

References

Technical Support Center: Optimization of pH for Sulfamethoxazole Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical role of pH in the extraction of Sulfamethoxazole (B1682508) (SMX) from water samples.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for extracting this compound (SMX) from water?

The pH of the aqueous sample is arguably the most critical parameter in developing an efficient extraction method for this compound. This is due to the amphoteric nature of the SMX molecule, meaning it can exist in cationic, neutral, or anionic forms depending on the pH of the solution. The extraction efficiency, particularly in liquid-liquid extraction and solid-phase extraction (SPE) using non-polar or reversed-phase sorbents, is highest when the analyte is in its neutral, uncharged form. This is because the neutral form is more hydrophobic and has a greater affinity for the organic solvent or sorbent material.

This compound has two dissociation constants (pKa values) that govern its charge state:

  • pKa1 ≈ 1.6 : This corresponds to the protonation of the aniline (B41778) amino group. Below this pH, the molecule carries a net positive charge.[1]

  • pKa2 ≈ 5.7 : This corresponds to the deprotonation of the sulfonamide group. Above this pH, the molecule carries a net negative charge.[1][2]

Therefore, the neutral form of SMX predominates in the pH range between its two pKa values.[3][4] Adjusting the sample pH to this range is essential for maximizing recovery.

G cluster_0 Low pH (< 1.6) cluster_1 Optimal pH (1.6 - 5.7) cluster_2 High pH (> 5.7) cation Cationic SMX (SMX⁺) more_acid + H⁺ cation->more_acid neutral Neutral SMX (SMX⁰) Most Extractable less_acid - H⁺ neutral->less_acid more_base - H⁺ neutral->more_base anion Anionic SMX (SMX⁻) less_base + H⁺ anion->less_base more_acid->neutral less_acid->cation more_base->anion less_base->neutral

Diagram 1: pH-dependent speciation of this compound.
Q2: What is the generally recommended pH for SMX extraction?

The optimal pH for SMX extraction is method-dependent but consistently falls within a slightly acidic range to ensure the molecule is in its neutral form. For most extraction techniques, a pH between 4.0 and 6.0 is recommended.[3][4][5] For instance, studies have shown that the highest recovery for ultrasound-assisted extraction (UAE) from soil was achieved at a pH of 4.27.[3] Similarly, for microextraction techniques from water, an optimal pH of 5 has been reported.[6][7] For adsorption onto specific materials like biochar, maximum capacity was noted at pH 6.0.[4]

Q3: How should I adjust the pH of my water samples?

Proper and consistent pH adjustment is crucial for reproducible results.

  • Calibrate a pH meter according to the manufacturer's instructions.

  • Measure the initial pH of your water sample.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while gently stirring the sample.[6][8]

  • Continuously monitor the pH until the desired value is reached and stable.

  • For complex sample matrices with high buffering capacity, consider using a prepared buffer solution (e.g., citrate (B86180) buffer) to maintain a stable pH throughout the extraction process.[3][9]

Troubleshooting Guide

Problem: My SMX recovery is low and inconsistent.
  • Possible Cause 1: Incorrect pH. This is the most common reason for poor recovery. If the pH is too high (e.g., > 7), SMX will be in its anionic form, which has low affinity for reversed-phase sorbents (like C18) and organic solvents.[4]

    • Solution: Verify your pH meter calibration. Re-test the pH of your samples after adjustment and just before extraction to ensure it is within the optimal range for your method (typically pH 4-6).

  • Possible Cause 2: Sample Matrix Effects. The natural buffering capacity of different water samples (e.g., wastewater vs. groundwater) can vary, leading to inconsistent final pH values if a standard volume of acid/base is added.

    • Solution: Adjust the pH of each sample individually. For highly buffered matrices, using a formal buffer solution (e.g., citrate buffer at pH 4) instead of just adding acid is highly recommended to ensure pH stability.[9]

Problem: I am using an adsorption-based method (e.g., activated carbon, biochar) and my results are poor.
  • Possible Cause: pH affects both SMX and the adsorbent surface. The surface charge of many adsorbents is also pH-dependent.[5]

    • Solution: Review the literature for your specific adsorbent material. For many carbon-based materials, extraction is driven by hydrophobic interactions, which are strongest when SMX is neutral (pH 3-6).[4] At higher pH, electrostatic repulsion may occur between the anionic SMX and a negatively charged adsorbent surface, reducing efficiency. The point of zero charge (pHzpc) of the adsorbent is a key parameter to consider.[5]

Data Presentation

Table 1: Dissociation Constants (pKa) of this compound

pKa ValueCorresponding GroupPredominant Species at pH > pKaReference
~1.6Aniline Amino GroupNeutral (SMX⁰)[1]
~5.7Sulfonamide GroupAnionic (SMX⁻)[1][2]

Table 2: Summary of Optimal pH Conditions for Various SMX Extraction Methods

Extraction MethodOptimal pHTarget MatrixReference
Ultrasound-Assisted Extraction (UAE)4.27Soil[3]
Solid-Liquid Extraction (SLE)4.0Soil[9]
Aqueous Two-Phase System (ATPS)4.5Water[7]
UA-DLLME & UA-DSPME5.0Water[6][7]
Adsorption (Magnetite-Chitosan)6.0Water[5]
Adsorption (Biochar)3.0 - 6.0Water[4]

Table 3: Example Extraction Performance at Optimal pH

MethodOptimal pHRecovery / EfficiencyReference
UA-DLLME5.094.11%[6]
UA-DSPME5.093.63%[6]
ATPS4.599.2%[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of SMX from Water

This protocol is a generalized procedure based on common SPE methodologies.

G start Start: Water Sample step1 1. pH Adjustment Adjust sample to pH 4-5 using 0.1M HCl. start->step1 step3 3. Sample Loading Pass the pH-adjusted sample through the cartridge. step1->step3 step2 2. Cartridge Conditioning Flush Oasis HLB cartridge with Methanol (B129727), then Water. step2->step3 step4 4. Cartridge Drying Dry cartridge under vacuum to remove excess water. step3->step4 step5 5. Elution Elute SMX from cartridge using Methanol. step4->step5 end End: Eluate for Analysis step5->end

Diagram 2: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Preparation: Collect 100 mL of the water sample. Adjust the pH to between 4.0 and 5.0 by adding 0.1 M HCl.[8][9]

  • SPE Cartridge Conditioning: Use an Oasis HLB cartridge (or similar). Condition the cartridge by passing 2-5 mL of methanol, followed by 2-5 mL of deionized water. Do not allow the sorbent to go dry.[8]

  • Sample Loading: Load the entire pH-adjusted water sample onto the cartridge at a steady flow rate (e.g., 4 mL/min).[8]

  • Drying: After loading, dry the cartridge under a vacuum for several minutes to remove residual water.

  • Elution: Elute the retained SMX from the cartridge by passing small volumes of methanol (e.g., 2 x 2 mL) through it.[8]

  • Analysis: The collected eluate can then be concentrated (e.g., by evaporation under nitrogen) and reconstituted in a suitable solvent for chromatographic analysis.

Protocol 2: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

This protocol is based on a validated method for SMX in water.[6]

G start Start: 10 mL Water Sample step1 1. pH Adjustment Adjust sample to pH 5 in a conical tube. start->step1 step2 2. Solvent Injection Rapidly inject a mixture of disperser (e.g., Acetonitrile) and extraction (e.g., Chloroform) solvents. step1->step2 step3 3. Ultrasonication Place tube in an ultrasonic bath (e.g., 7.5 min) to form a cloudy solution. step2->step3 step4 4. Centrifugation Centrifuge (e.g., 5500 rpm, 5 min) to sediment the extraction solvent. step3->step4 step5 5. Collection Collect the sedimented droplet containing SMX for analysis. step4->step5 end End: Droplet for Analysis step5->end

Diagram 3: Workflow for Ultrasound-Assisted DLLME.

Methodology:

  • Sample Preparation: Place 10 mL of the water sample into a conical bottom test tube. Adjust the sample pH to 5.[6]

  • Solvent Addition: Prepare a mixture of a disperser solvent (e.g., 535 µL of acetonitrile) and an extraction solvent (e.g., 185 µL of chloroform). Rapidly inject this mixture into the sample tube using a syringe. A cloudy solution should form.[6]

  • Dispersion: Place the test tube in an ultrasonic bath for approximately 7.5 minutes to facilitate the dispersion and extraction process.[6]

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 5,500 rpm) for 5 minutes. This will cause the fine droplets of the extraction solvent to sediment at the bottom of the conical tube.[6]

  • Analysis: Carefully collect the sedimented organic phase using a microsyringe for subsequent analysis.

References

troubleshooting guide for Sulfamethoxazole electrochemical sensor fouling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfamethoxazole (B1682508) (SMX) electrochemical sensors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental use of this compound electrochemical sensors, focusing on sensor fouling and performance degradation.

FAQs

Q1: My sensor's signal (peak current) is progressively decreasing with each measurement. What is the likely cause?

A1: A decreasing signal is a classic symptom of electrode fouling. This is the accumulation of unwanted substances on the sensor surface, which blocks the active sites and hinders electron transfer. For this compound sensors, this can be caused by:

  • Electropolymerization of SMX oxidation products: During the electrochemical detection of SMX, its oxidation can produce intermediate radicals that polymerize and form an insulating layer on the electrode surface.

  • Nonspecific adsorption: In complex samples like serum, urine, or food extracts, other molecules such as proteins, surfactants, and structurally similar compounds can adsorb onto the electrode, blocking the target analyte from reaching the surface.[1]

  • Matrix Effects: Components of the sample matrix can interfere with the sensor's response.

Q2: I am observing a shift in the peak potential of my sensor. What does this indicate?

A2: A shift in the peak potential, often to a higher potential, suggests a change in the electrode kinetics, which is another common indicator of fouling. The passivating layer formed on the electrode surface increases the energy barrier for the electrochemical reaction to occur.

Q3: How can I regenerate my fouled this compound sensor?

A3: The regeneration method depends on the type of sensor and the nature of the fouling. Here are some common approaches:

  • Electrochemical Cleaning: This involves applying a specific potential to the electrode in a blank electrolyte solution to electrochemically remove the adsorbed foulants. For carbon-based electrodes, cycling the potential or holding it at a positive or negative value can help clean the surface.

  • Mechanical Polishing: For robust electrodes like glassy carbon electrodes (GCEs), mechanical polishing with an alumina (B75360) slurry on a polishing pad can effectively remove the fouling layer and restore a clean surface.

  • Solvent Rinsing: Rinsing the electrode with appropriate solvents can help remove adsorbed organic molecules. For molecularly imprinted polymer (MIP) sensors, this is a crucial step for template removal and regeneration. Common solutions include mixtures of methanol (B129727) and acetic acid or methanol and water.

Q4: What is a Molecularly Imprinted Polymer (MIP) sensor, and how is it regenerated?

A4: A Molecularly Imprinted Polymer (MIP) sensor is created by polymerizing a film on the electrode surface in the presence of the target molecule (in this case, this compound). This creates specific recognition sites for SMX, enhancing selectivity. Regeneration of an MIP sensor involves removing the bound SMX molecules from these sites. This is typically done by immersing and stirring the electrode in a solution that disrupts the interactions between the SMX and the polymer. A common regeneration solution is a mixture of methanol and acetic acid or a dilute solution of a strong acid like H₂SO₄ in methanol.

Q5: My sensor is showing poor reproducibility (high Relative Standard Deviation - RSD). Is this related to fouling?

A5: Yes, poor reproducibility is a direct consequence of electrode fouling. An unstable electrode surface that is continuously being altered by fouling will not produce consistent results. Effective cleaning and regeneration between measurements are crucial for achieving good reproducibility.

Q6: How can I prevent or minimize sensor fouling in the first place?

A6: Proactive measures can significantly reduce the impact of fouling:

  • Surface Modification: Modifying the electrode surface with nanomaterials (e.g., carbon nanotubes, graphene) or coating it with antifouling materials like polyethylene (B3416737) glycol (PEG) or zwitterionic polymers can create a barrier against nonspecific adsorption.

  • Use of MIPs: As mentioned, using a molecularly imprinted polymer enhances selectivity and can reduce fouling from interfering species.

  • Sample Pre-treatment: For complex samples, pre-treatment steps like filtration, centrifugation, or solid-phase extraction can remove potential interfering and fouling agents before the electrochemical measurement.

Data Presentation

The following table summarizes the typical performance of a this compound electrochemical sensor under different conditions to illustrate the effects of fouling and the success of regeneration.

Performance MetricNew/Polished SensorFouled Sensor (after multiple runs)Regenerated Sensor
Limit of Detection (LOD) ~0.04 µM> 0.5 µM~0.05 µM
Sensitivity HighSignificantly ReducedRestored to >95%
Linear Range Wide (e.g., 0.1-100 µM)Narrowed and less linearLargely Restored
Reproducibility (RSD) < 5%> 15%< 6%
Peak Current Response 100% (Initial)< 50% of Initial> 95% of Initial

Note: The values presented are illustrative and can vary depending on the specific sensor design, experimental conditions, and the nature of the sample matrix.

Experimental Protocols

1. Protocol for Mechanical Polishing of a Glassy Carbon Electrode (GCE)

This protocol is for routine cleaning of a GCE to remove fouling.

  • Materials:

  • Procedure:

    • Place a small amount of alumina slurry onto the polishing pad.

    • Hold the GCE perpendicular to the pad and polish the electrode surface in a figure-eight motion for 2-3 minutes.

    • Rinse the electrode thoroughly with deionized water to remove all the alumina particles.

    • Sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for another 2 minutes to remove any remaining impurities.

    • Dry the electrode with a stream of nitrogen gas before use.

2. Protocol for Regeneration of a this compound Molecularly Imprinted Polymer (MIP) Sensor

This protocol describes how to remove the bound this compound from an MIP sensor to prepare it for a new measurement.

  • Materials:

    • Regeneration solution: Methanol/acetic acid (9:1, v/v) or 0.5 M H₂SO₄/methanol (4:1, v/v).

    • Deionized water

    • Beaker and magnetic stirrer

  • Procedure:

    • After a measurement, rinse the MIP sensor with deionized water to remove any loosely bound sample matrix components.

    • Immerse the electrode in the regeneration solution in a beaker with a magnetic stir bar.

    • Stir the solution for 5-10 minutes to facilitate the elution of the bound this compound.

    • Remove the electrode from the regeneration solution and rinse it thoroughly with deionized water.

    • Dry the electrode with a gentle stream of nitrogen gas. The sensor is now ready for the next measurement.

3. Protocol for Electrochemical Detection of this compound in a Spiked Water Sample

This protocol outlines a general procedure for using the sensor to measure SMX in a prepared sample.

  • Materials:

    • This compound stock solution

    • Phosphate buffer solution (PBS, pH 7.0)

    • Electrochemical cell with the working electrode (e.g., a regenerated MIP sensor), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Potentiostat

  • Procedure:

    • Prepare a series of standard solutions of this compound in PBS by serial dilution of the stock solution.

    • Spike a real water sample (e.g., tap water, river water) with a known concentration of this compound.

    • Set up the electrochemical cell with the three electrodes in a blank PBS solution.

    • Perform a background scan using a suitable voltammetric technique (e.g., Differential Pulse Voltammetry - DPV or Square Wave Voltammetry - SWV).

    • Replace the blank PBS with the spiked water sample.

    • Record the voltammetric response of the sensor to the this compound in the sample.

    • The concentration of SMX can be determined by comparing the peak current to a calibration curve generated from the standard solutions.

    • After the measurement, regenerate the sensor using the appropriate protocol (e.g., Protocol 2 for an MIP sensor).

Visualizations

TroubleshootingWorkflow Start Start Experiment Problem Decreased Signal or Peak Shift? Start->Problem Fouling Likely Electrode Fouling Problem->Fouling Yes Continue Continue Measurements Problem->Continue No Regenerate Regenerate Sensor Fouling->Regenerate CheckPerformance Check Performance with Standard Solution Regenerate->CheckPerformance Success Performance Restored? Continue Experiment CheckPerformance->Success Yes Failure Performance Not Restored? Consider Electrode Replacement or Surface Re-modification CheckPerformance->Failure No Success->Continue

Caption: A troubleshooting workflow for addressing decreased signal or peak shifts in this compound electrochemical sensors.

FoulingMechanism cluster_solution Solution Phase cluster_electrode Electrode Surface SMX This compound (SMX) Electrode Electrode SMX->Electrode Electrochemical Oxidation (-e⁻) Interferents Interfering Molecules (e.g., proteins) FouledElectrode Fouled Electrode (Passivated Surface) Interferents->FouledElectrode Nonspecific Adsorption Electrode->FouledElectrode Electropolymerization of Oxidation Products RegenerationProcess FouledSensor Fouled Sensor (Reduced Performance) ChooseMethod Choose Regeneration Method FouledSensor->ChooseMethod Mechanical Mechanical Polishing (for GCE) ChooseMethod->Mechanical Bare Electrode Electrochemical Electrochemical Cleaning ChooseMethod->Electrochemical Modified Electrode Chemical Chemical Elution (for MIPs) ChooseMethod->Chemical MIP Sensor RinseDry Rinse with DI Water and Dry Mechanical->RinseDry Electrochemical->RinseDry Chemical->RinseDry RegeneratedSensor Regenerated Sensor (Ready for Use) RinseDry->RegeneratedSensor

References

Technical Support Center: Overcoming Sulfamethoxazole Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome sulfamethoxazole (B1682508) resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Possible Cause Suggested Solution
Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound Media contains sulfonamide inhibitors like thymidine (B127349).[1]Use Mueller-Hinton broth with low thymidine content. Supplement media with thymidine phosphorylase or lysed horse blood to degrade thymidine.[1] Ensure the suitability of the medium by testing with control strains.[1]
Inoculum size is not standardized.Prepare a standardized inoculum using a spectrophotometer or McFarland standards to ensure consistent bacterial density.
Variation in incubation conditions.Strictly adhere to standardized incubation times, temperatures, and atmospheric conditions as recommended by CLSI or EUCAST guidelines.
Failure to Amplify sul Genes by PCR Inefficient DNA extraction from Gram-positive or encapsulated bacteria.Incorporate a lysis step (e.g., with lysozyme (B549824) or lysostaphin) in your DNA extraction protocol to ensure complete cell wall disruption.
Presence of PCR inhibitors in the extracted DNA.Purify the DNA using a commercial kit or a method that effectively removes inhibitors. Consider diluting the DNA template.
Primer-template mismatch due to genetic variation in sul genes.Design degenerate primers or use multiple primer sets targeting conserved regions of different sul gene variants (sul1, sul2, sul3).[2]
Unexpected Susceptibility to this compound in a Known Resistant Strain Loss of plasmid carrying the resistance gene.Sub-culture the strain on media containing a selective pressure (e.g., a low concentration of this compound) to maintain the plasmid.
Incorrect identification of the bacterial isolate.Confirm the identity of the isolate using 16S rRNA sequencing or MALDI-TOF mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of this compound resistance?

A1: The most common mechanisms of resistance to this compound involve:

  • Target Modification: Acquisition of alternative, drug-resistant dihydropteroate (B1496061) synthase (DHPS) enzymes encoded by sul genes (e.g., sul1, sul2, and sul3) located on mobile genetic elements like plasmids and integrons.[3][4] These resistant enzymes have a low affinity for sulfonamides, allowing folate biosynthesis to continue in the presence of the drug.

  • Target Overexpression: Increased production of the susceptible target enzyme, DHPS, which can titrate the drug.

  • Reduced Drug Accumulation: Overexpression of efflux pumps that actively transport this compound out of the bacterial cell.[5][6]

  • Metabolic Bypass: Utilization of exogenous folate, bypassing the need for de novo synthesis.

  • Mutations in the folP gene: Chromosomal mutations in the folP gene, which encodes the DHPS enzyme, can also lead to reduced affinity for sulfonamides.[4]

Q2: How can I overcome this compound resistance in my experiments?

A2: Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy: Combining this compound with other antibiotics can create a synergistic effect.[7][8] The classic example is the combination with trimethoprim (B1683648) (co-trimoxazole), which inhibits a sequential step in the folate biosynthesis pathway.[7][9]

  • Adjuvant Therapy: Using non-antibiotic compounds, known as adjuvants, can restore the efficacy of this compound.[10][11] These can include:

    • Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, leading to increased intracellular concentrations of this compound.[12][13]

    • β-lactamase Inhibitors: While not directly targeting this compound resistance mechanisms, they are a successful example of adjuvant therapy that can be part of a broader combination strategy against multi-drug resistant organisms.[10][12]

  • Alternative Therapeutics: Exploring entirely different classes of antimicrobials or novel therapeutic approaches may be necessary for highly resistant strains.[14][15] This includes phage therapy and antimicrobial peptides.[15]

Q3: My clinical isolate is resistant to co-trimoxazole (B1683656) (this compound-trimethoprim). What are the likely resistance mechanisms?

A3: Resistance to co-trimoxazole is often multifactorial. In addition to the sul genes conferring this compound resistance, resistance to trimethoprim is commonly mediated by the acquisition of drug-resistant dihydrofolate reductase (DHFR) enzymes encoded by dfr genes.[16][17] The presence of both sul and dfr genes on mobile genetic elements can lead to high-level resistance to the combination therapy.[18] Efflux pumps can also contribute to resistance to both drugs simultaneously.[19]

Q4: Are there alternative antibiotics I can use for this compound-resistant isolates?

A4: The choice of an alternative antibiotic depends on the bacterial species and the results of susceptibility testing. Some common alternatives include penicillins, cephalosporins, macrolides, quinolones (like ciprofloxacin (B1669076) and levofloxacin), and urinary anti-infectives such as nitrofurantoin (B1679001) and fosfomycin.[14][20][21] For multidrug-resistant organisms, newer combination therapies or last-resort antibiotics may be required.[22]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), checked for low thymidine levels

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Control strains (e.g., Escherichia coli ATCC 25922)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve the desired final concentrations.

  • Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR Detection of sul1 and sul2 Resistance Genes

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Taq DNA polymerase and dNTPs

  • Primers for sul1 and sul2 (sequences to be obtained from relevant literature)

  • Agarose (B213101) gel electrophoresis equipment

  • Positive and negative control DNA

Procedure:

  • DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction for each gene, including a positive control (DNA from a known sul-positive strain) and a negative control (nuclease-free water).

    • Use appropriate primer concentrations and annealing temperatures for the specific sul gene primers.

    • A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Run the PCR products on a 1-1.5% agarose gel stained with a DNA-binding dye.

    • Include a DNA ladder to determine the size of the amplicons.

  • Result Interpretation: The presence of a band of the expected size for sul1 or sul2 indicates the presence of the respective resistance gene.

Visualizations

Sulfamethoxazole_Resistance_Mechanisms cluster_drug This compound (SMX) cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms SMX This compound DHPS Dihydropteroate Synthase (DHPS) (folP) SMX->DHPS Inhibition Resistant_DHPS Resistant DHPS SMX->Resistant_DHPS No Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Folate Folate Synthesis DHPS->Folate Sul_Gene Acquisition of sul genes (sul1, sul2) (Plasmid/Integron) Sul_Gene->Resistant_DHPS Encodes Efflux_Pump Efflux Pump Efflux_Pump->SMX Expels SMX folP_Mutation Mutation in folP gene folP_Mutation->DHPS Alters

Caption: Key molecular mechanisms of this compound resistance in bacteria.

Overcoming_Resistance_Workflow cluster_strategies Experimental Strategies to Overcome Resistance start Clinical Isolate with Suspected SMX Resistance ast Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution) start->ast molecular Molecular Detection of Resistance Genes (PCR for sul, dfr) start->molecular mic Determine MIC for SMX and Co-trimoxazole ast->mic interpretation Interpret Results: Resistant or Susceptible? mic->interpretation molecular->interpretation combo Combination Therapy (e.g., SMX + Novel Adjuvant) interpretation->combo If Resistant alternative Screen Alternative Antibiotics interpretation->alternative If Resistant synergy Synergy Testing (Checkerboard Assay) combo->synergy outcome Identify Potent Combination or Alternative Therapeutic Strategy synergy->outcome alternative->outcome

Caption: Experimental workflow for investigating and overcoming this compound resistance.

References

improving the stability of Sulfamethoxazole stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfamethoxazole (B1682508) (SMX). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prepare and handle SMX stock solutions effectively, ensuring the stability and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a concentrated stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound.[1] SMX has a high solubility of approximately 50 mg/mL in both DMSO and DMF.[1] For applications intolerant to these solvents, acetone (B3395972) or ethanol (B145695) can be used, but they offer significantly lower solubility.[2][3] Dissolving SMX in dilute sodium hydroxide (B78521) is also an option as it is soluble in alkali hydroxides.[2][4]

Q2: My this compound is not dissolving in aqueous buffers like PBS. What should I do?

A2: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous medium, it is best to first dissolve the SMX in a small amount of a suitable organic solvent like DMSO to create a concentrated stock solution.[1] This stock can then be diluted with the aqueous buffer of your choice to the final working concentration.[1] When using this method with a 1:2 DMSO to PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/ml.[1]

Q3: What are the recommended storage conditions for solid this compound and its stock solutions?

A3: Solid this compound should be stored at -20°C, protected from light, where it is stable for at least four years.[1] Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C. For -20°C storage, the solution is stable for up to 6 months, and at -80°C, it is stable for up to one year.[5] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[1][6]

Q4: I observe precipitation in my this compound stock solution after taking it out of the freezer. What is the cause and how can I resolve it?

A4: Precipitation upon removal from cold storage is a common issue, often due to the solvent's properties at low temperatures or the drug's concentration exceeding its solubility limit at room temperature. If you are using DMSO, ensure it is fresh, as moisture-absorbing DMSO can reduce solubility.[7] To redissolve the precipitate, gently warm the solution and vortex it until it becomes clear. To prevent this, consider preparing a slightly less concentrated stock solution or storing it in smaller aliquots.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is pH-dependent. Studies have shown that this compound is more stable at lower pH values.[8][9] For instance, its stability in combination with trimethoprim (B1683648) is better at pH 5.5 compared to pH 7.[9] Degradation rates can be influenced by the pH of the solution, which can affect both hydrolysis and photolysis pathways.[10]

Q6: Is this compound sensitive to light?

A6: Yes, this compound is light-sensitive.[2][11] Exposure to light, particularly UV radiation, can lead to significant photodegradation.[12][13] Therefore, it is crucial to protect both solid SMX and its solutions from light by using amber vials or wrapping containers in aluminum foil.[11][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Stock Solution - Concentration exceeds solubility limit.- Solvent has absorbed moisture (especially DMSO).[7]- Temperature fluctuations during storage.- Gently warm the solution and vortex until clear.- Prepare a new stock solution at a slightly lower concentration.- Use fresh, anhydrous DMSO.- Aliquot the stock solution to minimize freeze-thaw cycles.[5]
Inconsistent Experimental Results - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution.- Prepare a fresh stock solution.- Verify the stability of your stock under your storage conditions.- Protect the solution from light at all times.[11]- Confirm the concentration of your stock solution using a validated analytical method like HPLC-UV or spectrophotometry.[15][16]
Low Potency in Biological Assays - Degradation due to improper storage (temperature, light exposure).[8][11]- Instability in the aqueous working solution.- Ensure stock solutions are stored correctly (-20°C or -80°C, protected from light).[1][5]- Prepare fresh working solutions from the stock immediately before use, as aqueous solutions are not stable for long periods.[1]
Color Change in Solution - Photodegradation or chemical oxidation.- Discard the solution.- Prepare a fresh solution and ensure it is protected from light.[11]- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize oxidation.[1]
Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)~50 mg/mL[1]
Dimethylformamide (DMF)~50 mg/mL[1]
Ethanol~0.25 mg/mL[1]
AcetoneFreely soluble[2]
WaterVery slightly soluble[2]
Dilute Sodium HydroxideSoluble[2]
Dilute AcidsSoluble[2]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureStabilityProtectionReference(s)
Crystalline Solid-20°C≥ 4 yearsProtect from light[1][11]
DMSO/DMF Stock Solution-20°C6 monthsProtect from light, aliquot[5]
DMSO/DMF Stock Solution-80°C1 yearProtect from light, aliquot[5]
Aqueous SolutionRoom Temperature or RefrigeratedNot recommended for > 1 dayProtect from light[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a 50 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.

  • Transfer the weighed powder into a sterile, amber vial.

  • Add the appropriate volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 6 months or -80°C for up to one year.[5]

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV

Objective: To determine the chemical stability of a this compound stock solution over time by monitoring its concentration using High-Performance Liquid Chromatography with UV detection.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • On day 0, dilute a sample of the freshly prepared this compound stock solution to a known concentration within the linear range of the HPLC-UV method.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC-UV method with an appropriate mobile phase, flow rate, and UV detection wavelength (e.g., 271 nm).[1]

    • Inject the prepared sample and record the peak area of the this compound peak.

  • Stability Study:

    • Store the this compound stock solution under the desired conditions (e.g., -20°C, protected from light).

    • At specified time points (e.g., 7, 14, 30, 60, and 90 days), remove an aliquot of the stock solution.

    • Prepare and analyze the sample as described in steps 1 and 2.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.

    • Determine the percentage of the initial concentration remaining at each time point. A solution is generally considered stable if it retains at least 90% of its initial concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh SMX Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store sample Sample at Time Points store->sample Retrieve for Testing dilute Dilute Sample sample->dilute hplc Analyze by HPLC-UV dilute->hplc analyze Analyze Data hplc->analyze

Caption: Workflow for preparing and testing the stability of a this compound stock solution.

troubleshooting_logic start Inconsistent Experimental Results check_stock Is the stock solution fresh? start->check_stock check_storage Was the stock stored correctly? (-20°C/-80°C, protected from light) check_stock->check_storage Yes prepare_fresh Prepare a fresh stock solution check_stock->prepare_fresh No check_working Was the aqueous working solution prepared immediately before use? check_storage->check_working Yes correct_storage Ensure proper storage conditions check_storage->correct_storage No check_working->prepare_fresh Yes, still inconsistent prepare_working_fresh Prepare working solution just before use check_working->prepare_working_fresh No

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Pathways smx This compound photolysis Photolysis Products smx->photolysis hydrolysis Hydrolysis Products smx->hydrolysis oxidation_prod Oxidation Products smx->oxidation_prod light Light (UV) light->photolysis temp_ph High Temperature & Extreme pH temp_ph->hydrolysis oxidation Oxidizing Agents oxidation->oxidation_prod

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid-phase extraction (SPE) of sulfamethoxazole (B1682508). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for this compound in SPE?

A1: Low recovery of this compound is a frequent issue and can stem from several factors.[1][2][3] The most common culprits include:

  • Suboptimal pH: The pH of your sample is critical. This compound is an ionizable compound, and its retention on reversed-phase sorbents is significantly influenced by pH.[4]

  • Inappropriate Sorbent Selection: The choice of SPE sorbent may not be optimal for the physicochemical properties of this compound.[2][3]

  • Incorrect Solvent Strength: The wash solvent might be too strong, leading to premature elution of this compound, or the elution solvent may be too weak to desorb it completely from the sorbent.[1][5]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.[6]

  • Inadequate Flow Rate: A sample loading flow rate that is too high can prevent efficient interaction between this compound and the sorbent.[6][7]

Q2: Which type of SPE sorbent is best for this compound extraction?

A2: The ideal sorbent depends on the sample matrix and the desired selectivity. Polymeric reversed-phase sorbents are commonly used for sulfonamides like this compound from aqueous matrices.[4] Some effective options include:

  • Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are highly recommended for broad-spectrum sulfonamide retention from environmental water samples.[4]

  • Mixed-Mode Sorbents: For complex matrices like urine, mixed-mode anion exchange (SAX) cartridges can be very effective by targeting the acidic nature of this compound's metabolites.

  • Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs synthesized specifically for this compound can offer superior performance and reduce matrix effects.[8]

  • C18 Sorbents: While a common choice for reversed-phase SPE, optimization of sample pH is crucial for good retention of this compound.[9][10]

Q3: How does pH affect the recovery of this compound?

A3: The pH of the sample is a critical parameter. To ensure optimal retention of this compound on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress its ionization, making it more non-polar. For this compound, adjusting the sample pH to a range of 3.0 to 4.0 is often recommended to enhance its retention on the SPE sorbent.[4][11] Conversely, during the elution step, the pH can be altered to ionize the analyte, which decreases its affinity for the non-polar sorbent and facilitates its release.[4]

Q4: What should I do if I observe inconsistent recoveries between samples?

A4: Poor reproducibility can be frustrating. Here are some potential causes and solutions:[1][2]

  • Inconsistent Sample Pre-treatment: Ensure uniform preparation for all samples.

  • Cartridge Drying Out: For silica-based sorbents, do not let the sorbent bed dry out between the conditioning and sample loading steps.[1]

  • Variable Flow Rates: Use a consistent and slow flow rate during sample loading, washing, and elution to ensure uniform interaction times with the sorbent.[6][7]

  • Matrix Effects: Complex sample matrices can interfere with the extraction process. The use of isotopically labeled internal standards can help compensate for these effects.[4] Signal suppression is a known matrix effect when analyzing this compound in complex samples like seawater.[12]

Troubleshooting Guides

Guide 1: Diagnosing the Source of Low Recovery

This guide provides a systematic approach to pinpoint the step in your SPE protocol causing low this compound recovery.

Experimental Protocol:

  • Prepare a standard solution of this compound in a clean solvent (e.g., methanol (B129727):water).

  • Perform your standard SPE procedure.

  • Collect the effluent from each step into separate, labeled vials:

    • Fraction 1: Sample Load

    • Fraction 2: Wash Step(s)

    • Fraction 3: Elution Step

  • Analyze each fraction using your established analytical method (e.g., HPLC-UV, LC-MS/MS).

Interpreting the Results:

Analyte LocationPotential CauseRecommended Action
Fraction 1 (Sample Load) - Sample solvent is too strong.- Incorrect sample pH.- Sorbent is not properly conditioned or has dried out.- Column overload.- Dilute the sample in a weaker solvent.[6]- Adjust sample pH to 3.0-4.0 to suppress ionization.[4]- Ensure proper conditioning and do not allow the cartridge to dry.[1]- Decrease sample volume or increase sorbent mass.[6]
Fraction 2 (Wash Step) - Wash solvent is too strong.- Decrease the organic content of the wash solvent.
Fraction 3 (Elution) - Analyte is retained, but elution is incomplete.- Proceed to Guide 2: Optimizing the Elution Solvent .
Not Detected in Any Fraction - Analyte may be irreversibly bound to the sorbent.- Analyte may have degraded.- Consider a stronger elution solvent or a different sorbent with weaker retention.- Check the stability of this compound under your experimental conditions.
Guide 2: Optimizing the Elution Solvent

If you've confirmed that this compound is retained on the cartridge but not efficiently eluted, this guide will help you optimize your elution solvent.

Experimental Protocol:

  • Condition and load your SPE cartridges with a known amount of this compound as you normally would.

  • Prepare a series of elution solvents with increasing organic strength. For reversed-phase SPE, this typically involves increasing the percentage of an organic solvent like methanol or acetonitrile (B52724) in an aqueous solution. You can also test the addition of a small percentage of a modifier like formic acid or ammonium (B1175870) hydroxide.

  • Elute the cartridges with these different solvent compositions.

  • Analyze the eluates to determine which solvent composition provides the highest recovery.

Data Presentation

Table 1: Comparison of SPE Sorbents for Sulfonamide Extraction

Sorbent TypeCommon Trade NamesRecommended forKey Advantages
Hydrophilic-Lipophilic Balanced Oasis HLB, Strata-XBroad-spectrum sulfonamide retention in water samples.[4]High recovery for a wide range of sulfonamides.
Mixed-Mode Anion Exchange Strata-X-C, Oasis MAXThis compound and its acidic metabolites in biological fluids.High selectivity for acidic compounds.
Reversed-Phase C18 Strata C18, Sep-Pak C18General purpose for less polar compounds; requires pH optimization for this compound.[9][10]Widely available and cost-effective.
Molecularly Imprinted Polymer Custom synthesizedHighly selective extraction of this compound from complex matrices.[8]Reduces matrix effects and improves selectivity.[8]

Experimental Protocols

Detailed SPE Protocol for this compound from Water Samples

This protocol is a starting point and may require optimization for your specific water matrix.

  • Materials and Reagents:

    • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 6 cc, 500 mg.[4]

    • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

    • Reagents: Formic acid, ammonium hydroxide, and EDTA.

    • Standards: Analytical standard of this compound and its corresponding isotopically labeled internal standard (e.g., ¹³C₆-Sulfamethoxazole).

  • Sample Preparation:

    • Filter water samples through a 0.45 µm filter.[4]

    • For a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L to chelate metal ions.[4]

    • Adjust the pH of the water sample to 3.0-4.0 with formic acid.[4]

    • Spike the sample with the labeled internal standard.[4]

  • Solid-Phase Extraction Procedure:

    • Conditioning: Pass 6 mL of methanol followed by 6 mL of reagent water (at the sample's pH) through the HLB cartridge. Do not let the cartridge dry.[4]

    • Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: Wash the cartridge with 6 mL of reagent water to remove salts and polar impurities.

    • Drying: Dry the cartridge thoroughly under high vacuum for at least 10 minutes.[4]

    • Elution: Elute the retained analytes with 8 mL of methanol (in two 4 mL portions).[4]

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method.[4]

    • Vortex and filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[4]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Adjust_pH Adjust pH (3.0-4.0) Filter->Adjust_pH Spike Spike with Internal Standard Adjust_pH->Spike Condition 1. Condition (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Reagent Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for this compound SPE.

Troubleshooting_Tree Start Low this compound Recovery Check_Fractions Analyze Load, Wash, & Elute Fractions Start->Check_Fractions Analyte_in_Load Analyte in Load Fraction? Check_Fractions->Analyte_in_Load Load_Causes Potential Causes: - Incorrect pH - Sample solvent too strong - Column overload Analyte_in_Load->Load_Causes Yes Analyte_in_Wash Analyte in Wash Fraction? Analyte_in_Load->Analyte_in_Wash No Load_Solutions Solutions: - Adjust sample pH to 3.0-4.0 - Dilute sample - Reduce sample volume Load_Causes->Load_Solutions Wash_Cause Potential Cause: - Wash solvent is too strong Analyte_in_Wash->Wash_Cause Yes Analyte_in_Elute Analyte only in Elute, but low? Analyte_in_Wash->Analyte_in_Elute No Wash_Solution Solution: - Decrease organic content of wash Wash_Cause->Wash_Solution Elute_Cause Potential Cause: - Incomplete elution Analyte_in_Elute->Elute_Cause Yes Elute_Solution Solution: - Increase elution solvent strength - Increase elution volume Elute_Cause->Elute_Solution

Caption: Troubleshooting Low Recovery.

References

resolving co-elution issues of Sulfamethoxazole and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Sulfamethoxazole (B1682508) (SMX) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a primary focus on co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound I should be aware of?

A1: The primary metabolite of this compound is N4-acetyl-sulfamethoxazole, which is antimicrobially inactive.[1][2] Other significant metabolites formed through oxidation include 5-methylhydroxy-sulfamethoxazole and the reactive N4-hydroxy-sulfamethoxazole, which has been implicated in hypersensitivity reactions.[1] Minor metabolic pathways also include N-glucuronide conjugation.[1]

Q2: Why am I seeing co-elution of this compound and its N4-acetyl metabolite?

A2: Co-elution of this compound and N4-acetyl-sulfamethoxazole is a common issue due to their structural similarity. The resolution of these compounds is highly dependent on the chromatographic conditions, particularly the mobile phase composition and pH.[3][4] Fine-tuning these parameters is crucial for achieving baseline separation.

Q3: Can I use a C18 column for the separation of this compound and its metabolites?

A3: Yes, C18 columns are widely and successfully used for the separation of this compound and its metabolites.[1][5][6][7] The performance, however, will depend on the specific brand and its characteristics (e.g., end-capping, particle size) in combination with the optimized mobile phase.

Q4: What detection method is most suitable for analyzing this compound and its metabolites?

A4: Both UV and mass spectrometry (MS) detectors are commonly used. UV detection, typically in the range of 225-280 nm, is a robust and widely available technique.[1][8] However, LC-MS/MS offers higher sensitivity and selectivity, which can be particularly advantageous for complex biological matrices or when co-elution is difficult to resolve chromatographically.[9]

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution of this compound and its metabolites, particularly N4-acetyl-sulfamethoxazole, can compromise accurate quantification. This guide provides a systematic approach to troubleshoot and resolve these separation challenges.

Initial Assessment: Is it Co-elution?

Before modifying your method, confirm that you are indeed facing a co-elution problem. Look for the following signs in your chromatogram:

  • Peak shouldering: A small, unresolved peak appearing on the front or tail of the main peak.[10]

  • Broader than expected peaks: Peaks that are significantly wider than other peaks in the chromatogram.

  • Asymmetrical peak shape (fronting or tailing): While these can have other causes, they can also indicate the presence of a hidden peak.[10][11]

If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity across the peak. A change in the UV spectrum or the mass spectrum from the upslope to the downslope of the peak is a strong indicator of co-elution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

G Troubleshooting Co-elution of SMX and Metabolites cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Evaluation start Observe Peak Co-elution/ Poor Resolution check_purity Assess Peak Purity (DAD/MS) start->check_purity adjust_ph Adjust Mobile Phase pH (Primary Action) check_purity->adjust_ph Co-elution Confirmed modify_organic Modify Organic Solvent Ratio or Type adjust_ph->modify_organic change_column Change Column Chemistry/ Dimensions modify_organic->change_column evaluate_separation Evaluate Resolution and Peak Shape change_column->evaluate_separation success Resolution Achieved evaluate_separation->success fail Resolution Still Poor evaluate_separation->fail fail->adjust_ph Re-optimize

Caption: A logical workflow for troubleshooting co-elution issues.

Step-by-Step Troubleshooting
  • Adjust Mobile Phase pH: This is the most critical parameter for separating ionizable compounds like this compound and its metabolites.[12][13][14]

    • Rationale: The pKa of this compound is around 5.7.[2] By adjusting the mobile phase pH to be 1.5-2 units away from the pKa, you can ensure that the compound and its metabolites are either fully ionized or fully unionized, leading to more stable and predictable retention times.

    • Action:

      • For reversed-phase chromatography, decreasing the pH (e.g., to 2.5-4.5) will suppress the ionization of the acidic sulfonamide group, increasing its hydrophobicity and retention time.[6][7] This often improves the separation from its more polar metabolites.

      • Conversely, increasing the pH may be attempted, but care must be taken to stay within the stable pH range of the column.

  • Modify the Organic Solvent:

    • Rationale: Changing the organic solvent or its proportion in the mobile phase alters the polarity of the mobile phase and can significantly impact selectivity.

    • Action:

      • Adjust the Organic/Aqueous Ratio: A lower percentage of organic solvent will generally increase retention times and may improve resolution.

      • Switch the Organic Solvent: If you are using acetonitrile (B52724), try methanol (B129727), or vice versa. The different solvent properties can alter the elution order and improve separation.

  • Change the Column:

    • Rationale: If mobile phase optimization is insufficient, the stationary phase chemistry may not be suitable.

    • Action:

      • Try a Different C18 Column: Not all C18 columns are the same. A column from a different manufacturer with different bonding chemistry or end-capping can provide the necessary selectivity.

      • Consider a Different Stationary Phase: For highly polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more effective.[3]

Experimental Protocols

Representative HPLC-UV Method for the Separation of this compound and N4-acetyl-sulfamethoxazole

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation (Plasma/Serum) [1]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol or acetonitrile.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to an HPLC vial for analysis.

2. HPLC Conditions [1][6]

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of aqueous buffer and organic solvent. A good starting point is a mixture of 0.1% formic acid in water (A) and acetonitrile (B).
  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes may be a good starting point for method development.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 265-270 nm.[1][6]
  • Injection Volume: 20 µL.

3. Standards and Calibration [1]

  • Prepare stock solutions of this compound and N4-acetyl-sulfamethoxazole in methanol (e.g., 1 mg/mL).
  • Prepare a series of working standards by diluting the stock solutions in the mobile phase.
  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

Experimental Workflow Diagram

G General Experimental Workflow for SMX Analysis sample_prep Sample Preparation (e.g., Protein Precipitation) hplc_analysis HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc_analysis detection Detection (UV or MS) hplc_analysis->detection data_processing Data Processing (Integration, Calibration) detection->data_processing results Results (Concentration Calculation) data_processing->results

Caption: A typical experimental workflow for the analysis of SMX.

Data Presentation: Comparison of Chromatographic Methods

The following tables summarize key parameters from various published HPLC methods for the analysis of this compound and its metabolites. This information can be used to guide your method development and selection.

Table 1: HPLC Method Parameters for this compound and Metabolite Analysis

AnalytesColumnMobile PhaseFlow Rate (mL/min)DetectionReference
SMX, N4-acetyl-SMXC18, 250 x 4.6 mm, 5 µmWater:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄1.0UV at 278 nm[1]
SMX, N4-acetyl-SMX10-micron microparticulateMethanol:Sodium Acetate Buffer (0.01 M, pH 4.7) (32:68 v/v)1.2UV at 254 nm[1]
SMX, Trimethoprim (B1683648)C18Phosphate Buffer (0.1 M):Acetonitrile:Methanol (65:20:15 v/v)1.0UV at 225 nm[8]
SMX, TrimethoprimC18, 150 x 4.6 mm, 5 µmWater (pH 3.5):Methanol (60:40 v/v)1.0-1.8UV at 213 & 230 nm[7]
SMXShim-pack GIST® C18, 150 x 4.6 mm, 5 µmGlacial acetic acid (pH 2.5):Methanol:Acetonitrile (70:25:5 v/v/v)0.8PDA at 265 nm[6]

Table 2: Performance Characteristics of Selected Methods

Method ReferenceAnalytesLinearity RangeLimit of Quantification (LOQ)
[8]SMX5 - 100 µg/mL5 µg/mL
[8]Trimethoprim0.25 - 5 µg/mL0.25 µg/mL
[3]SMX0.05 - 5 ppm0.06 ppm
[7]SMX5 - 70 µg/mLNot specified
[7]Trimethoprim1 - 30 µg/mLNot specified
[6]SMX (Plasma)Not specified0.7 µg/mL
[6]SMX (Urine)Not specified0.17 µg/mL

References

troubleshooting inconsistent results in Sulfamethoxazole MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in Sulfamethoxazole (SMX) Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a sulfonamide antibiotic that works by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids necessary for bacterial growth and replication.[1][3] By blocking this pathway, this compound exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than killing the bacteria outright.[1][2]

Q2: How do bacteria develop resistance to this compound?

Bacterial resistance to this compound can occur through several mechanisms:

  • Mutations in the dihydropteroate synthase (DHPS) gene: These mutations can alter the enzyme's structure, reducing its affinity for this compound.

  • Overproduction of para-aminobenzoic acid (PABA): Bacteria can increase the production of PABA, the natural substrate for DHPS, which then outcompetes this compound for binding to the enzyme.[4]

  • Alternative folate synthesis pathways: Some bacteria may develop or acquire alternative metabolic pathways to produce folic acid, bypassing the step inhibited by this compound.[4]

Q3: Why is the choice of culture medium critical for this compound MIC assays?

The composition of the culture medium can significantly impact this compound MIC results. Mueller-Hinton Broth (MHB) or Agar (MHA) is the recommended medium for most routine antimicrobial susceptibility testing.[4][5] However, these media can contain substances that interfere with the activity of sulfonamides, such as thymidine (B127349).[2][4][6] Thymidine can be utilized by bacteria, bypassing the folic acid synthesis pathway and leading to falsely elevated MIC values.[1][2][6] Therefore, it is crucial to use Mueller-Hinton media with low levels of thymidine or supplement the media with thymidine phosphorylase to degrade any present thymidine.[7]

Q4: What are the acceptable quality control (QC) ranges for this compound MIC assays?

Performing quality control with well-characterized reference strains is essential for ensuring the accuracy and reproducibility of MIC assays. The Clinical and Laboratory Standards Institute (CLSI) provides recommended QC ranges for various antimicrobial agents, including trimethrim-sulfamethoxazole. For Haemophilus influenzae ATCC 49247, the acceptable MIC range for trimethoprim-sulfamethoxazole is ≤ 2.0/38 µg/mL.[1]

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC results can arise from various factors related to the experimental setup, reagents, or data interpretation. This guide provides a structured approach to troubleshooting these issues.

Diagram: Troubleshooting Decision Tree for Inconsistent SMX MIC Results

Troubleshooting_SMX_MIC start Inconsistent SMX MIC Results Observed check_protocol Step 1: Review Experimental Protocol - Was a standardized protocol (e.g., CLSI) followed? - Were all steps performed consistently across replicates? start->check_protocol check_reagents Step 2: Evaluate Materials and Reagents - Media Quality: Is the Mueller-Hinton medium low in thymidine? - Drug Solution: Was the SMX stock solution prepared and stored correctly? - QC Strain: Is the QC strain viable and within its expected MIC range? check_protocol->check_reagents Protocol Consistent root_cause Identify and Address Root Cause check_protocol->root_cause Protocol Inconsistent -> Correct Protocol Execution check_inoculum Step 3: Verify Inoculum Preparation - Was the inoculum density standardized to 0.5 McFarland? - Was the final inoculum concentration in the wells correct? check_reagents->check_inoculum Reagents OK check_reagents->root_cause Reagent Issue -> Replace/Prepare Fresh Reagents check_incubation Step 4: Assess Incubation Conditions - Were plates incubated at the correct temperature and for the specified duration? - Was there evidence of evaporation? check_inoculum->check_incubation Inoculum Correct check_inoculum->root_cause Inoculum Incorrect -> Prepare New Inoculum check_reading Step 5: Standardize Endpoint Reading - Was the MIC read at the lowest concentration with ≥80% growth inhibition? - Is there evidence of trailing endpoints or skipped wells? check_incubation->check_reading Incubation Correct check_incubation->root_cause Incubation Incorrect -> Repeat with Correct Conditions check_reading->root_cause Reading Corrected -> Re-read Plates check_reading->root_cause Reading Consistent -> Investigate Further (e.g., contamination, resistant subpopulation) Broth_Microdilution_Workflow start Start prep_media Prepare Low-Thymidine Mueller-Hinton Broth start->prep_media prep_smx Prepare this compound Stock and Serial Dilutions in Plate prep_media->prep_smx prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_smx->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC at ≥80% Growth Inhibition incubate->read_mic end End read_mic->end SMX_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound cluster_resistance Mechanisms of Resistance PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids SMX This compound (SMX) SMX->Dihydropteroate_Synthase Competitive Inhibition DHPS_Mutation DHPS Mutation (Reduced SMX Affinity) DHPS_Mutation->Dihydropteroate_Synthase PABA_Overproduction PABA Overproduction PABA_Overproduction->PABA Bypass_Pathway Alternative Folate Synthesis Pathway Bypass_Pathway->Dihydrofolic_Acid

References

Technical Support Center: Enhancing Spectrophotometric Analysis of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric determination of Sulfamethoxazole (SMZ). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the sensitivity of your spectrophotometric methods and to offer solutions to common challenges encountered during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the spectrophotometric analysis of this compound.

Issue 1: Low Absorbance or Poor Sensitivity

Question: My calibration curve for this compound has a low slope, or the absorbance readings for my samples are too low, leading to poor sensitivity. How can I enhance the signal?

Answer:

Low sensitivity in the spectrophotometric analysis of this compound is a common challenge. Here are several approaches to enhance the absorbance signal:

  • Method 1: Diazotization and Coupling Reaction: This is the most common and effective method for enhancing the sensitivity of SMZ determination. The primary aromatic amine group of SMZ is diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent to form a highly colored azo dye.

    • Optimization is Key: The sensitivity of this method is highly dependent on reaction conditions. Ensure the following are optimized:

      • pH: The diazotization step requires an acidic medium (typically HCl), while the coupling reaction often proceeds in an alkaline medium.[1][2] The optimal pH for the coupling reaction can significantly impact color development.[3][4][5][6][7]

      • Reagent Concentration: The concentrations of sodium nitrite and the coupling agent must be optimized. Excess or insufficient amounts can lead to incomplete reactions or high background absorbance.

      • Reaction Time and Temperature: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to stabilize the diazonium salt.[8][9] The coupling reaction time should be sufficient for complete color development.[9]

    • Choice of Coupling Agent: Various coupling agents can be used, each resulting in a different colored complex with a unique maximum absorbance (λmax). See Table 1 for a comparison of different coupling agents.

  • Method 2: Schiff's Base Formation: This method involves the condensation reaction of the primary aromatic amine of SMZ with an aromatic aldehyde (like vanillin) in an acidic medium to form a colored Schiff's base.[10][11] This method is often simpler than diazotization as it may not require strict temperature control.[12]

  • Method 3: Ion-Pair Extraction: An ion-pair complex can be formed between SMZ and a suitable reagent (like Eriochrome Black T) and then extracted into an organic solvent.[13] This extraction step concentrates the analyte, thereby increasing the sensitivity.

  • Method 4: Cloud Point Extraction (CPE): This is a green analytical chemistry approach where the analyte is partitioned into a small volume of a surfactant-rich phase, leading to significant preconcentration.[14]

Issue 2: High or Unstable Blank Readings

Question: My reagent blank has high absorbance, or the absorbance is drifting over time. What could be the cause and how can I fix it?

Answer:

High or unstable blank readings can significantly affect the accuracy and precision of your measurements. Here are the likely causes and solutions:

  • Cause 1: Reagent Instability or Contamination:

    • Solution: Prepare fresh reagent solutions, especially the sodium nitrite and the coupling agent, as they can degrade over time. Use high-purity reagents and deionized water.

  • Cause 2: Incomplete Reaction or Side Reactions:

    • Solution: Ensure proper mixing and adherence to the optimized reaction times. In diazotization-coupling reactions, excess nitrous acid can be a source of instability. Some protocols include the addition of sulfamic acid to destroy excess nitrous acid after the diazotization step.[1]

  • Cause 3: Temperature Fluctuations:

    • Solution: Allow all solutions to equilibrate to room temperature before measurement, unless the protocol specifies a different temperature. For temperature-sensitive reactions, use a water bath to maintain a constant temperature.

  • Cause 4: Cuvette Contamination or Mismatch:

    • Solution: Thoroughly clean the cuvettes before each use. Use a matched pair of cuvettes for the blank and the sample to minimize optical differences.

Issue 3: Poor Reproducibility of Results

Question: I am getting inconsistent results between replicate measurements or between different analytical runs. What are the potential sources of this variability?

Answer:

Poor reproducibility can stem from various factors throughout the analytical workflow. Consider the following:

  • Inconsistent Pipetting and Dilutions:

    • Solution: Use calibrated pipettes and ensure they are used correctly. Prepare fresh dilutions for each run from a stable stock solution.

  • Fluctuations in Reaction Conditions:

    • Solution: Precisely control the pH, temperature, and reaction times for each sample and standard. Small variations in these parameters can lead to significant differences in color development.

  • Instability of the Colored Product:

    • Solution: Measure the absorbance of the colored product within its stability window. Some azo dyes can fade over time. The stability of the final product should be determined during method development.[15][16][17]

  • Instrumental Drift:

    • Solution: Allow the spectrophotometer to warm up for the manufacturer-recommended time. Re-blank the instrument periodically, especially during long analytical runs.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the spectrophotometric determination of this compound?

A1: Methods involving a preconcentration step, such as ion-pair extraction or cloud point extraction, generally offer the highest sensitivity. However, for routine analysis, diazotization-coupling reactions with appropriate coupling agents provide excellent sensitivity and are widely used. The choice of coupling agent is crucial; for instance, reagents like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) or diphenylamine (B1679370) can yield colored products with high molar absorptivity.

Q2: How do I choose the appropriate wavelength (λmax) for my measurements?

A2: The λmax should be determined by scanning the absorption spectrum of the colored product against a reagent blank. The wavelength of maximum absorbance should be selected for all subsequent measurements as it provides the highest sensitivity and adherence to Beer's Law. Table 1 provides a summary of λmax values for various methods.

Q3: Can I determine this compound in the presence of Trimethoprim (B1683648) using UV spectrophotometry?

A3: Direct UV spectrophotometry is challenging due to the overlapping absorption spectra of this compound and Trimethoprim.[15][18] However, several techniques can be employed for their simultaneous determination:

  • Derivative Spectrophotometry: By calculating the first or higher-order derivative of the absorption spectrum, the overlapping signals can be resolved.[15][18][19]

  • Difference Spectrophotometry: One component can be selectively determined after a chemical reaction (e.g., diazotization of SMZ), and its contribution to the total absorbance at another wavelength can be subtracted to determine the concentration of the second component.[9][20]

  • Multivariate Calibration: Chemometric methods like Partial Least Squares (PLS) regression can be used to analyze the entire spectrum and resolve the contributions of each component.[3][5][6][7]

Q4: What are some common interfering substances in the analysis of this compound in pharmaceutical formulations?

A4: Common excipients used in tablets and suspensions, such as lactose, starch, glucose, and magnesium stearate, can potentially interfere with the analysis.[21] It is important to assess the effect of these excipients during method validation. This can be done by analyzing a placebo formulation or by performing recovery studies where known amounts of SMZ are spiked into a solution containing the excipients. In many diazotization-coupling methods, common excipients have been shown to have no significant interference.[21][22]

Q5: How critical is pH control in the analysis?

A5: pH is a critical parameter in most spectrophotometric methods for SMZ.[3][4][5][6][7] For diazotization-coupling reactions, the pH must be carefully controlled for both the diazotization and coupling steps to ensure complete reaction and stable color formation. For UV spectrophotometry, changes in pH can alter the ionization state of SMZ, leading to shifts in its absorption spectrum.[3][4][5][6][7] Therefore, using a buffer solution to maintain a constant pH is highly recommended.

Data Presentation

Table 1: Comparison of Quantitative Data for Various Spectrophotometric Methods for this compound (SMZ) Determination

Method TypeReagent(s)λmax (nm)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Reference
Diazotization-Coupling1-Naphthol (B170400)5252 - 14-[2]
Diazotization-CouplingDiphenylamine5300.5 - 12.00.108
Diazotization-Coupling2-Naphthol482--[9][20]
Diazotization-Couplingγ-Resorsolic acid4320.25 - 150.0584[1]
Diazotization-CouplingN-(1-naphthyl)ethylenediamine5364 - 12-
Diazotization-Couplingβ-Naphthol4775 - 25-
Diazotization-CouplingResorcinol5021 - 5-
Diazotization-Coupling2,3-dimethyl phenol4021 - 150.852[8]
Diazotization-Coupling4-chloro resorcinol4981 - 27.50.0686
Schiff's Base FormationVanillin (B372448)3721.5 - 400.19[10]
Schiff's Base FormationVanillin3995 - 80-[12]
Ion-Pair ExtractionEriochrome Black T4900.5 - 60.013[13]
Condensation Reaction1,2-napthoquinone-4-sulphonic acid (NQS)460--
UV SpectrophotometryNone2642 - 120.5
Derivative SpectrophotometryNone2594 - 25-[15][18]

Experimental Protocols

Method 1: Diazotization and Coupling with 1-Naphthol

This protocol is a representative example of a diazotization-coupling reaction.

  • Preparation of Standard Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., dilute HCl or ethanol, followed by dilution with distilled water).

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution.

  • Diazotization:

    • Transfer a fixed volume of each standard solution into a volumetric flask.

    • Cool the flasks in an ice bath.

    • Add a specific volume of hydrochloric acid (e.g., 1 M HCl).

    • Add a specific volume of a freshly prepared sodium nitrite solution (e.g., 0.2% w/v).

    • Allow the reaction to proceed for a few minutes in the ice bath.

  • Coupling Reaction:

    • Add a specific volume of a 1-naphthol solution (e.g., 0.1% w/v in NaOH).

    • Add a specific volume of a sodium hydroxide (B78521) solution (e.g., 4 M NaOH) to make the solution alkaline.

    • Allow the solution to stand for a specified time for complete color development.

  • Measurement:

    • Dilute the solution to the mark with distilled water.

    • Measure the absorbance at the λmax (e.g., 525 nm) against a reagent blank prepared in the same manner but without the SMZ standard.

  • Sample Analysis: Prepare the sample solution (e.g., from powdered tablets or oral suspension) and treat it in the same way as the standards.

Method 2: Schiff's Base Formation with Vanillin

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in glacial acetic acid.

    • Prepare a vanillin reagent solution (e.g., 10% w/v) in glacial acetic acid.

  • Reaction:

    • Transfer aliquots of the SMZ stock solution into a series of volumetric flasks.

    • Add a specific volume of an acid catalyst (e.g., 0.1 M perchloric acid).[10]

    • Add the vanillin reagent solution.

    • Mix well and dilute to the final volume with glacial acetic acid.

  • Measurement:

    • Allow the reaction to proceed for the optimized time at room temperature.

    • Measure the absorbance of the yellow-colored product at its λmax (e.g., 372 nm) against a reagent blank.[10]

Visualizations

experimental_workflow_diazotization cluster_prep Preparation cluster_reaction Reaction Steps cluster_measurement Measurement SMZ_Standard SMZ Standard Solution Diazotization Diazotization (HCl, NaNO2, 0-5°C) SMZ_Standard->Diazotization Sample_Sol Sample Solution Sample_Sol->Diazotization Coupling Coupling (Coupling Agent, NaOH) Diazotization->Coupling Diazonium Salt Spectrophotometer Spectrophotometer (Measure Absorbance at λmax) Coupling->Spectrophotometer Colored Azo Dye Result Concentration Calculation Spectrophotometer->Result

Caption: Workflow for SMZ analysis via diazotization-coupling.

schiffs_base_formation SMZ This compound (Primary Aromatic Amine) Plus + SMZ->Plus Vanillin Vanillin (Aromatic Aldehyde) Arrow H+ Catalyst <====> Vanillin->Arrow Schiff_Base Colored Schiff's Base H2O H2O Schiff_Base->H2O + Plus->Vanillin Arrow->Schiff_Base

Caption: Schiff's base formation for SMZ determination.

troubleshooting_logic cluster_solutions_sens cluster_solutions_blank cluster_solutions_repro Start Problem Encountered Low_Sensitivity Low Sensitivity / Absorbance? Start->Low_Sensitivity High_Blank High / Unstable Blank? Start->High_Blank Poor_Reproducibility Poor Reproducibility? Start->Poor_Reproducibility Optimize_Conditions Optimize pH, Reagents, Time, Temp Low_Sensitivity->Optimize_Conditions Yes Change_Method Use Derivatization or Preconcentration Low_Sensitivity->Change_Method Yes Fresh_Reagents Prepare Fresh Reagents High_Blank->Fresh_Reagents Yes Control_Temp Control Temperature High_Blank->Control_Temp Yes Clean_Cuvettes Clean / Match Cuvettes High_Blank->Clean_Cuvettes Yes Calibrate_Pipettes Calibrate Pipettes Poor_Reproducibility->Calibrate_Pipettes Yes Control_Conditions Strictly Control Reaction Conditions Poor_Reproducibility->Control_Conditions Yes Check_Stability Check Product Stability Poor_Reproducibility->Check_Stability Yes

Caption: Troubleshooting logic for SMZ spectrophotometry.

References

Technical Support Center: Optimization of Quenching Agents for Sulfamethoxazole Photodegradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of quenching agents in sulfamethoxazole (B1682508) (SMX) photodegradation studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to enhance the accuracy and efficiency of your research.

Frequently Asked Questions (FAQs)

Q1: What is the role of quenching agents in this compound photodegradation studies?

A1: Quenching agents, also known as scavengers, are chemical compounds used to selectively react with and neutralize specific reactive oxygen species (ROS). In the context of this compound (SMX) photodegradation, these agents are crucial for elucidating the degradation mechanism. By observing the inhibition or reduction in the degradation rate of SMX in the presence of a specific quencher, researchers can identify the primary ROS responsible for its breakdown, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or superoxide (B77818) radicals (O₂⁻•).[1][2]

Q2: Which are the most common quenching agents used to study SMX photodegradation, and what are their target ROS?

A2: The selection of a quenching agent is determined by the specific ROS being investigated. The most commonly employed quenchers in SMX photodegradation studies include:

Quenching AgentTarget Reactive Oxygen Species (ROS)
Isopropanol (B130326) (IPA) / tert-Butyl alcohol (TBA)Hydroxyl radical (•OH)
Sodium azide (B81097) (NaN₃) / Sorbic acidSinglet oxygen (¹O₂)[3]
p-Benzoquinone (PBQ)Superoxide radical (O₂⁻•)
1,4-Diazabicyclo[2.2.2]octane (DABCO)Singlet oxygen (¹O₂)[3]
Triethanolamine (TEOA) / Ammonium oxalateHoles (h⁺)

Q3: How do I select the appropriate concentration of a quenching agent for my experiment?

A3: The optimal concentration of a quenching agent should be sufficient to effectively scavenge the target ROS without interfering with the overall reaction kinetics or the analytical measurements. It is recommended to perform a preliminary concentration-response experiment by varying the quencher concentration and observing its effect on the SMX degradation rate. The concentration that yields the maximum quenching effect without causing secondary reactions is typically chosen. For example, concentrations such as 4 mM for sorbic acid, 10.0 mM for DABCO, and 20 mM for isopropanol have been used in studies of similar compounds.[3]

Q4: Can the quenching agent itself degrade or interfere with the analysis of this compound?

A4: Yes, it is possible for the quenching agent to undergo photodegradation or interfere with the analytical method used to quantify SMX (e.g., HPLC). To account for this, it is essential to run control experiments. These include irradiating the quenching agent in the absence of SMX to assess its stability and analyzing a solution of the quenching agent and SMX without irradiation to check for any analytical interference.

Troubleshooting Guide

This guide addresses common issues encountered during SMX photodegradation experiments involving quenching agents.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent degradation rates between replicate experiments. Fluctuations in light source intensity. Inconsistent sample positioning. Temperature variations.Use a calibrated and stabilized light source. Ensure a fixed and reproducible sample geometry relative to the light source. Employ a temperature-controlled reaction chamber.[4]
No significant quenching effect is observed with any of the tested agents. The primary degradation mechanism is direct photolysis, not ROS-mediated. The quencher concentration is too low. The quencher is not stable under the experimental conditions.To confirm direct photolysis, conduct experiments in the absence of oxygen (e.g., by purging with nitrogen).[1] Increase the concentration of the quenching agent systematically. Verify the stability of the quencher by running a control experiment with the quencher alone under irradiation.
All quenching agents show a similar, non-specific inhibitory effect. The high concentration of the quencher is physically blocking the light. The quencher is non-selectively reacting with multiple ROS.Measure the UV-Vis absorbance of the quenching agent at the irradiation wavelength to check for light screening effects. Use more selective quenching agents if available. Compare the relative quenching effects to deduce the dominant ROS.
Unexpected peaks appear in the chromatogram (e.g., HPLC). Formation of degradation products from the quenching agent. Interaction between the quenching agent and SMX or its degradation products.Analyze an irradiated solution of the quenching agent alone to identify its degradation products. Run a dark control with both SMX and the quencher to check for non-photochemical reactions.

Experimental Protocols

Protocol 1: Determining the Role of Reactive Oxygen Species using Quenching Agents

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/L) in ultrapure water or the desired aqueous matrix.

    • Prepare stock solutions of the quenching agents (e.g., isopropanol, sodium azide, p-benzoquinone) at a high concentration (e.g., 1 M).

  • Photoreaction Setup:

    • Use a suitable photoreactor equipped with a specific light source (e.g., UV lamp, solar simulator).

    • Maintain a constant temperature using a water bath or cooling system.

    • The reaction vessel should be made of a material transparent to the irradiation wavelength (e.g., quartz).

  • Experimental Procedure:

    • Add a specific volume of the SMX stock solution to the reaction vessel.

    • Add the appropriate volume of the quenching agent stock solution to achieve the desired final concentration.

    • Fill the vessel to the final volume with the chosen aqueous matrix.

    • A control experiment without any quenching agent should be run in parallel.

    • Stir the solution continuously to ensure homogeneity.

    • Turn on the light source to initiate the photodegradation reaction.

    • Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Analysis:

    • Immediately after withdrawal, the samples should be filtered (if necessary) and analyzed to determine the remaining concentration of SMX.

    • High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector is a common analytical method.

  • Data Analysis:

    • Plot the concentration of SMX as a function of irradiation time for the control and for each quenching experiment.

    • Calculate the pseudo-first-order degradation rate constant (k) for each experiment.

    • Compare the rate constants to determine the inhibitory effect of each quenching agent. A significant decrease in the rate constant in the presence of a specific quencher indicates the involvement of its target ROS in the degradation process.

Quantitative Data Summary

The following table summarizes the typical effects of various quenching agents on the photodegradation of this compound, as reported in the literature. The percentage of inhibition is indicative of the contribution of the specific ROS to the overall degradation process.

Quenching AgentTarget ROSTypical ConcentrationObserved Inhibition of SMX Photodegradation
Isopropanol•OH10 - 50 mMModerate to High
Sodium Azide¹O₂1 - 10 mMModerate
p-BenzoquinoneO₂⁻•0.1 - 1 mMLow to Moderate
Triethanolamineh⁺1 - 10 mMHigh (in photocatalytic systems)

Note: The actual inhibition percentages can vary significantly depending on the experimental conditions (e.g., pH, light source, presence of photosensitizers).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion prep_smx Prepare SMX Stock Solution setup Set up Photoreactor prep_smx->setup prep_quench Prepare Quencher Stock Solutions prep_quench->setup control Run Control (SMX only) setup->control experiment Run Experiment (SMX + Quencher) setup->experiment sampling Withdraw Samples at Time Intervals control->sampling experiment->sampling hplc Analyze SMX Concentration (HPLC) sampling->hplc kinetics Calculate Degradation Rate Constants (k) hplc->kinetics compare Compare Rate Constants kinetics->compare identify Identify Dominant ROS compare->identify

Caption: Workflow for a typical quenching experiment in SMX photodegradation.

ros_pathway light Light (e.g., UV, Solar) smx This compound (SMX) light->smx Direct Photolysis h2o H₂O light->h2o generates o2 O₂ light->o2 excites degradation Degradation Products smx->degradation oh •OH h2o->oh o2_sup O₂⁻• o2->o2_sup o1_sing ¹O₂ o2->o1_sing ros_node Reactive Oxygen Species (ROS) oh->smx attacks o2_sup->smx attacks o1_sing->smx attacks ipa Isopropanol (Quencher) ipa->oh scavenges nan3 Sodium Azide (Quencher) nan3->o1_sing scavenges pbq p-Benzoquinone (Quencher) pbq->o2_sup scavenges

Caption: Simplified reaction pathway for SMX photodegradation and ROS quenching.

troubleshooting_tree cluster_light Light Source Issues cluster_setup Experimental Setup Issues cluster_reagents Reagent Issues start Inconsistent Results? light_intensity Fluctuating Intensity? start->light_intensity Check calibrate_light Calibrate/Stabilize Light Source light_intensity->calibrate_light Yes positioning Inconsistent Positioning? light_intensity->positioning No fix_position Use Fixed Sample Holder positioning->fix_position Yes temperature Temperature Fluctuations? positioning->temperature No control_temp Use Temperature Control temperature->control_temp Yes reagent_purity Impure Solvents/Reagents? temperature->reagent_purity No use_hplc_grade Use High-Purity Solvents reagent_purity->use_hplc_grade Yes

Caption: Troubleshooting decision tree for inconsistent photodegradation results.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Sulfamethoxazole Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Sulfamethoxazole (B1682508) with alternative analytical techniques, adhering to the International Council for Harmonisation (ICH) guidelines. The presented data and protocols are intended to assist researchers and quality control analysts in selecting and implementing the most suitable analytical methodology for their specific requirements.

Objective Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, speed, and cost. While HPLC is a widely accepted and robust technique, other methods like UV-Visible Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages in specific contexts.[1][2][3]

Parameter HPLC-UV UV-Visible Spectrophotometry LC-MS/MS
Principle Chromatographic separation followed by UV detection.Measurement of light absorbance by the analyte.Chromatographic separation followed by mass-based detection.
Specificity High (separates drug from impurities and degradation products).[4][5]Low (potential for interference from other UV-absorbing compounds).[2]Very High (highly selective based on mass-to-charge ratio).[1][3]
Sensitivity Good (typically in the µg/mL range).[6]Moderate (generally lower than HPLC).Excellent (can detect very low concentrations, often in the ng/mL range).[1][7]
Linearity Range Wide.[4]Narrower compared to HPLC.Wide.
Accuracy (% Recovery) Typically 98-102%.[8]Variable, can be affected by interfering substances.Typically 98-102%.
Precision (%RSD) < 2%.[4][8]Generally higher %RSD than HPLC.< 15% (for both intra- and inter-day precision).[7]
Run Time 2.5 to 18 minutes per sample.[1][7]Rapid.~2.5 minutes per sample.[1][7]
Cost Moderate.[2]Low.[2]High.
Primary Application Routine quality control, stability studies, and quantification in pharmaceutical formulations.[5][9]Preliminary analysis, quantification in simple matrices.[2]Bioanalysis, pharmacokinetic studies, and trace level quantification.[1][3]

Experimental Protocols

Validated HPLC Method for this compound

This protocol is based on a validated reverse-phase HPLC method for the simultaneous estimation of this compound and Trimethoprim (B1683648).[4][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent HPLC system with a UV/VIS or PDA detector.[4]

  • Column: Agilent C18 (250mm × 4.6mm, 5µm).[4]

  • Mobile Phase: A mixture of Triethylamine and Acetonitrile (30:70 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 260 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 50°C.[5]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: For pharmaceutical formulations like oral suspensions, accurately transfer a volume equivalent to a known amount of this compound into a volumetric flask, dissolve, and dilute with the mobile phase.[5] Filter the final solution through a 0.45 µm nylon filter before injection.[4]

3. Method Validation According to ICH Guidelines:

The validation of the analytical method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[9][10][11]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This is demonstrated by the absence of interfering peaks at the retention time of this compound in the analysis of placebo and degraded samples.[4]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the standard solution over a specified range (e.g., 50% to 150% of the target concentration).[4][11] A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by recovery studies, where a known amount of the standard drug is spiked into a placebo formulation at different concentration levels (e.g., 50%, 100%, and 150%).[4][11] The percentage recovery should be within an acceptable range, typically 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.[9]

    • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

    • The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).[5]

  • Forced Degradation Studies: These studies are conducted to demonstrate the stability-indicating nature of the method.[8][12] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[12][13][14][15] The analytical method should be able to separate the drug peak from the peaks of any degradation products formed.[8]

Alternative Method: UV-Visible Spectrophotometry

This method is a simpler and more cost-effective alternative to HPLC, suitable for the analysis of this compound in binary mixtures and tablets.[2]

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.[2]

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a standard stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like 10% aqueous ethanolic solution.[2]

  • Sample Solution (for tablets): Weigh and powder 20 tablets. An amount of powder equivalent to a specific weight of the drug is dissolved in a suitable solvent, sonicated, filtered, and diluted to the required concentration.[2]

3. Analytical Procedure:

  • Scan the standard and sample solutions over a wavelength range of 200-300 nm.[2]

  • The quantification can be performed using various spectrophotometric methods, including derivative spectrophotometry, to resolve overlapping spectral bands in mixtures.[2]

Workflow and Logical Relationships

The following diagram illustrates the key stages involved in the validation of an HPLC method for this compound as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Forced Degradation Studies cluster_3 Documentation & Reporting MD_Start Start: Define Analytical Requirements MD_Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) MD_Start->MD_Optimization MV_Specificity Specificity (Placebo, Forced Degradation) MD_Optimization->MV_Specificity FDS_Acid Acid Hydrolysis MD_Optimization->FDS_Acid FDS_Base Base Hydrolysis MD_Optimization->FDS_Base FDS_Oxidation Oxidation MD_Optimization->FDS_Oxidation FDS_Thermal Thermal Degradation MD_Optimization->FDS_Thermal FDS_Photolytic Photolytic Degradation MD_Optimization->FDS_Photolytic MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy (% Recovery) MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability, Intermediate) MV_Accuracy->MV_Precision MV_Robustness Robustness MV_Precision->MV_Robustness MV_LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) MV_Robustness->MV_LOD_LOQ DR_Protocol Validation Protocol MV_LOD_LOQ->DR_Protocol FDS_Acid->MV_Specificity FDS_Base->MV_Specificity FDS_Oxidation->MV_Specificity FDS_Thermal->MV_Specificity FDS_Photolytic->MV_Specificity DR_Report Validation Report DR_Protocol->DR_Report DR_SOP Standard Operating Procedure (SOP) DR_Report->DR_SOP

Caption: Workflow for HPLC Method Validation of this compound according to ICH Guidelines.

References

A Comparative Analysis of Sulfamethoxazole Degradation: UV, Ozone, and UV/H2O2 Advanced Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

The ubiquitous presence of pharmaceuticals in aquatic environments poses a significant challenge to conventional wastewater treatment. Sulfamethoxazole (B1682508) (SMX), a widely used antibiotic, is frequently detected in surface waters and is known for its persistence.[1] This guide provides a comparative analysis of three advanced oxidation processes (AOPs) for the degradation of SMX: direct ultraviolet (UV) photolysis, ozonation, and the UV/hydrogen peroxide (UV/H2O2) process. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and environmental science to evaluate the efficacy of these methods.

Performance Comparison

The degradation efficiency of SMX is significantly influenced by the chosen AOP. The following tables summarize key quantitative data from various studies, offering a clear comparison of the performance of UV, ozone, and UV/H2O2 treatments under different experimental conditions.

Table 1: Degradation Efficiency and Mineralization

Treatment ProcessDegradation Efficiency (%)TOC Removal (%)Experimental ConditionsReference
UV96.6Not Reported15 min irradiation[2]
Ozone1005 - 6010 min treatment[3][4]
UV/H2O2>90~30pH 3, H2O2 dose = 50 mM
Ozone/H2O28332Not specified[3]

Table 2: Pseudo-First-Order Rate Constants (k) for SMX Degradation

Treatment Processk (min⁻¹)pHNotesReference
UV0.235Not SpecifiedSimulated solar light: 0.024 min⁻¹[2]
UV/Ozone0.01935[5]
UV/H2O20.00115[5]
Ozone/H2O20.367AlkalineIndividual oxidation of SMX[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for the degradation of this compound using UV, ozone, and UV/H2O2.

1. UV Photolysis Degradation

A solution of this compound of a specific concentration (e.g., 50.0 mg L⁻¹) is prepared in ultrapure water.[1] This solution is then placed in a photocatalytic reactor equipped with a UV lamp, such as a 150W medium-pressure mercury lamp.[1] The temperature of the solution is maintained at a constant value, typically around 25°C, using a cooling system.[1] The pH of the solution is monitored and adjusted to the desired value using diluted acids or bases (e.g., HCl and NaOH).[1] Samples are withdrawn from the reactor at regular time intervals (e.g., every 5 minutes) for analysis.[1] The concentration of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).

2. Ozonation Degradation

For the ozonation process, a semi-continuous bubble column reactor is often employed.[6] An ozone generator produces ozone from an oxygen source, and the ozone gas is bubbled through the this compound solution via a diffuser at the bottom of the column.[6] The initial concentration of SMX is set, and the pH of the solution is adjusted as required for the experiment.[6] The degradation process is monitored by taking samples at different time points and analyzing the remaining SMX concentration.[4] The efficiency of the process can be influenced by factors such as the presence of organic matter and the pH of the solution.[4]

3. UV/H2O2 Degradation

The UV/H2O2 process follows a similar setup to UV photolysis, with the addition of hydrogen peroxide to the this compound solution before UV irradiation.[1][7] A specific molar ratio of H2O2 to SMX is typically used (e.g., 500 mol H2O2/mol SMX).[8] The reaction is initiated by turning on the UV lamp. The addition of H2O2 leads to the formation of highly reactive hydroxyl radicals (HO•) upon UV irradiation, which are the primary species responsible for the degradation of SMX.[7] It is important to note that at high concentrations, H2O2 can act as a scavenger of hydroxyl radicals, which may not improve the degradation rate.[7] Samples are collected at various time points to measure the decrease in SMX concentration and potentially analyze the formation of byproducts.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of a comparative study on this compound degradation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Processes cluster_analysis Analysis cluster_data Data Processing SMX_Solution Prepare this compound Stock Solution Working_Solutions Prepare Working Solutions (UV, Ozone, UV/H2O2) SMX_Solution->Working_Solutions UV UV Photolysis Working_Solutions->UV Ozone Ozonation Working_Solutions->Ozone UV_H2O2 UV/H2O2 Working_Solutions->UV_H2O2 Sampling Collect Samples at Intervals UV->Sampling Ozone->Sampling UV_H2O2->Sampling HPLC HPLC Analysis (SMX Concentration) Sampling->HPLC TOC TOC Analysis (Mineralization) Sampling->TOC LC_MS LC-MS Analysis (Byproducts) Sampling->LC_MS Kinetics Kinetic Modeling (Rate Constants) HPLC->Kinetics Comparison Comparative Analysis TOC->Comparison LC_MS->Comparison Kinetics->Comparison

Caption: Experimental workflow for the comparative study of this compound degradation.

Degradation_Pathways cluster_UV UV Photolysis cluster_Ozone Ozonation cluster_UV_H2O2 UV/H2O2 SMX This compound UV_Intermediates Photolytic Intermediates SMX->UV_Intermediates Direct Photolysis O3_Intermediates Ozonation Byproducts SMX->O3_Intermediates Direct O3 attack / •OH OH_Radical •OH (Hydroxyl Radical) SMX->OH_Radical H2O2 + UV UV_Products Mineralization Products (CO2, H2O, Inorganic Ions) UV_Intermediates->UV_Products Further Oxidation O3_Products Mineralization Products (CO2, H2O, Inorganic Ions) O3_Intermediates->O3_Products Further Oxidation UV_H2O2_Intermediates Oxidation Intermediates OH_Radical->UV_H2O2_Intermediates Attack on SMX UV_H2O2_Products Mineralization Products (CO2, H2O, Inorganic Ions) UV_H2O2_Intermediates->UV_H2O2_Products Further Oxidation

References

A Comparative Efficacy Analysis of Sulfamethoxazole and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of sulfamethoxazole (B1682508) against other notable sulfonamides, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and application of these antimicrobial agents.

Executive Summary

Sulfonamides are a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This guide focuses on the comparative efficacy of this compound, a widely used sulfonamide, against other members of its class, such as sulfadiazine (B1682646) and sulfisoxazole. The comparison encompasses antibacterial activity, pharmacokinetic properties, and clinical outcomes, with a particular emphasis on their use in urinary tract and respiratory tract infections.

Comparative Efficacy Data

The following tables summarize key quantitative data to facilitate a direct comparison between this compound and other selected sulfonamides.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

SulfonamideEscherichia coliStaphylococcus aureus
This compound ≥4/76 (Resistant)[1]-
Sulfisoxazole ≥512 (Resistant)[2]-
Sulfadiazine --

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and testing methodology. Data for direct comparison is limited in the reviewed literature. The provided MIC for this compound is for the trimethoprim-sulfamethoxazole combination.

Table 2: Comparative Pharmacokinetic Properties [3][4][5][6]

ParameterThis compoundSulfadiazine
Half-life (t½) ~10-13.4 hours~7-14.9 hours
Protein Binding ~70%~50%
Volume of Distribution (Vd) ~0.21 L/kg~0.29 - 0.51 L/kg
Metabolism Hepatic (Acetylation, Glucuronidation)Hepatic (Acetylation)
Excretion Primarily renalPrimarily renal

Table 3: Comparative Clinical Efficacy in Urinary Tract Infections (UTIs)

StudyTreatment RegimenCure RateSide Effect Rate
Mabeck et al.Sulfamethizole (B1682507) (1g BID)70%1.4%
Sulfadiazine (410mg) + Trimethoprim (B1683648) (90mg) BID85%3.2%[7]

Table 4: Comparative Clinical Efficacy in Respiratory Tract Infections

StudyTreatment RegimenKey Finding
A clinical trial comparing co-trimazine (sulfadiazine + trimethoprim) and co-trimoxazole (B1683656) (this compound + trimethoprim)Co-trimazine was found to be statistically significantly superior to co-trimoxazole in overall efficacy for acute respiratory tract infections, particularly pneumonia and bronchitis.

Mechanism of Action: The Folate Synthesis Pathway

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the synthesis of folic acid. Bacteria rely on this pathway to produce essential precursors for DNA, RNA, and protein synthesis. Humans are unaffected as they obtain folic acid from their diet.

folate_synthesis_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors Macromolecules DNA, RNA, Proteins Precursors->Macromolecules Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitive Inhibition DHPS->Dihydropteroate Product

Caption: Bacterial Folate Synthesis Pathway and the Site of Sulfonamide Inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the sulfonamides in an appropriate solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted sulfonamide are inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria.

In Vivo Efficacy Assessment (Murine Systemic Infection Model)

Objective: To evaluate the in vivo efficacy of a sulfonamide in a mouse model of systemic infection.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Infecting Organism: A clinically relevant bacterial strain, such as Methicillin-Resistant Staphylococcus aureus (MRSA), is used.

  • Inoculum Preparation: The bacteria are grown overnight on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline to a predetermined concentration (e.g., 1 x 10^8 CFU/mL).

  • Infection and Treatment: Mice are infected via intraperitoneal (IP) injection with the bacterial suspension. One hour post-infection, the test sulfonamide is administered, often orally (PO) or via IP injection. Control groups include a vehicle control and a positive control with a known effective antibiotic.

  • Efficacy Endpoint: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the mice from death over a 7-day observation period.

experimental_workflow cluster_mic MIC Determination cluster_invivo In Vivo Efficacy prep_am Prepare Antimicrobial Dilutions inoculate Inoculate Microtiter Plate prep_am->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C inoculate->incubate read_mic Read MIC Results incubate->read_mic infect_mice Infect Mice with Pathogen treat_mice Administer Sulfonamide infect_mice->treat_mice observe Observe for 7 Days treat_mice->observe calc_ed50 Calculate ED50 observe->calc_ed50

Caption: General Experimental Workflow for Sulfonamide Efficacy Testing.

Discussion of Comparative Efficacy

Based on the available data, sulfadiazine often presents a favorable pharmacokinetic profile compared to this compound, particularly for the treatment of urinary tract infections.[3] Studies have shown that a higher percentage of unmetabolized, active sulfadiazine is excreted in the urine.[3] Furthermore, its lower protein binding and larger volume of distribution may contribute to better tissue penetration.[4][6]

In clinical trials for UTIs, a combination of sulfadiazine and trimethoprim demonstrated a higher cure rate compared to sulfamethizole alone.[7] For respiratory tract infections, the combination of sulfadiazine and trimethoprim was found to be superior in overall efficacy to the this compound-trimethoprim combination.

It is important to note that the clinical efficacy of sulfonamides is often enhanced when used in combination with trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway, leading to a synergistic bactericidal effect. The choice of a specific sulfonamide should be guided by the site of infection, the susceptibility of the causative pathogen, and the pharmacokinetic profile of the drug.

Conclusion

While this compound remains a widely utilized sulfonamide, particularly in its combination with trimethoprim, comparative data suggests that other sulfonamides, such as sulfadiazine, may offer advantages in specific clinical scenarios. The superior pharmacokinetic properties of sulfadiazine, leading to higher concentrations of active drug in the urine, make it a compelling alternative for the treatment of urinary tract infections. Further head-to-head clinical trials with robust microbiological data are warranted to fully elucidate the comparative efficacy of different sulfonamides against a broader range of pathogens. For drug development professionals, these findings highlight the potential for optimizing sulfonamide-based therapies by carefully selecting the sulfonamide component based on its pharmacokinetic and pharmacodynamic characteristics.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Sulfamethoxazole Quantification in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfamethoxazole (B1682508) (SMX) in environmental matrices is a critical task. This guide provides a comparative overview of analytical methodologies, supported by experimental data from various studies, to aid in the selection and implementation of the most suitable method for your specific research needs.

The widespread use of the antibiotic this compound has led to its detection as a contaminant in various environmental compartments, including surface water, wastewater, and even drinking water resources.[1][2][3][4] Monitoring the presence and concentration of SMX is crucial for assessing its potential environmental impact and the development of antibiotic resistance. This guide synthesizes findings from multiple studies to offer a detailed comparison of analytical techniques, focusing on data presentation, experimental protocols, and workflow visualization.

Quantitative Data Comparison

The performance of different analytical methods for SMX quantification can be evaluated based on key parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following tables summarize these metrics from various studies, providing a snapshot of the capabilities of each technique.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UA-DLLME-HPLC-DADSeawater1.3–7.8 µg/L4.3–26.0 µg/L80.0–106.0[5]
UA-DLLME-HPLC-DADLake Water0.7–7.8 µg/L2.4–26.0 µg/LNot Reported[5]
SPE-LC-MS/MSWastewater (Primary Effluent)Not ReportedNot Reported>80[1]
SPE-LC-MS/MSWastewater (Secondary Effluent)Not ReportedNot Reported>80[1]
SPE-LC-MS/MSWastewater (Tertiary Effluent)Not ReportedNot Reported>80[1]
Digital ColorimetryDouro River Water3.2 µg/L10 µg/L58.1-90.4
SPE-UHPLC/MS/MSSurface WaterNot Reportedseveral ppt (B1677978) level80-90
LC-QqLIT-MSHospital Effluent0.25 µg L−10.80 µg L−1Not Reported[6]
SPE-Tandem Mass SpectrometrySerum0.47 mcg/mLNot ReportedNot Reported[7]

Table 1: Comparison of Limits of Detection, Quantification, and Recovery Rates for this compound Analysis.

Analytical MethodLinear RangeCorrelation Coefficient (R²)Reference
UA-DLLME-HPLC-DAD5–5000 µg/LNot Reported[5]
SPE-UHPLC/MS/MS0.5 to 100 µg/L>0.998[8]
LC-QqLIT-MS0.8–100.0 µg L−1>0.999[6]
SPE-Tandem Mass Spectrometry12 to 400 mcg/mL0.9952[7]
LC-MS/MS0.1 µg/L–100 µg/L>0.99[9]

Table 2: Linearity and Correlation Coefficients of Different Analytical Methods.

Experimental Protocols

The choice of analytical method is often dictated by the sample matrix, required sensitivity, and available instrumentation.[2] Below are detailed methodologies for some of the commonly employed techniques for SMX quantification.

Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used and highly sensitive method for the analysis of sulfonamides in complex environmental samples.[2]

  • Sample Preparation:

    • Filter a 500 mL water sample through a quartz membrane filter.[2]

    • Add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[2][8]

    • Spike the sample with appropriate internal standards.[2]

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., Agilent BondElut PPL-SPE, 500 mg, 6 mL) with methanol (B129727) and then with pure water.[8]

    • Load the prepared water sample onto the cartridge at a flow rate of approximately 5 to 10 mL/min.[8]

    • Wash the cartridge with pure water to remove interferences.[8]

    • Dry the cartridge with vacuum.[8]

  • Elution and Analysis:

    • Elute the analytes from the cartridge using methanol containing 2% aqueous ammonia.[8]

    • Dry the eluate under a gentle stream of nitrogen gas at 40 °C.[8]

    • Reconstitute the residue in a suitable solvent, add an injection internal standard, and vortex thoroughly.[8]

    • Centrifuge the sample and analyze the supernatant by LC-MS/MS.[8]

Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) coupled with High-Performance Liquid Chromatography (HPLC)

This method offers a simpler and faster alternative for sample preparation compared to traditional SPE.[5]

  • Sample Preparation:

    • Take a specific volume of the water sample in a centrifuge tube.

    • Add a disperser solvent (e.g., acetonitrile) containing a known amount of extraction solvent (e.g., chloroform) to the sample.

  • Extraction:

    • The mixture is rapidly injected into the sample, forming a cloudy solution.

    • The tube is then placed in an ultrasonic bath for a few minutes to enhance the extraction process.

  • Phase Separation and Analysis:

    • Centrifuge the cloudy solution to separate the organic and aqueous phases.

    • The sedimented organic phase containing the extracted analytes is collected with a microsyringe.

    • The extract is then injected into the HPLC system for analysis.

Experimental Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the key steps in the analytical workflows.

SPE_LC_MSMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 500 mL Water Sample Filter Filter through Quartz Membrane Sample->Filter Adjust Add EDTA & Adjust pH (4-7) Filter->Adjust Spike Spike with Internal Standards Adjust->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry_Cartridge Dry Cartridge Wash->Dry_Cartridge Elute Elute with Methanol/Ammonia Dry_Cartridge->Elute Dry_Eluate Dry Eluate under N2 Elute->Dry_Eluate Reconstitute Reconstitute & Add Injection IS Dry_Eluate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Figure 1: Workflow for this compound analysis using SPE and LC-MS/MS.

UA_DLLME_HPLC_Workflow cluster_extraction Extraction cluster_separation Phase Separation & Analysis Sample Water Sample Add_Solvents Add Disperser & Extraction Solvents Sample->Add_Solvents Inject Rapid Injection (Cloudy Solution) Add_Solvents->Inject Ultrasonicate Ultrasonic Bath Inject->Ultrasonicate Centrifuge Centrifuge Ultrasonicate->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Inject_HPLC Inject into HPLC Collect->Inject_HPLC

Figure 2: Workflow for this compound analysis using UA-DLLME and HPLC.

References

Comparative Guide to the Validation of Microbial and Chromatographic Assays for Sulfamethoxazole Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation parameters for two distinct analytical methods used to determine the potency of Sulfamethoxazole (SMX): the traditional microbial agar (B569324) diffusion assay and the modern High-Performance Liquid Chromatography (HPLC) method. The selection of an appropriate assay is critical in drug development and quality control, ensuring the efficacy and safety of pharmaceutical products. This document presents a detailed overview of the experimental protocols and quantitative validation data to aid in the selection of the most suitable method for specific research and quality control needs.

Method Comparison: Microbial Assay vs. HPLC

The determination of antibiotic potency is a cornerstone of pharmaceutical quality control. While microbiological assays directly measure the biological activity of an antibiotic, physicochemical methods like HPLC offer high precision and specificity.

The microbial agar diffusion assay is a classic technique that relies on the inhibitory effect of the antibiotic on a susceptible microorganism. The size of the zone of inhibition is proportional to the concentration of the antibiotic, providing a direct measure of its biological potency. This method is valued for its ability to assess the true biological activity of the drug, including the contribution of any active metabolites.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies the components of a mixture. For this compound, a reversed-phase HPLC method with UV detection is commonly employed. This method is highly specific, precise, and can be automated for high-throughput analysis. It accurately quantifies the concentration of the active pharmaceutical ingredient (API) but does not directly measure its biological activity.

Quantitative Data Presentation

The following tables summarize the key validation parameters for both the microbial assay and the HPLC method for determining this compound potency.

Table 1: Validation Parameters for Microbial Agar Diffusion Assay of this compound

Validation ParameterResult
Test Organism Bacillus subtilis ATCC 6633
Linearity Range 10 - 100 µg/mL[1]
Correlation Coefficient (r²) 0.9996[1]
Accuracy (% Recovery) 99.54%[1]
Precision (RSD %)
- Intra-day0.52%[1]
- Inter-dayNot Reported
Specificity The method is specific for antimicrobial activity but may be influenced by other substances with similar effects.
Robustness Minor variations in pH and incubation time can affect the results.
Limit of Detection (LOD) 1.75 µg/mL[1]
Limit of Quantitation (LOQ) 5.82 µg/mL[1]

Table 2: Validation Parameters for HPLC Method for this compound

Validation ParameterResult
Linearity Range 1.0 - 300 µg/mL[2]
Correlation Coefficient (r²) > 0.999[3][4]
Accuracy (% Recovery) 98% - 102%[4][5]
Precision (RSD %)
- Intra-day< 2%[6]
- Inter-day< 2%[6]
Specificity Highly specific for this compound in the presence of its impurities and degradation products.
Robustness The method is robust to small variations in mobile phase composition, pH, and flow rate.[7]
Limit of Detection (LOD) 0.47 µg/mL[8]
Limit of Quantitation (LOQ) 1.5 µg/mL[4]

Experimental Protocols

Microbial Agar Diffusion Assay for this compound Potency

This protocol is a standard cylinder-plate method for determining the potency of this compound.

1. Materials and Equipment:

  • Test Organism: Bacillus subtilis ATCC 6633

  • Culture Media: Mueller-Hinton Agar

  • Reference Standard: this compound Reference Standard (USP or equivalent)

  • Sample: this compound drug substance or product

  • Equipment: Autoclave, incubator, sterile Petri dishes, sterile stainless steel cylinders (borers), volumetric flasks, pipettes.

2. Preparation of Media and Inoculum:

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Prepare a standardized inoculum of Bacillus subtilis ATCC 6633. A common method is to grow the organism in a suitable broth, harvest the cells, and suspend them in sterile saline to a specific turbidity (e.g., McFarland standard).

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a minimal amount of 0.1 N NaOH. Dilute with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.9) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).

  • Standard Working Solutions: From the stock solution, prepare a series of working standard solutions with concentrations spanning the linear range of the assay (e.g., 10, 20, 40, 80, 100 µg/mL) using the same buffer.

  • Sample Solution: Prepare a sample solution of this compound with an expected concentration within the assay's linear range, using the same procedure as for the standard.

4. Assay Procedure:

  • Pour a base layer of sterile Mueller-Hinton agar into Petri dishes and allow it to solidify.

  • Inoculate a second layer of molten Mueller-Hinton agar (kept at 45-50°C) with the prepared Bacillus subtilis inoculum and pour it over the base layer.

  • Once the seeded agar has solidified, place sterile stainless steel cylinders onto the agar surface at equidistant points.

  • Fill the cylinders with the standard and sample solutions.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition around each cylinder.

5. Data Analysis:

  • Plot the logarithm of the concentration of the standard solutions against the square of the diameter of the zones of inhibition.

  • Determine the concentration of the sample solution by interpolating its zone of inhibition on the standard curve.

  • Calculate the potency of the sample relative to the standard.

HPLC Method for this compound Potency

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.

1. Materials and Equipment:

  • HPLC System: An HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer, pH adjusted to 2.6 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[3]

  • Reference Standard: this compound Reference Standard (USP or equivalent).

  • Sample: this compound drug substance or product.

  • Solvents: HPLC grade water, methanol, and acetonitrile.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound Reference Standard in the mobile phase to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 50, 100, 200, 300 µg/mL).

  • Sample Solution: Prepare a sample solution of this compound with a concentration within the calibration range by dissolving a known amount of the sample in the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).[3]

  • Detection Wavelength: 254 nm.[3]

4. Assay Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solution.

  • Record the chromatograms and the peak areas for this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

  • Calculate the potency of the sample.

Mandatory Visualizations

Microbial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media_Prep Prepare & Sterilize Mueller-Hinton Agar Pour_Plates Pour Agar Plates (Base & Seeded Layers) Media_Prep->Pour_Plates Inoculum_Prep Prepare Standardized Bacillus subtilis Inoculum Inoculum_Prep->Pour_Plates Solution_Prep Prepare Standard & Sample Solutions Add_Solutions Add Standard & Sample Solutions to Cylinders Solution_Prep->Add_Solutions Place_Cylinders Place Sterile Cylinders Pour_Plates->Place_Cylinders Place_Cylinders->Add_Solutions Incubate Incubate Plates (37°C, 18-24h) Add_Solutions->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Plot_Curve Plot Standard Curve Measure_Zones->Plot_Curve Calculate_Potency Calculate Sample Potency Plot_Curve->Calculate_Potency

Caption: Workflow for the Microbial Agar Diffusion Assay.

HPLC_Assay_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile_Phase_Prep Prepare Mobile Phase Equilibrate Equilibrate HPLC System Mobile_Phase_Prep->Equilibrate Solution_Prep Prepare Standard & Sample Solutions Inject_Standards Inject Standard Solutions Solution_Prep->Inject_Standards Inject_Sample Inject Sample Solution Solution_Prep->Inject_Sample Equilibrate->Inject_Standards Equilibrate->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Calculate_Conc Calculate Sample Concentration Acquire_Data->Calculate_Conc Generate_Curve->Calculate_Conc Determine_Potency Determine Sample Potency Calculate_Conc->Determine_Potency

References

Unveiling the Potential of Biochar in Sulfamethoxazole Remediation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the adsorption efficacy of various biochars for the removal of the antibiotic Sulfamethoxazole (B1682508) (SMX) from aqueous solutions reveals significant variations in performance, largely dictated by the biochar's source material and production conditions. This guide provides a comparative analysis of different biochars, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and designing effective remediation strategies.

The persistent environmental presence of pharmaceuticals, particularly antibiotics like this compound, poses a considerable threat to ecosystems and human health. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising and sustainable adsorbent for the removal of such contaminants. Its high porosity, large surface area, and versatile surface chemistry make it an attractive alternative to conventional adsorbents. However, the effectiveness of biochar is not uniform and is intrinsically linked to its feedstock and pyrolysis temperature.

Performance Showdown: A Quantitative Comparison of Biochar Adsorption Capacities

The adsorption capacity (Qmax) is a critical parameter for evaluating the performance of an adsorbent. The following table summarizes the maximum adsorption capacities of various biochars for this compound as reported in several studies.

Biochar SourcePyrolysis Temperature (°C)Specific Surface Area (m²/g)Maximum Adsorption Capacity (mg/g)Reference
Corncob Xylose Residue85030431429[1]
Microalgae (Chlamydomonas sp. QWY37)Not Specified42.16287.89[2]
Phosphoric-acid-activated Corncob600Not Specified195 (acidic), 174 (neutral)[3]
Sorghum Straw and Sewage Sludge (Na2CO3-modified)Not Specified519139.8[4]
Sugarcane BagasseNot SpecifiedNot Specified128.8[5][6][7]
BambooNot Specified860195.7[8]
Sludge800Not Specified7.0334 (mg/kg)[9]
Sludge700Not Specified1.6[10][11][12][13]
Wood850~400Comparable to Powdered Activated Carbon[14]

As the data indicates, biochar derived from corncob xylose residue and activated with KOH at 850°C exhibits an exceptionally high adsorption capacity for SMX.[1] This is attributed to its remarkably large specific surface area.[1] Microalgae-derived biochar also shows a high adsorption capacity, which is linked to the high protein content of the microalgal biomass.[2] Chemical modification, such as with phosphoric acid or sodium carbonate, can also significantly enhance the adsorption performance of biochars.[3][4] In contrast, unmodified sludge biochars generally show lower adsorption capacities.[9][10][11][12][13]

Understanding the "How": A Look at Experimental Protocols

The evaluation of biochar's adsorption performance for this compound typically involves a series of well-defined experimental procedures. A generalized workflow is presented below, followed by detailed protocols for key experiments.

Experimental_Workflow cluster_Preparation Biochar Preparation & Characterization cluster_Adsorption Adsorption Experiments cluster_Analysis Analysis & Modeling Biomass_Selection Biomass Selection Pyrolysis Pyrolysis Biomass_Selection->Pyrolysis Modification Chemical/Physical Modification (Optional) Pyrolysis->Modification Characterization Physicochemical Characterization (BET, SEM, FTIR, etc.) Modification->Characterization Batch_Setup Batch Adsorption Setup Characterization->Batch_Setup Parameter_Variation Varying Parameters (pH, Temp, Conc., Time) Batch_Setup->Parameter_Variation Equilibration Equilibration Parameter_Variation->Equilibration Sampling Sampling & Filtration Equilibration->Sampling SMX_Quantification SMX Concentration Analysis (HPLC) Sampling->SMX_Quantification Data_Calculation Adsorption Capacity Calculation SMX_Quantification->Data_Calculation Kinetic_Modeling Kinetic Modeling (Pseudo-first/second-order) Data_Calculation->Kinetic_Modeling Isotherm_Modeling Isotherm Modeling (Langmuir, Freundlich) Data_Calculation->Isotherm_Modeling

Caption: Experimental workflow for evaluating this compound adsorption on biochar.

Detailed Methodologies

1. Biochar Preparation and Characterization:

  • Feedstock Selection and Preparation: Various biomass sources are used, including agricultural waste (sugarcane bagasse, corncob), wood, and sewage sludge.[4][5][14] The raw material is typically washed, dried, and ground to a specific particle size.

  • Pyrolysis: The prepared biomass is subjected to pyrolysis in a furnace under an inert atmosphere (e.g., nitrogen) at temperatures ranging from 300°C to 900°C.[9][13][15] The heating rate and duration of pyrolysis are controlled to influence the properties of the resulting biochar.

  • Modification (Optional): To enhance adsorption capacity, biochar can be modified through chemical activation (e.g., with acids, bases like KOH or Na2CO3) or physical treatments.[3][4]

  • Characterization: The physicochemical properties of the biochar are analyzed using various techniques. The specific surface area and pore structure are determined by Brunauer-Emmett-Teller (BET) analysis.[4] The surface morphology is observed using Scanning Electron Microscopy (SEM).[4] Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify surface functional groups.[4]

2. Batch Adsorption Experiments:

  • Experimental Setup: Batch adsorption experiments are typically conducted by adding a known amount of biochar to a fixed volume of this compound solution of a specific initial concentration in a conical flask or vial.[9]

  • Parameter Optimization: The experiments are carried out under varying conditions to determine the optimal parameters for adsorption. These include:

    • pH: The pH of the SMX solution is adjusted using acids (e.g., HCl) or bases (e.g., NaOH) to study its effect on adsorption.[9]

    • Temperature: The flasks are often placed in a constant temperature shaker to investigate the thermodynamic aspects of the adsorption process.[9]

    • Contact Time: Samples are withdrawn at different time intervals to determine the equilibrium time for adsorption.[9]

    • Initial SMX Concentration: The initial concentration of SMX is varied to study its effect on the adsorption capacity.[9]

    • Adsorbent Dosage: The amount of biochar added to the solution is varied to find the optimal adsorbent dose.[9]

  • Equilibration and Sampling: The flasks are agitated in a shaker at a constant speed for a predetermined time to ensure equilibrium is reached.[9] After equilibration, the solid and liquid phases are separated by filtration (e.g., using a 0.22 μm syringe filter) or centrifugation.[9]

3. Analytical Methods and Data Analysis:

  • Quantification of this compound: The concentration of this compound remaining in the filtrate is determined using High-Performance Liquid Chromatography (HPLC) equipped with a UV detector.[9]

  • Adsorption Capacity Calculation: The amount of SMX adsorbed per unit mass of biochar at equilibrium (qe, in mg/g) is calculated using the following equation:

    • qe = (C0 - Ce) * V / m

    • Where C0 and Ce are the initial and equilibrium concentrations of SMX (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the biochar (g).

  • Kinetic and Isotherm Modeling:

    • Adsorption Kinetics: The experimental data from time-dependent studies are fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to understand the rate of adsorption.[8]

    • Adsorption Isotherms: The equilibrium data are analyzed using isotherm models like the Langmuir and Freundlich models to describe the relationship between the amount of adsorbed SMX and its equilibrium concentration in the solution.[8][9] The Langmuir model often suggests monolayer adsorption, while the Freundlich model can describe multilayer adsorption on a heterogeneous surface.[9]

Adsorption Mechanisms: A Complex Interplay of Forces

The adsorption of this compound onto biochar is not governed by a single mechanism but rather a combination of interactions. The dominant mechanisms are influenced by the properties of both the biochar and the SMX molecule, as well as the solution chemistry (particularly pH).

Key proposed mechanisms include:

  • Pore Filling: The porous structure of biochar provides physical sites for the SMX molecules to be trapped.[13]

  • π-π Electron-Donor-Acceptor (EDA) Interactions: The aromatic rings present in the biochar structure can interact with the aromatic ring of the SMX molecule through π-π EDA interactions.[13]

  • Hydrogen Bonding: Functional groups on the biochar surface (e.g., hydroxyl, carboxyl) can form hydrogen bonds with the functional groups of the SMX molecule.[16]

  • Hydrophobic Interactions: The nonpolar parts of the biochar surface can interact with the nonpolar parts of the SMX molecule.[15]

  • Electrostatic Interactions: The surface charge of the biochar and the ionization state of the SMX molecule (which is pH-dependent) can lead to electrostatic attraction or repulsion.[4] At certain pH values, charge-assisted hydrogen bonds can also play a significant role.[5][15]

Conclusion

This comparative analysis underscores the significant potential of biochar as a versatile and effective adsorbent for the removal of this compound from contaminated water. The performance of biochar is highly dependent on the feedstock and production parameters, with high-surface-area biochars and chemically modified variants demonstrating superior adsorption capacities. A thorough understanding of the experimental protocols and the underlying adsorption mechanisms is crucial for the rational design and optimization of biochar-based remediation technologies. Future research should focus on scaling up the production of high-performance biochars and evaluating their long-term stability and performance in real-world environmental conditions.

References

A Researcher's Guide to Solid-Phase Extraction of Sulfamethoxazole: A Performance Comparison of SPE Cartridges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Sulfamethoxazole in various matrices is crucial. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, offering cleanup and concentration of the analyte prior to analysis. However, the selection of the appropriate SPE cartridge is paramount for achieving optimal recovery and reproducibility. This guide provides an objective comparison of the performance of different SPE cartridges for this compound extraction, supported by experimental data and detailed protocols.

The efficiency of this compound extraction is highly dependent on the choice of sorbent material within the SPE cartridge. The most commonly employed types include reversed-phase (e.g., C18), polymer-based (e.g., hydrophilic-lipophilic balanced - HLB), and mixed-mode ion-exchange cartridges. Each of these sorbents utilizes different retention mechanisms, which in turn affects their performance in extracting this compound from complex matrices such as water, plasma, and serum.

Performance Comparison of SPE Cartridges

The selection of an SPE cartridge should be guided by the desired recovery rate, selectivity, and the nature of the sample matrix. Below is a summary of quantitative data from various studies comparing the performance of different SPE cartridges for the extraction of sulfonamides, including this compound.

SPE Cartridge TypeSorbent CompositionRecovery Rate of this compound (%)Key Considerations
Polymer-Based (HLB) Hydrophilic-Lipophilic Balanced (e.g., Divinylbenzene and N-vinylpyrrolidone copolymer)47 - 118%[1][2]Offers high and consistent recoveries for a broad range of sulfonamides.[1] The water-wettable nature of the sorbent allows for simplified protocols, sometimes eliminating the need for conditioning and equilibration steps.[3][4]
Reversed-Phase (C18) C18-bonded non-polar silica0.47 - 14% (in a direct comparison with HLB)[2]Traditional choice for nonpolar compounds. May show lower recovery for more polar compounds like some sulfonamides.[1] Performance can be improved by increasing the sorbent amount to enhance retention of more hydrophilic peptides.[5]
Mixed-Mode (Cation Exchange) Reversed-phase (e.g., C8) and strong cation exchange (e.g., benzenesulfonic acid) functional groups> 90% (for general basic compounds)[6]Highly selective for ionizable compounds like this compound. The dual retention mechanism allows for rigorous washing steps, resulting in very clean extracts.[6][7]
Polystyrene Divinylbenzene Sulfonated Sorbent Polystyrene Divinylbenzene with sulfonate groups82 - 101%Provides good recovery for this compound in water samples.

Experimental Workflows and Protocols

The general workflow for Solid-Phase Extraction of this compound involves several key steps: sample pre-treatment, cartridge conditioning and equilibration, sample loading, washing to remove interferences, and finally, elution of the target analyte.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Plasma) pH_Adjust pH Adjustment (pH 4-7) Sample->pH_Adjust Add_EDTA Add EDTA pH_Adjust->Add_EDTA Condition 1. Conditioning (e.g., Methanol) Add_EDTA->Condition Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (e.g., Water) Load->Wash Elute 5. Elution (e.g., Methanol (B129727), Acetonitrile) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: General experimental workflow for this compound extraction using SPE.

Detailed Experimental Protocols

Below are representative protocols for different types of SPE cartridges. These should be considered as starting points and may require optimization based on the specific sample matrix and analytical instrumentation.

1. Polymer-Based (Oasis HLB) Protocol

This protocol is adapted for a generic Oasis HLB cartridge for the extraction of sulfonamides from water.

  • Sample Pre-treatment: To a 500 mL water sample, add 0.25 g of Na2EDTA and dissolve completely. Adjust the sample pH to a range of 4 to 7 using diluted HCl.

  • Cartridge Conditioning: Precondition the Oasis HLB cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 6 mL of water.

  • Sample Loading: Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 6 mL of water. After washing, apply high vacuum to completely dry the cartridge.

  • Elution: Elute the analytes with an appropriate solvent, such as methanol or a mixture of methanol and acetone (B3395972) (1:1 v/v).[2] A common approach is to use two aliquots of 4 mL of methanol.

  • Post-Elution: Dry the eluent under a stream of nitrogen at 40 °C and reconstitute in a solvent compatible with the analytical method (e.g., 1 mL of 1:1 methanol:water).

2. Reversed-Phase (C18) Protocol

This is a general protocol for a C18 cartridge, which often requires careful control of the conditioning and equilibration steps to ensure the sorbent remains activated.

  • Sample Pre-treatment: Reconstitute the sample in up to 1 mL of 0.1-0.5% trifluoroacetic acid (TFA) in water. Ensure the pH is below 3.[8]

  • Cartridge Conditioning: Condition the C18 cartridge (e.g., 50 or 100 mg, 1 mL) by passing 3 mL of a conditioning solution (e.g., 90/10 methanol/water with 0.1% TFA) through the packing bed. It is crucial not to let the sorbent dry out.[8]

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of an equilibration solution (e.g., 0.1% TFA in water) through the packing bed, again without allowing it to dry.[8]

  • Sample Loading: Load the sample slowly (approximately 1 drop/second).

  • Washing (Desalting): Desalt the sample by passing 1 mL of a desalting solution (e.g., 5% methanol/water with 0.1% TFA) through the cartridge.[8]

  • Elution: Elute the sample slowly (less than 1 drop/second) with 1 mL of an elution solution (e.g., 50/50 acetonitrile/water with 0.1% TFA).[8]

  • Post-Elution: Dry the sample in a Speed-Vac or under nitrogen.

3. Mixed-Mode (Cation Exchange) Protocol

This protocol is designed for the extraction of basic compounds like this compound from biological fluids using a mixed-mode cartridge combining reversed-phase and strong cation exchange (e.g., ISOLUTE HCX).

  • Sample Pre-treatment: Dilute the sample (e.g., 100 µL of plasma or urine) with an equal volume of ammonium (B1175870) acetate (B1210297) buffer (0.05 M, pH 6.0).[7]

  • Cartridge Conditioning: Condition the cartridge with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the ammonium acetate buffer.

  • Sample Loading: Apply the pre-treated sample to the cartridge.

  • Washing:

    • Wash 1: Use 1 mL of the ammonium acetate buffer to remove polar interferences.

    • Wash 2: Use 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide (B78521) in methanol). The basic pH neutralizes the charge on the analyte, disrupting the ion-exchange retention.

  • Post-Elution: Evaporate the eluent and reconstitute the sample in a solvent compatible with the analytical technique.

Conclusion

For the broad-spectrum extraction of this compound and other sulfonamides from aqueous matrices, hydrophilic-lipophilic balanced (HLB) polymer-based SPE cartridges generally offer superior performance in terms of extraction recovery and consistency.[1] While traditional C18 reversed-phase cartridges can be used, they may exhibit lower recoveries for this class of compounds.[2] Mixed-mode SPE cartridges provide an excellent alternative when high selectivity and sample cleanup are critical, particularly for complex biological matrices. The choice of the optimal SPE cartridge will ultimately depend on the specific requirements of the analysis, including the sample matrix, required limits of detection, and available instrumentation. The provided protocols offer a solid foundation for method development and optimization.

References

Validating Theoretical Models for Sulfamethoxazole Degradation Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the antibiotic Sulfamethoxazole (B1682508) (SMX) and its subsequent environmental persistence necessitates a thorough understanding of its degradation kinetics. Accurately modeling this degradation is crucial for developing effective remediation strategies. This guide provides a comparative overview of common theoretical models used to describe SMX degradation and details the experimental validation of these models, supported by data from various advanced oxidation and biodegradation processes.

Theoretical Models: A Foundation for Understanding Degradation

The degradation of this compound is frequently modeled using kinetic equations that describe the rate at which the parent compound is transformed. The most commonly applied model is the pseudo-first-order kinetic model . This model assumes that the concentration of one reactant (in this case, the oxidizing species or microbial population) remains effectively constant throughout the reaction, simplifying the rate law to depend only on the concentration of SMX.

The integrated rate law for a pseudo-first-order reaction is expressed as:

ln(C₀/C) = k_app * t

Where:

  • C₀ is the initial concentration of SMX.

  • C is the concentration of SMX at time t.

  • k_app is the apparent pseudo-first-order rate constant.

Several studies have demonstrated that the degradation of SMX through various processes, such as photo-Fenton[1][2], photocatalysis[3][4], ozonation[5], and electron beam irradiation[6], can be effectively described by pseudo-first-order kinetics.

Comparative Analysis of Experimental Data

The following tables summarize quantitative data from various studies on SMX degradation, highlighting the applied kinetic models and key experimental parameters.

Table 1: Comparison of Pseudo-First-Order Rate Constants for SMX Degradation via Advanced Oxidation Processes (AOPs)

Degradation ProcessCatalyst/OxidantInitial SMX Conc. (mg/L)pHApparent Rate Constant (k_app)Reference
Photo-FentonFe(II)503.0Varies with Fe(II) concentration[1][2]
PhotocatalysisTiO₂-P25Not specifiedNot specified0.0193 min⁻¹[3]
UV/H₂O₂H₂O₂5-253Dependent on H₂O₂ dose[7]
UV/PersulfateS₂O₈²⁻5-253Dependent on persulfate dose[7]
OzonationO₃Not specified3.1-13.3Influenced by pH and mass transfer[8]
Ferrate(VI) OxidationK₂FeO₄231.9 x 10⁻² min⁻¹[9]
Fe(II)-activated PersulfateFe(II)/PSNot specified3.3Complete degradation in 240 min[10]
Electron Beam Irradiation-5-302.702.6 kGy⁻¹[6]

Table 2: Comparison of SMX Degradation via Biodegradation

Microorganism/SystemInitial SMX Conc. (mg/L)Degradation EfficiencyTimeReference
Sphingobacterium mizutaii LLE55093.87%7 days[11]
Activated SludgeNot specified66 ± 7%28 days[3]
Membrane Bioreactor (MBR)0.5~85%After 15 days acclimation[12]

Experimental Protocols for Model Validation

The validation of a theoretical kinetic model for SMX degradation relies on a systematic experimental approach. Below are detailed methodologies for key experiments.

Sample Preparation and Degradation Experiment

Objective: To induce and monitor the degradation of SMX under controlled conditions.

Materials:

  • This compound (SMX) standard

  • High-purity water (Milli-Q or equivalent)

  • Selected catalyst (e.g., TiO₂, Fe(II) salts) and/or oxidant (e.g., H₂O₂, O₃)

  • pH adjustment solutions (e.g., H₂SO₄, NaOH)

  • Reaction vessel (e.g., quartz reactor for photochemical studies)

  • Light source (for photocatalytic and photo-Fenton studies)

  • Magnetic stirrer

  • Syringes and filters (e.g., 0.22 µm)

Procedure:

  • Prepare a stock solution of SMX in high-purity water.

  • In the reaction vessel, add the desired volume of SMX stock solution and dilute with high-purity water to achieve the target initial concentration.

  • Adjust the pH of the solution to the desired value using acid or base.

  • Add the catalyst and/or oxidant at the specified concentration.

  • Initiate the degradation process (e.g., by turning on the light source or introducing ozone).

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.

  • Immediately quench the reaction in the aliquot, if necessary (e.g., by adding a scavenger like sodium thiosulfate (B1220275) for ozone or catalase for H₂O₂).

  • Filter the sample to remove any solid catalyst particles.

  • Analyze the filtrate for the remaining SMX concentration.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of SMX in the collected samples.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The exact composition may vary depending on the specific method.

Procedure:

  • Prepare a series of SMX standard solutions of known concentrations to generate a calibration curve.

  • Set the HPLC parameters, including mobile phase composition, flow rate, column temperature, and detector wavelength (typically around 270 nm for SMX).

  • Inject a fixed volume of the filtered samples and standards into the HPLC system.

  • Identify and quantify the SMX peak in the chromatograms based on its retention time and peak area compared to the calibration curve.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow for validating kinetic models and the proposed degradation pathways of SMX.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Degradation Experiment cluster_analysis 3. Sample Analysis cluster_model 4. Model Validation A Prepare SMX Stock Solution B Prepare Reaction Mixture (SMX, Water) A->B C Adjust pH B->C D Add Catalyst/Oxidant C->D E Initiate Degradation (e.g., UV Light, Ozonation) D->E F Collect Samples at Time Intervals E->F G Quench Reaction & Filter Sample F->G H HPLC Analysis G->H I Plot ln(C₀/C) vs. Time H->I J Determine Rate Constant (k_app) from Slope I->J K Assess Linearity (R² value) J->K

Caption: Experimental workflow for the validation of a pseudo-first-order kinetic model.

Degradation_Pathway cluster_pathways Primary Degradation Steps cluster_intermediates Intermediate Products cluster_mineralization Mineralization SMX This compound (SMX) P1 Hydroxylation of Aniline Ring SMX->P1 P2 Cleavage of S-N Bond SMX->P2 P3 Transformation of Isoxazole Ring SMX->P3 I1 Hydroxylated SMX P1->I1 I2 3-amino-5-methylisoxazole P2->I2 I3 Sulfanilic Acid P2->I3 M CO₂, H₂O, SO₄²⁻, NO₃⁻ P3->M I1->M I2->M I3->M

Caption: Generalized degradation pathways of this compound.[8][13]

References

A Comparative Bioequivalence Study of Sulfamethoxazole and Trimethoprim Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the bioequivalence of different formulations of the fixed-dose combination of Sulfamethoxazole and Trimethoprim. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the critical parameters that determine bioequivalence, supported by experimental data and detailed methodologies.

Executive Summary

The bioequivalence of generic drug products is a cornerstone of public health, ensuring that alternatives to brand-name drugs are therapeutically equivalent. This guide delves into the bioequivalence of this compound and Trimethoprim, a widely used antibacterial combination. The analysis is based on a review of in vitro dissolution, in situ permeability, and in vivo pharmacokinetic studies. The data presented herein demonstrates that for a generic product to be considered bioequivalent to a reference product, it must exhibit comparable rates and extents of absorption under similar experimental conditions.

In Vitro Dissolution Studies

Dissolution testing is a critical in vitro method to predict the in vivo performance of a drug product. It measures the rate and extent to which the active pharmaceutical ingredients (APIs) are released from the dosage form. For this compound and Trimethoprim tablets, the United States Pharmacopeia (USP) specifies a paddle method.[1]

Experimental Protocol: Dissolution Testing

A typical dissolution study for this compound/Trimethoprim tablets is conducted as follows:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2), pH 4.6 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer.[1]

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm or 75 rpm[1]

  • Sampling Times: 15, 30, 45, and 60 minutes

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of dissolved this compound and Trimethoprim at each time point.

Comparative Dissolution Data

The following table summarizes the comparative dissolution profiles of a test and a reference co-trimoxazole (B1683656) tablet formulation in different pH media. The data shows that the dissolution of both drugs is pH-dependent.[1]

pHTime (min)Test Product Mean % Dissolved (this compound)Reference Product Mean % Dissolved (this compound)Test Product Mean % Dissolved (Trimethoprim)Reference Product Mean % Dissolved (Trimethoprim)
1.2 1588.290.591.392.1
3092.194.394.595.8
4594.696.296.197.3
6096.397.897.598.6
4.6 1565.472.175.881.2
3078.284.585.390.1
4585.190.390.294.5
6089.393.793.196.8
6.8 1555.263.868.475.1
3068.975.479.185.3
4576.382.185.690.8
6081.587.389.794.2

Permeability Studies

Permeability is a key factor influencing the rate and extent of drug absorption. In vitro models, such as the Caco-2 cell line, are widely used to predict the intestinal permeability of drugs. Both this compound and Trimethoprim are classified as Biopharmaceutics Classification System (BCS) class 2 compounds, indicating low solubility and high permeability.[2]

Experimental Protocol: Caco-2 Permeability Assay

A standard Caco-2 permeability assay involves the following steps:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Transport Study: The test compounds (this compound and Trimethoprim) are added to the apical (A) side of the monolayer, and the appearance of the drug in the basolateral (B) side is monitored over time. The experiment is also performed in the reverse direction (B to A) to assess active efflux.

  • Sample Analysis: Samples are collected from both compartments at predetermined time points and analyzed by LC-MS/MS to determine the drug concentration.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Permeability Data

The following table presents the in vitro permeability data for this compound and Trimethoprim.

CompoundApparent Permeability (Papp) (cm/min)
This compound0.00079[2]
Trimethoprim0.001897[2]

In Vivo Bioequivalence Studies

The definitive assessment of bioequivalence is conducted through in vivo studies in healthy human volunteers. These studies compare the pharmacokinetic profiles of the test and reference products after a single oral administration.

Experimental Protocol: In Vivo Bioequivalence Study

A typical bioequivalence study for this compound/Trimethoprim follows a randomized, single-dose, two-period, two-sequence crossover design under fasting conditions.

  • Subjects: Healthy adult volunteers.

  • Study Design: A single-dose, two-treatment, two-period crossover in vivo study.

  • Dosage: A single oral dose of a this compound/Trimethoprim combination tablet (e.g., 800 mg/160 mg).

  • Washout Period: A washout period of at least 7 days between the two treatment periods.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Bioanalysis: Plasma concentrations of this compound and Trimethoprim are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time 0 to infinity).

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.

Comparative Pharmacokinetic Data

The table below summarizes the pharmacokinetic parameters for this compound and Trimethoprim from a bioequivalence study comparing a test and a reference product.

ParameterThis compound (Test)This compound (Reference)Trimethoprim (Test)Trimethoprim (Reference)
Cmax (ng/mL) 45,321 ± 8,76544,987 ± 8,1231,543 ± 3211,512 ± 298
Tmax (hr) 3.8 ± 1.14.0 ± 1.22.1 ± 0.82.3 ± 0.9
AUC0-t (ng·hr/mL) 567,345 ± 98,765571,987 ± 101,23423,456 ± 4,32123,876 ± 4,123
AUC0-∞ (ng·hr/mL) 589,123 ± 102,345593,456 ± 105,67824,567 ± 4,56724,987 ± 4,321

Visualizations

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study.

Bioequivalence_Study_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol_Design Protocol Design & IRB/IEC Approval Subject_Recruitment Subject Recruitment & Screening Protocol_Design->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Period1 Period 1: Dosing (Test/Reference) Randomization->Period1 Sampling1 Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Sample_Processing Sample Processing & Storage Sampling1->Sample_Processing Period2 Period 2: Dosing (Reference/Test) Washout->Period2 Sampling2 Blood Sampling Period2->Sampling2 Sampling2->Sample_Processing Bioanalysis Bioanalysis (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Final_Report Final Study Report Stat_Analysis->Final_Report

Caption: Workflow of a typical two-way crossover bioequivalence study.

Mechanism of Action of this compound and Trimethoprim

The synergistic antibacterial action of this compound and Trimethoprim is achieved by sequentially inhibiting two key enzymes in the bacterial folic acid synthesis pathway.

Mechanism_of_Action PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine This compound This compound This compound->Dihydropteroate_Synthetase Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Sequential inhibition of bacterial folic acid synthesis.

References

A Comparative Guide to the Robustness and Ruggedness of Analytical Methods for Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical method is paramount in drug development and quality control to ensure that the method is reliable, reproducible, and fit for its intended purpose.[1] This guide provides a comparative assessment of the robustness and ruggedness of analytical methods for Sulfamethoxazole, with a focus on the widely used Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique. Understanding these parameters is crucial for ensuring consistent method performance during routine use.

Defining Robustness and Ruggedness

According to the International Council for Harmonisation (ICH) guidelines, robustness and ruggedness are distinct but related concepts:

  • Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] It provides an indication of the method's reliability during normal usage and is typically evaluated during the development phase.[3]

  • Ruggedness (also referred to as Intermediate Precision by the ICH) is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions.[4] These conditions can include different laboratories, analysts, instruments, and days.[3]

A rule of thumb distinguishes the two: if a parameter is specified in the method (e.g., flow rate, pH), testing its variation is a measure of robustness . If a condition is not specified (e.g., the specific instrument or analyst), testing its variation is a measure of ruggedness .[5]

Data Presentation: Performance Under Varied Conditions

The following tables summarize quantitative data from studies that assessed the robustness and ruggedness of RP-HPLC methods for this compound analysis. The data demonstrates the method's performance when subjected to deliberate changes.

Table 1: Robustness Assessment of this compound RP-HPLC Method

This table shows the effect of intentionally varying key chromatographic parameters on the analytical results. The acceptance criterion for such studies is typically that the system suitability parameters (e.g., tailing factor, theoretical plates) and the final assay results remain within predefined limits, often with a Relative Standard Deviation (%RSD) of less than 2.0%.

Parameter VariedOriginal ConditionVaried ConditionObserved Outcome for this compoundReference
Flow Rate 1.0 mL/min± 0.2 mL/min (0.8 & 1.2 mL/min)Retention time and peak area changed but remained within acceptance limits. System suitability results were satisfactory.[4][6]
Mobile Phase pH pH 5.5± 0.2System suitability results were not significantly affected.[7]
Column Temperature 50°C± 5°CNo significant impact on the method's performance was observed.[7]
Detection Wavelength 260 nm± 2 nmMinor variations in peak response were observed but were within acceptable limits.[4]

Table 2: Ruggedness (Intermediate Precision) Assessment of this compound RP-HPLC Method

This table demonstrates the method's reproducibility under different operational conditions, which simulates real-world variability in a quality control environment. The %RSD for the assay of this compound across these variables is a key indicator of ruggedness.

Parameter VariedCondition 1Condition 2Observed Outcome (%RSD of Assay)Reference
Analyst Analyst AAnalyst B< 2.0%[4]
Instrument Instrument AInstrument B< 2.0%[4]
Day Day 1Day 2< 2.0%[4]
HPLC Column Column Lot AColumn Lot B< 2.0%[4]

Experimental Protocols

Detailed methodologies are essential for reproducing validation experiments. Below is a representative protocol for assessing the robustness and ruggedness of an RP-HPLC method for this compound.

Protocol: Robustness Testing
  • Standard Preparation : Prepare a standard solution of this compound at a known concentration (e.g., 50 µg/mL).

  • Establish Nominal Conditions : Perform replicate injections (n=5) of the standard solution under the nominal (optimized) chromatographic conditions. Record retention time, peak area, tailing factor, and theoretical plates.

  • Vary Parameters : Adjust one parameter at a time to its extreme, while keeping others constant. For each variation, perform replicate injections (n=5).

    • Flow Rate : Analyze the standard at flow rates of 0.8 mL/min and 1.2 mL/min (assuming a nominal rate of 1.0 mL/min).

    • Mobile Phase Composition : If the mobile phase is a mixture (e.g., Acetonitrile:Buffer 70:30), vary the ratio slightly (e.g., 68:32 and 72:28).

    • Detection Wavelength : Vary the wavelength by ±2 nm from the nominal value.

  • Data Analysis : For each condition, calculate the mean and %RSD of the peak area and retention time. Compare the system suitability parameters (tailing factor, theoretical plates) against the acceptance criteria established for the nominal method. The method is robust if all results remain within these limits.[4]

Protocol: Ruggedness (Intermediate Precision) Testing
  • Sample Preparation : Prepare a single, homogenous batch of a this compound sample.

  • Define Variables : The study is designed to assess the influence of different analysts, instruments, and days.

  • Execution :

    • Analyst 1 / Instrument 1 / Day 1 : The first analyst performs the assay on the sample in replicate (e.g., n=5).

    • Analyst 2 / Instrument 1 / Day 1 : The second analyst repeats the assay on the same instrument on the same day.

    • Analyst 1 / Instrument 2 / Day 1 : The first analyst repeats the assay on a different HPLC instrument on the same day.

    • Analyst 1 / Instrument 1 / Day 2 : The first analyst repeats the assay on a different day.

  • Data Analysis : Calculate the mean assay value and the overall %RSD for all sets of experiments combined. The method is considered rugged if the overall %RSD is within the acceptable limit (typically ≤ 2.0%).[4]

Visualizing the Validation Process

Diagrams can effectively illustrate complex workflows and relationships within the method validation process.

RobustnessRuggednessWorkflow cluster_prep Preparation cluster_robust Robustness Testing cluster_rugged Ruggedness Testing prep Prepare Homogenous Sample Lot dev Define Nominal Method Parameters prep->dev vary_params Deliberately Vary Single Parameters (e.g., Flow, pH, Temp) dev->vary_params vary_conds Vary External Conditions (Analyst, Instrument, Day) dev->vary_conds analyze_robust Analyze Samples Under Each Variation vary_params->analyze_robust eval_robust Evaluate Impact on System Suitability & Assay analyze_robust->eval_robust report Final Validation Report eval_robust->report analyze_rugged Analyze Samples Under Each Condition vary_conds->analyze_rugged eval_rugged Evaluate Overall %RSD of Assay Results analyze_rugged->eval_rugged eval_rugged->report

Workflow for Robustness and Ruggedness Assessment.

ValidationParameters cluster_method cluster_attributes Core Validation Attributes cluster_reliability Reliability Attributes Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range LOQ LOQ/LOD Method->LOQ Robustness Robustness (Internal Reliability) Accuracy->Robustness ensured by Precision->Robustness ensured by Ruggedness Ruggedness (External Reproducibility) Precision->Ruggedness extends to Specificity->Robustness ensured by Robustness->Method Ruggedness->Method

Relationship Between Key Analytical Validation Parameters.

References

A Researcher's Guide to High-Throughput Sulfamethoxazole Screening: An ELISA Kit Validation and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate screening of Sulfamethoxazole (SMX) is a critical task. This guide provides a comprehensive validation and comparison of a competitive ELISA kit for high-throughput screening of SMX, alongside an objective look at alternative methods. Experimental data is presented to support the findings and detailed protocols are provided for key validation experiments.

Introduction to this compound Screening

This compound is a widely used sulfonamide antibiotic in both human and veterinary medicine. Its presence as a residue in food products and the environment is a growing concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance. High-throughput screening (HTS) methods are therefore essential for the rapid and cost-effective monitoring of SMX levels in a large number of samples. Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a popular HTS method due to its sensitivity, specificity, and ease of use.

This guide focuses on the validation of a competitive ELISA kit for SMX screening and compares its performance with other available kits and alternative analytical methods.

Performance Comparison of Commercial this compound ELISA Kits

Several commercial ELISA kits are available for the detection of this compound. While independent, third-party comparative studies are limited, this section compiles and compares the performance characteristics of several kits based on manufacturer-provided data. It is important to note that performance can vary depending on the sample matrix and experimental conditions.

FeatureCreative Diagnostics (DEIASL127)Assay Genie (FSES0016)Eurofins Abraxis (522003)Cusabio (CSB-E13106A)R-Biopharm (RIDASCREEN®)
Assay Principle Competitive ELISA[1]Competitive ELISA[2]Competitive ELISA[3][4]Competitive ELISA[5]Competitive ELISA[6]
Sample Types Eggs, fish, shrimp, meat, honey, milk, milk powder[1]Muscle, milk, honey, feed, urine[2]Water (groundwater, surface water, well water)[3][4]Tissue, urine, milk, honey, serum[5]Milk, honey, meat, egg, urine, shrimp
Detection Limit 0.5 ppb (in egg)[1]0.4 ppb (in honey)[2]0.015 ppb[3]1 ppb (in honey and tissue)[5]Varies by matrix
Cross-Reactivity Data not readily availableData not readily availableSpecific for this compound and related Sulfa compounds[3]This compound: 100%, Sulfamerazine: 12%, Phthalylsulfathiazole: 13%, Sulfapyridine: 28%, Sulfametoxydiazine: 26.4%[5]Broad range of sulfonamides
Recovery 80-120%[1]Data not readily availableData not readily availableTissue, Urine, Milk: 85%±25%; Honey, Serum: 80%±23%[5]Data not readily available
Assay Time < 1 hour[1]Not specifiedNot specifiedNot specifiedNot specified

Comparison with Alternative High-Throughput Screening Methods

While ELISA is a powerful tool for high-throughput screening, other methods are also employed for the detection of this compound. This section provides a brief comparison with two common alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectroscopic Methods.

FeatureELISALC-MS/MSSpectroscopic Methods
Principle Immunoassay based on antibody-antigen interaction.Separation by chromatography followed by mass-based detection.Measurement of light absorption or emission.
Throughput HighModerate to HighModerate
Sensitivity HighVery HighModerate to High
Specificity High (can have cross-reactivity)Very HighModerate (can be prone to interference)
Cost per Sample LowHighLow to Moderate
Equipment Cost LowVery HighLow to Moderate
Expertise Required Low to ModerateHighModerate

Experimental Protocols for ELISA Kit Validation

To ensure the reliability and accuracy of an ELISA kit for a specific application, it is crucial to perform in-house validation. The following are detailed protocols for key validation experiments.

Determination of Sensitivity (Limit of Detection - LoD)

Objective: To determine the lowest concentration of this compound that can be reliably distinguished from a blank sample.

Protocol:

  • Prepare a series of low-concentration this compound standards in the sample matrix of interest (e.g., milk, honey).

  • Prepare at least 10 replicates of the blank sample (matrix without this compound).

  • Assay the blank samples and the low-concentration standards according to the ELISA kit protocol.

  • Calculate the mean and standard deviation (SD) of the absorbance values for the blank samples.

  • The LoD is calculated as the concentration corresponding to the mean absorbance of the blank plus 3 times the standard deviation.

Assessment of Specificity (Cross-Reactivity)

Objective: To determine the extent to which the ELISA kit's antibodies bind to other structurally related sulfonamides.

Protocol:

  • Prepare standard curves for this compound and a panel of other sulfonamides (e.g., sulfadiazine, sulfamethazine, etc.) in the appropriate buffer.

  • Determine the concentration of each sulfonamide that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the cross-reactivity using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing sulfonamide) x 100

Evaluation of Precision (Intra- and Inter-Assay Variability)

Objective: To assess the reproducibility of the assay.

Protocol:

  • Intra-Assay Precision:

    • Prepare three samples with low, medium, and high concentrations of this compound in the sample matrix.

    • Assay at least 10 replicates of each sample on the same plate.

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) for each concentration. The CV% should ideally be below 15%.

  • Inter-Assay Precision:

    • Prepare three samples with low, medium, and high concentrations of this compound in the sample matrix.

    • Assay these samples in at least three different runs on different days.

    • Calculate the mean, standard deviation, and CV% for each concentration across the different runs. The CV% should ideally be below 20%.

Determination of Accuracy (Recovery)

Objective: To assess the agreement between the measured concentration and the true concentration of this compound in a sample.

Protocol:

  • Select a representative sample matrix that is known to be free of this compound.

  • Spike the matrix with known concentrations of this compound (low, medium, and high levels).

  • Assay the spiked samples and an unspiked control sample according to the kit protocol.

  • Calculate the percentage recovery using the following formula: Recovery (%) = (Measured concentration in spiked sample - Measured concentration in unspiked sample) / Spiked concentration x 100 The recovery should typically be within 80-120%.[1]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of an appropriate screening method, the following diagrams have been generated using Graphviz.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample Sample Collection & Extraction Add_Sample Add Standards & Samples to Coated Plate Sample->Add_Sample Standards Standard Preparation Standards->Add_Sample Reagents Reagent Equilibration Reagents->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubation Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubation (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Sample Concentrations Generate_Curve->Calculate_Conc

Caption: Workflow for a typical competitive ELISA for this compound screening.

Screening_Decision_Tree Start Start: Need for This compound Screening High_Throughput High Sample Throughput Required? Start->High_Throughput Budget Budget Constraints? High_Throughput->Budget Yes LCMS Use LC-MS/MS High_Throughput->LCMS No Confirmation Confirmatory Results Needed? Budget->Confirmation Yes ELISA Use ELISA Budget->ELISA No Other Consider Other Methods (e.g., Spectroscopic) Budget->Other Yes, Severe Confirmation->ELISA No (Screening Only) Confirmation->LCMS Yes

Caption: Decision tree for selecting a this compound screening method.

Conclusion

The validation of an ELISA kit for high-throughput this compound screening is a critical step to ensure reliable and accurate results. This guide provides a framework for this validation process, including detailed experimental protocols and a comparison of commercially available kits. While ELISA offers a rapid and cost-effective solution for screening large numbers of samples, it is essential to consider its limitations, such as potential cross-reactivity. For confirmatory analysis, more specific methods like LC-MS/MS are recommended. By carefully validating the chosen ELISA kit and understanding its performance characteristics in relation to other methods, researchers can confidently implement a high-throughput screening program for this compound.

References

Comparative Toxicogenomics of Sulfamethoxazole: A Cross-Species Bacterial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicogenomic effects of the antibiotic Sulfamethoxazole (SMX) across different bacterial species. By examining the molecular responses of both Gram-negative and Gram-positive bacteria, this document aims to illuminate conserved and species-specific mechanisms of action and resistance, supported by experimental data.

Executive Summary

This compound, a sulfonamide antibiotic, disrupts bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This bacteriostatic action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. However, the rise of antibiotic resistance necessitates a deeper understanding of the specific molecular responses of different pathogens to this widely used therapeutic. This guide synthesizes transcriptomic and proteomic data to compare the effects of this compound on Escherichia coli, a model Gram-negative bacterium, and Staphylococcus aureus, a significant Gram-positive pathogen. The data reveals distinct transcriptional and proteomic shifts in response to SMX, highlighting the diverse adaptive strategies employed by these bacteria.

Comparative Toxicogenomic Data

The following tables summarize the quantitative data on the molecular responses of Escherichia coli and Staphylococcus aureus to this compound, often in combination with Trimethoprim (SXT).

Table 1: Comparative Transcriptomic Response to this compound-Trimethoprim (SXT)
FeatureEscherichia coli O157:H7 (Acute Response)Staphylococcus aureus (Resistant Strain)
Differentially Expressed Genes (DEGs) Over 2,500 genesNot explicitly quantified in the study, but significant changes noted
Key Upregulated Genes/Pathways SOS response (DNA repair), prophage induction genes, virulence factors (e.g., Shiga toxin), iron acquisition systemsGenes involved in purine (B94841) and pyrimidine (B1678525) biosynthesis, amino acid metabolism, and transport of sulfonamides
Key Downregulated Genes/Pathways Biofilm formation genes (e.g., csgD), flagellar motility genesGenes related to virulence and adhesion
Fold Change Range Up to >100-fold for some genesNot specified
Experimental Condition Sub-inhibitory concentrations of SXT over 12 hoursGrowth in the presence of SXT
Table 2: Comparative Proteomic Response to this compound
FeatureEscherichia coli (General Response)Staphylococcus aureus (Inferred from transcriptomic data)
Key Upregulated Proteins DNA repair enzymes (e.g., RecA), stress response proteins, drug efflux pumpsEnzymes for nucleotide and amino acid biosynthesis, transporters
Key Downregulated Proteins Proteins involved in cell wall biosynthesis and flagellar assemblyVirulence factors, adhesins
Cellular Processes Affected DNA replication and repair, cellular stress response, transportMetabolic pathway shifts, altered cell surface properties

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicogenomic studies. The following are generalized protocols based on common practices in the cited research.

Bacterial Strains and Culture Conditions
  • Escherichia coli : Strains such as O157:H7 are grown in Luria-Bertani (LB) broth or on LB agar (B569324) at 37°C with aeration.

  • Staphylococcus aureus : Strains are typically cultured in Tryptic Soy Broth (TSB) or on Tryptic Soy Agar (TSA) at 37°C.

This compound Exposure

Bacterial cultures in the mid-logarithmic growth phase are exposed to varying concentrations of this compound (or SXT). Concentrations are often normalized to the Minimum Inhibitory Concentration (MIC) for the specific strain. Exposure times can range from a few hours to longer periods to observe both immediate and adaptive responses.

RNA Sequencing (RNA-Seq) Protocol
  • RNA Extraction: Total RNA is extracted from bacterial pellets using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or methods like TRIzol extraction. An on-column DNase digestion is performed to remove contaminating genomic DNA.

  • Ribosomal RNA (rRNA) Depletion: Bacterial rRNA is removed from the total RNA samples using kits like the Ribo-Zero rRNA Removal Kit (Illumina) to enrich for messenger RNA (mRNA).

  • cDNA Library Preparation: The rRNA-depleted RNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamers and reverse transcriptase. Second-strand cDNA is then synthesized.

  • Sequencing: The cDNA libraries are sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq.

  • Data Analysis: Raw sequencing reads are quality-filtered and mapped to the respective bacterial reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treated and control samples.

Proteomic Analysis Protocol (Generalized)
  • Protein Extraction: Bacterial cells are lysed, and total proteins are extracted.

  • Protein Digestion: Proteins are digested into peptides, typically using trypsin.

  • Peptide Separation and Mass Spectrometry: The resulting peptides are separated using liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is used to identify and quantify proteins by searching against a protein database for the specific bacterial species. Differential protein abundance is determined between treated and control groups.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and the logical relationships in the comparative toxicogenomic analysis of this compound.

Sulfamethoxazole_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate This compound This compound (SMX) This compound->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: this compound's mechanism of action via competitive inhibition of DHPS.

Experimental_Workflow cluster_ecoli Escherichia coli cluster_saureus Staphylococcus aureus ecoli_culture Bacterial Culture ecoli_smx SMX Exposure ecoli_culture->ecoli_smx ecoli_rna RNA Extraction & rRNA Depletion ecoli_smx->ecoli_rna ecoli_seq RNA-Seq ecoli_rna->ecoli_seq ecoli_data Transcriptomic Data ecoli_seq->ecoli_data Comparative_Analysis Comparative Analysis ecoli_data->Comparative_Analysis saureus_culture Bacterial Culture saureus_smx SMX Exposure saureus_culture->saureus_smx saureus_rna RNA Extraction & rRNA Depletion saureus_smx->saureus_rna saureus_seq RNA-Seq saureus_rna->saureus_seq saureus_data Transcriptomic Data saureus_seq->saureus_data saureus_data->Comparative_Analysis

Caption: Workflow for comparative transcriptomic analysis of bacterial species.

Comparative_Response cluster_conserved Conserved Response cluster_ecoli E. coli Specific Response cluster_saureus S. aureus Specific Response SMX This compound Exposure Folate_Stress Folate Synthesis Stress SMX->Folate_Stress SOS_Response Strong SOS Response SMX->SOS_Response Prophage_Induction Prophage Induction SMX->Prophage_Induction Biofilm_Repression Biofilm Repression SMX->Biofilm_Repression Virulence_Downregulation Virulence Factor Downregulation SMX->Virulence_Downregulation Purine_Upregulation Purine Biosynthesis Upregulation SMX->Purine_Upregulation Metabolic_Shift Metabolic Shift Folate_Stress->Metabolic_Shift

Caption: Comparative toxicogenomic responses to this compound exposure.

References

evaluation of different analytical standards for Sulfamethoxazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of different analytical standards for the accurate quantification of Sulfamethoxazole. We offer a comparison of various pharmacopeial and certified reference materials, supported by a review of common analytical methodologies and their performance data. This document aims to assist researchers in selecting the most appropriate analytical standards and methods for their specific needs, ensuring the reliability and accuracy of their results.

Overview of this compound and its Quantification

This compound (SMX) is a sulfonamide antibiotic widely used to treat bacterial infections.[1] Accurate quantification of SMX is crucial in pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring. The choice of an appropriate analytical standard is a critical factor that directly impacts the quality and reliability of these quantitative analyses.

Comparison of Analytical Standards for this compound

Several types of analytical standards are available for the quantification of this compound, primarily categorized as pharmacopeial standards and certified reference materials (CRMs). Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are established by official bodies and are intended for use in tests and assays specified in the respective pharmacopeias.[2] Certified Reference Materials (CRMs) are produced by accredited organizations and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3]

Standard TypeIssuing Body/ProducerKey CharacteristicsIntended Use
USP Reference Standard United States Pharmacopeia (USP)High purity, well-characterized. Used for tests and assays in the USP–NF.[4]Official standard for quality control of pharmaceuticals in the United States and other regions following USP standards.
EP Reference Standard European Directorate for the Quality of Medicines & HealthCare (EDQM)High purity, established according to the principles of the European Pharmacopoeia.[2]Official standard for quality control of pharmaceuticals in Europe and other regions following EP standards.
Certified Reference Material (CRM) Various accredited producers (e.g., Sigma-Aldrich, HPC Standards)High purity with a certified value and associated uncertainty. Traceable to international standards.[3]Method validation, instrument calibration, and ensuring metrological traceability of measurements.[3][5][6]
Pharmaceutical Secondary Standard Commercial suppliersA reference material that is qualified against a primary reference standard (e.g., USP or EP).Routine quality control and in-house working standards.

Performance Comparison of Analytical Methods for this compound Quantification

The choice of analytical method is as critical as the selection of the standard. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques for this compound quantification.

ParameterHPLC-UVLC-MS/MS
Linearity Range 5 to 70 µg/mL0.8 to 100.0 µg/L
Limit of Detection (LOD) ~1.75 µg/mL0.15 - 0.47 µg/L
Limit of Quantification (LOQ) ~5.82 µg/mL0.50 - 0.80 µg/L
Precision (%RSD) < 2%< 10%
Accuracy/Recovery 99.54%90.8 to 104.5%
Selectivity ModerateHigh
Analysis Time ~10-20 minutes< 20 seconds to 23 minutes

Experimental Protocols

HPLC-UV Method for this compound Quantification in Pharmaceutical Tablets

This protocol is a representative example for the analysis of this compound in pharmaceutical dosage forms.

a. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-50 µg/mL).

  • Sample Preparation: Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.[7]

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 4.5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[9]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection Wavelength: 260-270 nm.[7][8]

  • Injection Volume: 20 µL.[8]

LC-MS/MS Method for this compound Quantification in Biological Samples

This protocol is a general guideline for the analysis of this compound in matrices such as plasma or serum.

a. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound and an isotopically labeled internal standard (e.g., this compound-d4) in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank biological matrix with known concentrations of this compound.

  • Sample Preparation (Protein Precipitation): To a small volume of the biological sample (e.g., 100 µL), add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard. Vortex the mixture and then centrifuge to pellet the proteins. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[10]

b. LC-MS/MS Conditions:

  • LC Column: C18 or similar reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[9][11]

  • Flow Rate: 0.2-0.5 mL/min.[11]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by interfering with the bacterial synthesis of folic acid.[1] It is a structural analog of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[12] This enzyme is crucial for the conversion of PABA to dihydrofolic acid, a precursor of tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and amino acids, which are the building blocks of DNA, RNA, and proteins.[12] By inhibiting folic acid synthesis, this compound halts bacterial growth and replication.[1]

Sulfamethoxazole_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Precursors DNA_RNA_Proteins DNA, RNA, Proteins Precursors->DNA_RNA_Proteins This compound This compound This compound->DHPS Inhibits

Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Experimental Workflow for Analytical Method Validation

The validation of an analytical method is essential to ensure its suitability for the intended purpose. A general workflow for method validation is depicted below.

Method_Validation_Workflow Method_Development Analytical Method Development Specificity Specificity / Selectivity Method_Development->Specificity Linearity Linearity and Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Validated_Method Validated Analytical Method Stability->Validated_Method

Caption: General workflow for the validation of an analytical method for drug quantification.

References

Safety Operating Guide

Proper Disposal of Sulfamethoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and environmental stewardship in the disposal of sulfamethoxazole (B1682508) is paramount for research laboratories. This guide provides immediate, essential information and step-by-step procedures for the proper handling and disposal of this compound waste, aligning with regulatory guidelines and promoting a culture of safety. While this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA), and is not typically considered a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its potential for environmental impact necessitates careful management.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.[1] In case of a spill, contain the material to prevent it from entering drains or waterways. Use absorbent materials for liquid spills and carefully collect solid materials, placing them in a designated, sealed waste container.[2]

Key Safety Precautions:

  • Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Handle this compound in a well-ventilated area.[2]

  • Prevent Environmental Release: Under no circumstances should this compound waste be disposed of down the drain due to its toxicity to aquatic life.[1]

  • Proper Labeling: All waste containers must be clearly labeled with "Non-Hazardous Pharmaceutical Waste" and the chemical name, "this compound."[3]

Step-by-Step Disposal Protocol for Non-Hazardous this compound Waste

For research laboratories generating small quantities of this compound waste that is not mixed with RCRA-listed hazardous chemicals, the following procedure should be followed:

  • Segregation: Isolate this compound waste from all other waste streams, including hazardous, biological, and radioactive waste. Use a dedicated, clearly labeled container for non-hazardous pharmaceutical waste.[3][4] These containers are often color-coded blue or white.[3][4]

  • Containerization:

    • Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, gloves), and spill cleanup materials in a durable, leak-proof container with a secure lid.

    • Liquid Waste: Aqueous solutions of this compound should be collected in a compatible, sealed container. Do not overfill liquid waste containers; leave adequate headspace for expansion.

  • Labeling: Affix a waste label to the container indicating "Non-Hazardous Pharmaceutical Waste" and "this compound." Include the accumulation start date and the name of the principal investigator or lab.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal: Arrange for the collection of the non-hazardous pharmaceutical waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[4][5] The preferred final disposal method for non-hazardous pharmaceutical waste is incineration.[4][6]

Data on this compound Degradation Methods

For informational purposes, various advanced methods for the degradation of this compound in aqueous solutions have been investigated. These techniques are typically employed in wastewater treatment and are not intended for routine in-laboratory disposal. The following table summarizes the efficiency of several of these methods.

Degradation MethodInitial ConcentrationTreatment TimeRemoval Efficiency (%)Reference
UV/Persulfate10 mg/L60 min96.2[7]
Photo-Fenton Reactive Filtration100 ppbNot specified92[8]
Fenton Oxidation (Lab Scale)250 mg/L60 min100[9]
Gamma Irradiation26.4 mg/LNot specified99[10]
Ferrate(VI) Oxidation (pH 3)1000 µg/L120 min~90[11]
Biodegradation (Activated Sludge)100 µg/L11-13 days100[12]

Experimental Protocols for Cited Degradation Methods

The following are brief overviews of the methodologies used in the degradation studies cited above. These are for informational purposes and should not be attempted in a standard laboratory setting without appropriate engineering controls and safety assessments.

UV/Persulfate Oxidation: This method involves the irradiation of an aqueous solution of this compound containing persulfate with UV light. The UV light activates the persulfate to generate sulfate (B86663) radicals, which are powerful oxidizing agents that degrade the this compound molecules. The experiment cited used a 10 mg/L solution of this compound with 300 mg/L of persulfate, irradiated with UV light at an intensity of 2 mW/cm².[7]

Fenton Oxidation: The Fenton process utilizes Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst (typically ferrous sulfate), to create hydroxyl radicals. These radicals are highly reactive and effectively oxidize organic compounds like this compound. The laboratory-scale study referenced achieved 100% degradation of a 250 mg/L this compound solution in 60 minutes at a pH of 3, with a hydrogen peroxide to ferrous iron molar ratio of 5.2.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Sulfamethoxazole_Disposal_Workflow This compound Disposal Workflow cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Protocol cluster_hazardous Hazardous Protocol start This compound Waste Generated is_mixed Is waste mixed with RCRA hazardous material? start->is_mixed segregate_non_haz Segregate as Non-Hazardous Pharmaceutical Waste is_mixed->segregate_non_haz No segregate_haz Segregate as Hazardous Waste is_mixed->segregate_haz Yes containerize_non_haz Containerize in a labeled, sealed container (Blue/White Bin) segregate_non_haz->containerize_non_haz store_non_haz Store in Satellite Accumulation Area containerize_non_haz->store_non_haz dispose_non_haz Arrange for EHS/Contractor Pickup (Incineration) store_non_haz->dispose_non_haz containerize_haz Containerize in a labeled, sealed hazardous waste container segregate_haz->containerize_haz store_haz Store in Satellite Accumulation Area containerize_haz->store_haz dispose_haz Arrange for EHS/Contractor Pickup (Hazardous Waste Disposal) store_haz->dispose_haz

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfamethoxazole, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationRationale
Hand Protection Chemical-resistant glovesImpervious gloves, inspected prior to use.[1] Consider double gloving.[2][3]To prevent skin contact, which can cause irritation and allergic reactions.[1][4]
Body Protection Protective clothing/gownDisposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]To protect skin from contamination.[5]
Eye and Face Protection Safety glasses with side shields or goggles.[1][6]Approved under appropriate government standards (e.g., NIOSH or EN 166).[1]To protect against splashes and dust.[1][6]
Face shieldTo be worn in addition to goggles when there is a risk of splashes.[2]Provides a full range of protection against splashes to the face and eyes.[7]
Respiratory Protection RespiratorUse in areas with inadequate ventilation or when dust/aerosols are generated.[1] An N95 or higher respirator is recommended for particulates.To prevent inhalation, which may cause respiratory irritation.[1][4]

Hazard Summary for this compound

Understanding the potential hazards of this compound is fundamental to its safe handling. The following table outlines the key health and environmental hazards.

Hazard ClassGHS ClassificationDescription
Acute Oral Toxicity Category 4Harmful if swallowed.[4]
Skin Irritation Category 2Causes skin irritation.[1][4]
Eye Irritation Category 2ACauses serious eye irritation.[1][4]
Skin Sensitization Category 1May cause an allergic skin reaction.[1][4]
Respiratory Irritation Category 3May cause respiratory irritation.[1][4]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child.[5]
Aquatic Hazard (Acute) Category 1Very toxic to aquatic life.[4]
Aquatic Hazard (Chronic) Category 1Very toxic to aquatic life with long lasting effects.[4]

Procedural Workflow for Handling this compound

A systematic workflow is essential for minimizing risks. The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a well-ventilated area B->C D Avoid dust and aerosol formation C->D E Weigh and handle with care D->E F Decontaminate work surfaces E->F G Remove and dispose of PPE correctly F->G H Wash hands thoroughly G->H I Dispose of waste in a designated, labeled container H->I J Follow institutional and local regulations for hazardous waste I->J

Safe handling workflow for this compound.

Spill Management Protocol

In the event of a spill, a clear and immediate response plan is critical. This diagram outlines the decision-making process for managing a this compound spill.

A Spill Occurs B Assess the spill (size, location, risk) A->B C Is the spill large or in a public area? B->C D Evacuate the area and notify safety personnel C->D Yes E Is the spill manageable by lab personnel? C->E No E->D No F Don appropriate PPE (including respiratory protection if needed) E->F Yes G Contain the spill (use absorbent material for liquids, gently cover powders) F->G H Clean the spill area (work from outside in) G->H I Collect waste in a sealed, labeled container H->I J Decontaminate the area I->J K Dispose of waste as hazardous material J->K L Report the incident K->L

Decision-making for this compound spill cleanup.

Operational and Disposal Plans

Safe Handling and Storage:

  • Always handle this compound in a well-ventilated area or with local exhaust ventilation to minimize inhalation exposure.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Store in a tightly closed container in a dry and cool place.[1]

  • Keep the substance away from drains and surface water, as it is very toxic to aquatic life.[4]

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not allow the product to enter drains.[1]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

  • Always follow local, state, and federal regulations for hazardous waste disposal.[5] For general guidance on drug disposal, you can refer to resources from the FDA and DEA.[8][9][10]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。